IRAK inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXXSDVMPBIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648708 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928333-30-6 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRAK Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of IRAK Inhibitor 2 (CAS: 928333-30-6), a small molecule inhibitor targeting the Interleukin-1 Receptor-Associated Kinase (IRAK) family. This document details its role in modulating inflammatory signaling pathways, presents available quantitative data, outlines representative experimental protocols for its characterization, and provides visual diagrams of key biological and experimental processes.
Core Mechanism of Action: Inhibition of the TLR/IL-1R Signaling Cascade
This compound primarily functions as an antagonist of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are critical components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), and initiating an inflammatory response.
Upon ligand binding to TLRs or IL-1Rs, a multi-protein signaling complex known as the Myddosome is formed. This complex consists of the adaptor protein MyD88 and IRAK family members. IRAK4, the most upstream kinase in the cascade, is activated and subsequently phosphorylates IRAK1 and IRAK2. This phosphorylation event is a critical step in the propagation of the downstream signal. Activated IRAK1 and IRAK2 then interact with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream transcription factors, most notably NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.
This compound, identified as a potent IRAK4 inhibitor, is believed to exert its effects by binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation and subsequent activation of downstream IRAK family members and halting the inflammatory signaling cascade.
Signaling Pathway Diagram
Caption: TLR/IL-1R signaling pathway and the inhibitory action of this compound.
Quantitative Data
| Target | Activity | Value | Source |
| IRAK4 | IC50 | 51 nM | Commercial Vendor Data |
Note: The IC50 value is reported by a commercial vendor and has not been independently verified in peer-reviewed publications. Further in-house validation is recommended.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound (CAS: 928333-30-6) are not publicly available. The following are representative protocols for biochemical and cell-based assays commonly used to evaluate IRAK inhibitors.
Biochemical Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against a specific IRAK isoform.
Objective: To quantify the inhibitory activity of this compound on the kinase activity of recombinant human IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a generic peptide substrate for IRAK4)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader
Methodology:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the IRAK4 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: A representative workflow for a biochemical kinase assay.
Cell-Based Functional Assay (Representative Protocol)
This protocol describes a typical cell-based assay to measure the functional effect of an IRAK inhibitor on the TLR/IL-1R signaling pathway.
Objective: To determine the potency of this compound in inhibiting the production of a pro-inflammatory cytokine (e.g., TNF-α) in a relevant human cell line upon stimulation.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
LPS (Lipopolysaccharide) as a TLR4 agonist
-
This compound (dissolved in DMSO)
-
ELISA kit for human TNF-α
-
96-well cell culture plates
-
CO2 incubator
-
ELISA plate reader
Methodology:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Pre-treat the differentiated cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours) to induce TNF-α production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using an ELISA plate reader.
-
Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A representative workflow for a cell-based functional assay.
Conclusion
This compound (CAS: 928333-30-6) is a small molecule inhibitor that targets the IRAK family of kinases, with reported potent activity against IRAK4. By inhibiting IRAK4, it effectively blocks the TLR/IL-1R signaling cascade, a key driver of innate immunity and inflammation. This mechanism of action suggests its potential as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The provided representative experimental protocols offer a foundation for the further characterization and validation of this and other similar IRAK inhibitors. Due to the limited publicly available data for this specific compound, further research is warranted to fully elucidate its selectivity profile and in vivo efficacy.
Downstream Signaling Pathways of IRAK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 2 (IRAK2) is a serine/threonine kinase that plays a crucial, albeit complex, role in the innate immune signaling cascades. As a key component of the Myddosome complex, IRAK2 is involved in mediating signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are fundamental for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. While often referred to as a pseudokinase due to its limited catalytic activity compared to other IRAK family members, emerging evidence suggests that its scaffolding function and potential kinase activity are critical for sustained downstream signaling.
This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by the inhibition of IRAK2. The term "IRAK inhibitor 2" is ambiguous; therefore, this document will focus on the functional consequences of inhibiting the IRAK2 protein, primarily through experimental approaches such as siRNA-mediated knockdown and the use of small molecule mimetics designed to disrupt its protein-protein interactions, as specific, well-characterized small molecule inhibitors of IRAK2 kinase activity are not widely available. The primary downstream pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Core Downstream Signaling Pathways
Inhibition of IRAK2 function primarily impacts two major downstream signaling pathways that are central to the inflammatory response: the NF-κB pathway and the MAPK pathway. Upon activation of TLRs or IL-1Rs, IRAK2 is recruited to the Myddosome complex, where it interacts with IRAK4 and the adaptor protein MyD88. This complex then recruits and activates TRAF6, a key E3 ubiquitin ligase, which serves as a branching point to activate both the NF-κB and MAPK cascades.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of IRAK2 has been shown to significantly attenuate NF-κB activation.
-
Mechanism of Inhibition: IRAK2 is crucial for the ubiquitination and activation of TRAF6.[1] Inhibition of IRAK2 function, either by preventing its expression or disrupting its interaction with IRAK4, leads to reduced TRAF6 activity. This, in turn, prevents the activation of the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB (typically the p50/p65 heterodimer) in the cytoplasm. Without IκBα phosphorylation and subsequent degradation, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.
MAPK Signaling Pathway
The MAPK pathway is a parallel signaling cascade activated by TRAF6 that also plays a critical role in inflammation and cellular stress responses. This pathway consists of three main branches: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
-
Mechanism of Inhibition: Activated TRAF6 also leads to the activation of MAPK kinase kinases (MAP3Ks), such as TAK1, which in turn phosphorylate and activate MAPK kinases (MAP2Ks). These MAP2Ks then phosphorylate and activate the p38, JNK, and ERK MAPKs. Inhibition of IRAK2 function disrupts this entire cascade by preventing the initial activation of TRAF6. This leads to a reduction in the phosphorylation and activation of p38, JNK, and ERK, thereby inhibiting the activation of downstream transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which cooperates with NF-κB to drive inflammatory gene expression.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IRAK2 downstream signaling pathways.
Caption: Experimental workflow for studying IRAK2 inhibition.
Quantitative Data on the Effects of IRAK2 Inhibition
The following tables summarize quantitative data from studies investigating the impact of IRAK2 inhibition (primarily through siRNA-mediated knockdown) on key downstream signaling events.
Table 1: Effect of IRAK2 Knockdown on NF-κB Signaling
| Cell Type | Treatment | Measured Parameter | Fold Change vs. Control | Reference |
| Human Keratinocytes | TNF-α + IRAK2 siRNA | Phospho-p65 | Decreased | [2] |
| Human Keratinocytes | TNF-α + IRAK2 siRNA | Phospho-IKKα/β | Decreased | [2] |
| Triple-Negative Breast Cancer Cells | IRAK2 shRNA | NF-κB Phosphorylation | ~0.5-fold decrease | [3] |
| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | p-NF-κB/NF-κB ratio | Significantly decreased | [4] |
| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | p-IKKβ/IKKβ ratio | Significantly decreased | [4] |
Table 2: Effect of IRAK2 Knockdown on MAPK Signaling
| Cell Type | Treatment | Measured Parameter | Fold Change vs. Control | Reference |
| Triple-Negative Breast Cancer Cells | IRAK2 shRNA | Phospho-ERK | ~0.6-fold decrease | [3] |
| Macrophages (IRAK2-deficient) | LPS | Phospho-p38 | Slightly reduced | [5] |
| Macrophages (IRAK2-deficient) | LPS | Phospho-ERK | Slightly reduced | [5] |
| Macrophages (IRAK2-deficient) | LPS | Phospho-MKK3/6 | Substantially reduced | [5] |
Table 3: Effect of IRAK2 Inhibition on Cytokine Production
| Cell Type / Model | Treatment | Measured Cytokine | Fold Change vs. Control | Reference |
| Macrophages (IRAK2-deficient) | LPS | TNF-α | Significantly reduced | [6] |
| Macrophages (IRAK2-deficient) | LPS | IL-6 | Significantly reduced | [6] |
| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | IL-6 | Significantly decreased | [4] |
| Diabetic Nephropathy Mouse Model | IRAK2 knockdown | TNF-α | Significantly decreased | [4] |
| Asthma Mouse Model | IRAK2 mimetic (Cmpd 7004) | IL-6 in BALF | ~0.5-fold decrease | [7] |
| Asthma Mouse Model | IRAK2 mimetic (Cmpd 7004) | TNF-α in BALF | ~0.6-fold decrease | [7] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Signaling Proteins
Objective: To quantify the levels of phosphorylated (activated) NF-κB (p-p65) and MAPK (p-p38, p-ERK, p-JNK) proteins following IRAK2 inhibition.
Materials:
-
Cell culture reagents
-
IRAK2 inhibitor (or siRNA)
-
Stimulant (e.g., LPS, IL-1β)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for p-p65, p-p38, p-ERK, p-JNK, and total proteins for normalization)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the IRAK2 inhibitor or control for the desired duration.
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., LPS at 100 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p65, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein of interest or a housekeeping protein like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to IRAK2 inhibition.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
IRAK2 inhibitor
-
Stimulant (e.g., IL-1β)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
Treatment and Stimulation: After 24-48 hours, treat the transfected cells with the IRAK2 inhibitor or control. Subsequently, stimulate the cells with an agonist (e.g., IL-1β at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer a small volume of the cell lysate (e.g., 20 µL) to a luminometer plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo Reagent (to quench the firefly luciferase reaction and provide the Renilla luciferase substrate) and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity relative to the unstimulated control.
Protocol 3: Co-Immunoprecipitation (Co-IP) of IRAK2 and TRAF6
Objective: To determine if IRAK2 inhibition disrupts the interaction between IRAK2 and TRAF6.
Materials:
-
Cell culture reagents
-
IRAK2 inhibitor
-
Stimulant (e.g., LPS)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-IRAK2)
-
Protein A/G agarose beads
-
Antibodies for Western blotting (anti-IRAK2 and anti-TRAF6)
Procedure:
-
Cell Treatment and Lysis: Treat and stimulate cells as described in the Western blot protocol. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody (e.g., anti-IRAK2) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against IRAK2 and TRAF6. The presence of a TRAF6 band in the IRAK2 immunoprecipitate indicates an interaction.
-
Conclusion
Inhibition of IRAK2 function serves as a potent method to attenuate inflammatory signaling. By primarily targeting the activation of TRAF6, IRAK2 inhibition leads to a significant reduction in the activity of the crucial downstream NF-κB and MAPK pathways. This, in turn, suppresses the production of a wide range of pro-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting IRAK2 in inflammatory and autoimmune diseases. Future research into the development of specific small molecule inhibitors of IRAK2 will be crucial to further elucidate its precise role and therapeutic value.
References
- 1. Human IRAK2(Interleukin 1 Receptor Associated Kinase 2) ELISA Kit [elkbiotech.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. The dual functions of IRAK2 in TLR9–mediated interferon and proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interleukin-1 Receptor-associated Kinase 2 Is Critical for Lipopolysaccharide-mediated Post-transcriptional Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IRAK4 Inhibition in the TLR4 Signaling Cascade
Abstract
The Toll-like receptor 4 (TLR4) signaling pathway is a cornerstone of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and triggering potent inflammatory responses. Dysregulation of this pathway is implicated in a host of inflammatory and autoimmune diseases. Central to TLR4 signal transduction is the Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK4, which functions as the master upstream kinase. Its essential role in activating downstream signaling makes it a prime therapeutic target. This technical guide provides a detailed overview of the TLR4 signaling cascade, the specific roles of IRAK proteins, and the mechanism and effects of IRAK4 inhibition, with a focus on IRAK inhibitor 2. It includes quantitative data on inhibitor potency, detailed experimental protocols for inhibitor characterization, and pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Toll-like Receptor 4 (TLR4) Signaling Cascade
TLR4 is unique among TLRs as it utilizes all four known Toll/interleukin-1 receptor (TIR) domain-containing adaptors—MyD88, TIRAP (Mal), TRIF, and TRAM—to initiate two distinct signaling pathways. This dual-pathway activation allows for a multifaceted immune response, inducing both pro-inflammatory cytokines and type I interferons.
Signal Initiation: LPS Recognition
The cascade begins with the recognition of LPS in the extracellular space.
-
LPS Binding : LPS is first bound by the LPS-binding protein (LBP) in the serum.
-
Transfer to CD14 : The LPS/LBP complex transfers LPS to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein on the surface of myeloid cells like macrophages and monocytes.
-
TLR4 Activation : CD14, which lacks an intracellular domain, presents LPS to the myeloid differentiation factor 2 (MD-2)-TLR4 receptor complex, triggering the dimerization and activation of the TLR4 receptors.
MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane and is responsible for the rapid induction of pro-inflammatory cytokines.
-
Adaptor Recruitment : Upon TLR4 activation, the intracellular TIR domain recruits the adaptor proteins TIRAP and MyD88.
-
Myddosome Formation : MyD88 recruits IRAK4, which in turn recruits and phosphorylates IRAK1 and IRAK2, leading to the formation of a high-order signaling complex known as the Myddosome.
-
Downstream Activation : Activated IRAK1/2 dissociate from the complex and interact with TNF receptor-associated factor 6 (TRAF6). TRAF6, an E3 ubiquitin ligase, activates the TAK1 complex, which subsequently activates two major downstream pathways:
-
NF-κB Pathway : TAK1 phosphorylates the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus.
-
MAPK Pathway : TAK1 also activates mitogen-activated protein kinases (MAPKs) such as p38 and JNK.
-
-
Gene Expression : Nuclear translocation of NF-κB and activation of AP-1 (a downstream target of MAPKs) results in the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
TRIF-Dependent (MyD88-Independent) Pathway
This pathway occurs following the endocytosis of the TLR4 complex and is crucial for the production of type I interferons.
-
Endocytosis and Adaptor Recruitment : After activation, the TLR4 complex is internalized into endosomes. Here, it recruits a different set of adaptor proteins: TRAM and TRIF.
-
IRF3 Activation : The TRIF-dependent pathway leads to the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Late-Phase NF-κB Activation : This pathway can also induce a delayed activation of NF-κB.
-
Gene Expression : Activated IRF3 drives the expression of type I interferons (e.g., IFN-β) and other inflammatory genes, such as the chemokine RANTES.
Caption: Overview of the TLR4 signaling pathway.
IRAK4 Inhibition: Mechanism and Quantitative Effects
The IRAK family consists of four members: IRAK1, IRAK2, IRAK-M, and IRAK4. IRAK1 and IRAK4 are active kinases, while IRAK2 is a pseudokinase with critical scaffolding and signaling functions, and IRAK-M is a negative regulator.
IRAK4: The Apical Kinase in the Myddosome
IRAK4 is the most upstream and essential kinase in the Myddosome complex. Upon recruitment by MyD88, IRAK4's kinase activity is required to phosphorylate and fully activate IRAK1 and IRAK2. Beyond its catalytic role, IRAK4 also possesses a crucial scaffold function. In TLR4 signaling, the IRAK4 scaffold is essential for both MyD88- and TRIF-dependent pathways to activate NF-κB. Studies have shown that macrophages lacking the IRAK4 protein entirely have no cytokine response to LPS, whereas macrophages with a kinase-dead IRAK4 still produce some cytokines, highlighting the importance of the scaffold function.
Mechanism of Action of IRAK4 Inhibitors
IRAK inhibitors, including "this compound," are small molecules that typically target the ATP-binding pocket of the IRAK4 kinase domain. By competitively inhibiting ATP binding, they prevent the phosphorylation and activation of downstream substrates like IRAK1 and IRAK2. This effectively halts the MyD88-dependent signaling cascade before the activation of TRAF6, thereby blocking the subsequent activation of NF-κB and MAPKs and reducing the production of key inflammatory cytokines.
Caption: Mechanism of action of this compound.
Quantitative Data on IRAK4 Inhibitors
"this compound" is a tool compound used in research to probe the function of IRAK4. While effective for in vitro studies, a range of more potent and selective inhibitors have been developed for potential therapeutic use.
Table 1: Inhibitory Potency of Selected IRAK4 Inhibitors
| Compound Name | Target(s) | IC50 | Citation(s) |
|---|---|---|---|
| This compound | IRAK4 | 4 µM | |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 nM | |
| PF-06426779 | IRAK4 | 1 nM | |
| R191 | IRAK1/4 | 3 nM (IRAK4) | |
| BMS-986126 | IRAK4 | 5.3 nM | |
| HS-243 | IRAK1/4 | 20 nM (IRAK4) |
| IRAK-1-4 Inhibitor I | IRAK1/4 | 0.2 µM (IRAK1), 0.3 µM (IRAK4) | |
The efficacy of these inhibitors is demonstrated by their ability to suppress cytokine production in cellular models following TLR4 stimulation with LPS.
Table 2: Effect of IRAK4 Inhibitors on LPS-Induced Cytokine Production
| Inhibitor | Cell System | Cytokine(s) Measured | Effect | Citation(s) |
|---|---|---|---|---|
| Zabedosertib | Human whole blood | IL-1β, TNF-α, IL-6, IL-8 | 50-80% reduction | |
| BAY1830839 | Human whole blood | IL-1β, TNF-α, IL-6, IL-8 | 50-80% reduction |
| HS-243 | THP-1 macrophages | Multiple | Reduction in inflammatory signaling | |
Key Experimental Protocols
Characterizing the activity of IRAK4 inhibitors requires robust biochemical and cell-based assays.
Protocol: In Vitro IRAK4 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on IRAK4 enzymatic activity and to determine its IC50 value. It is adapted from methods used in inhibitor discovery.
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK1-derived peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ or Transcreener® ADP² Kinase Assay Kit (for detecting kinase activity)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of luminescence or fluorescence polarization detection
Methodology:
-
Compound Preparation : Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM.
-
Reaction Mixture Preparation : In each well of the 384-well plate, prepare the reaction mixture. The final concentrations may be, for example:
-
1-5 nM IRAK4 enzyme
-
10-100 µM peptide substrate
-
10-50 µM ATP (close to the Km for ATP)
-
-
Initiate Reaction : Add the test compound at various concentrations to the wells. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Incubation : Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the enzymatic reaction to proceed.
-
Stop Reaction & Detect ADP : Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the chosen detection kit (e.g., add ADP-Glo™ Reagent). This typically involves measuring a luminescent or fluorescent signal.
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based TLR4 Activation Assay
This protocol measures the ability of an inhibitor to block TLR4-mediated cytokine production in a relevant cell type, such as human THP-1 monocytes differentiated into macrophages.
Materials:
-
THP-1 monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
RPMI-1640 medium with 10% FBS
-
LPS (from E. coli O111:B4)
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for human TNF-α or IL-6
-
Cell lysis buffer for Western blot (optional)
-
Antibodies for p-IκBα and total IκBα (optional)
Methodology:
-
Cell Culture and Differentiation :
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells into a 96-well plate at a density of 1x10^5 cells/well.
-
Differentiate the monocytes into macrophages by adding PMA (50-100 ng/mL) and incubating for 48-72 hours.
-
After differentiation, wash the adherent macrophages with fresh, serum-free medium and allow them to rest for 24 hours.
-
-
Inhibitor Pre-treatment :
-
Prepare dilutions of the test inhibitor in cell culture medium.
-
Add the inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
-
LPS Stimulation :
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the TLR4 pathway. Do not add LPS to negative control wells.
-
-
Incubation : Incubate the plate for 4-6 hours (for TNF-α) or 18-24 hours (for IL-6) at 37°C.
-
Sample Collection :
-
Collect the cell culture supernatant and store it at -80°C for cytokine analysis.
-
(Optional) Wash the cells with cold PBS and lyse them with lysis buffer for subsequent Western blot analysis to assess pathway inhibition (e.g., IκBα phosphorylation).
-
-
Cytokine Quantification :
-
Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percent inhibition of cytokine production at each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Plot the results to visualize the dose-dependent effect of the inhibitor.
-
An In-depth Technical Guide to IRAK2 Inhibition in IL-1R Mediated Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of IL-1R Signaling and IRAK2 in Inflammation
The Interleukin-1 receptor (IL-1R) signaling pathway is a cornerstone of the innate immune system, orchestrating inflammatory responses to pathogens and cellular damage.[1][2] Dysregulation of this pathway is a key driver in a multitude of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][3] Central to the IL-1R signal transduction cascade are the Interleukin-1 Receptor-Associated Kinases (IRAKs), a family of four serine-threonine kinases (IRAK1, IRAK2, IRAK3/IRAK-M, and IRAK4).[2][4]
Upon ligand binding, IL-1R recruits the adaptor protein MyD88, which in turn facilitates the assembly of a critical signaling complex known as the Myddosome.[5][6] This complex is comprised of MyD88, IRAK4, and either IRAK1 or IRAK2.[7] While IRAK4 is the master kinase that initiates the signaling cascade, IRAK2 plays a crucial, non-redundant role in sustaining and amplifying the downstream inflammatory signals, particularly the activation of Nuclear Factor-kappa B (NF-κB).[8][9][10] Unlike IRAK1, which is often degraded after initial activation, IRAK2 provides a more sustained signal, making it an attractive therapeutic target for chronic inflammatory conditions.[11][12] This guide provides a detailed overview of the IL-1R/IRAK2 signaling axis, the mechanism of IRAK2 inhibitors, and key experimental protocols for their evaluation.
The IL-1R/IRAK2 Signaling Pathway
The activation of the IL-1R pathway initiates a well-defined cascade of protein-protein interactions and post-translational modifications.
-
Receptor Activation: Pro-inflammatory cytokines like IL-1β or IL-33 bind to their respective receptors (e.g., IL-1R1).[6]
-
Myddosome Formation: This engagement triggers the recruitment of the adaptor protein MyD88. MyD88, through its death domain, recruits IRAK4, which then recruits IRAK2 (or IRAK1) to form the Myddosome complex.[5][7]
-
IRAK Phosphorylation: Within the Myddosome, the active kinase IRAK4 phosphorylates IRAK2.[13]
-
TRAF6 Recruitment: Activated IRAK2 dissociates from the receptor complex and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[4][14]
-
Downstream Activation: The IRAK2-TRAF6 interaction leads to the ubiquitination of TRAF6, which subsequently activates downstream kinase cascades, including the IκB kinase (IKK) complex.[10]
-
NF-κB Activation: The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and drive the transcription of numerous pro-inflammatory genes, such as cytokines (TNF-α, IL-6) and adhesion molecules (ICAM-1).[3][10][15]
IRAK2 Inhibitors: Mechanism of Action
Given IRAK2's role in the Myddosome, a primary strategy for its inhibition is the disruption of key protein-protein interactions. Small molecule inhibitors have been developed that competitively interfere with the binding of IRAK2 to IRAK4.[5] This prevents the formation of a functional Myddosome, effectively halting the signal transduction cascade before the activation of downstream components like TRAF6.[5]
This approach has several potential advantages:
-
Specificity: Targeting a protein-protein interaction can offer higher specificity compared to inhibiting the kinase activity of a pseudokinase like IRAK2, which has negligible catalytic function in humans.[7]
-
Upstream Inhibition: Blocking the pathway at the level of the Myddosome prevents the amplification of the inflammatory signal, potentially leading to greater efficacy.
Preclinical Data for IRAK2 Inhibitors
Several compounds have been investigated in preclinical settings. While specific "IRAK2 inhibitor" drug names are not widely published, proof-of-concept molecules like small molecule mimetics of IRAK2's α-helical domain demonstrate the viability of this approach.[5]
| Inhibitor / Modulator | Target / Mechanism | Assay / Model | Reported IC50 / Efficacy | Reference |
| Compound 7004 | IRAK2-IRAK4 interaction inhibitor | IL-33-induced NF-κB transcriptional activity in EL4 cells | IC50 = 9.7 µM | [5][16] |
| Antisense IRAK-2 ODN | Reduces IRAK-2 mRNA expression | IL-1-induced NF-κB activation in endothelial cells | Max inhibition at 3 µg for 8h | [15] |
| Staurosporine | Reference Kinase Inhibitor | Radiometric IRAK2 Kinase Assay | IC50 = 2.8 nM | [17] |
| Ro 31-8220 | Reference Kinase Inhibitor | Radiometric IRAK2 Kinase Assay | IC50 = 670 nM | [17] |
In vivo studies using siRNA to silence IRAK2 have shown significant therapeutic effects. In mouse models of psoriasis and atopic dermatitis, topical application of IRAK2-specific siRNA resulted in decreased ear thickness, reduced epidermal proliferation, and diminished inflammatory infiltrates.[8] Similarly, a small molecule mimetic, Compound 7004, was shown to attenuate pro-inflammatory responses in IL-33 induced asthma-like mouse models.[5]
Key Experimental Protocols
Evaluating the efficacy and mechanism of IRAK2 inhibitors requires a suite of specialized in vitro and in vivo assays.
NF-κB Luciferase Reporter Assay
This cell-based assay quantitatively measures the activity of the NF-κB transcription factor, a primary downstream target of the IL-1R/IRAK2 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 4. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-1 Receptor-associated Kinase 2 Is Critical for Lipopolysaccharide-mediated Post-transcriptional Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-1 receptor-associated kinase 2 promotes inflammatory reactions by activating the nuclear factor kappa-B signaling pathway in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New roles for IRAK1 and IRAK2 in the control of cytokine production. | MRC PPU [ppu.mrc.ac.uk]
- 12. Two phases of inflammatory mediator production defined by the study of IRAK2 and IRAK1 knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | IRAK1 or IRAK2 binds to the activated IRAK4 :activated TLR:MyD88:TIRAP complex [reactome.org]
- 14. IRAK2, an IL1R/TLR Immune Mediator, Enhances Radiosensitivity via Modulating Caspase 8/3-Mediated Apoptosis in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antisense IRAK-2 oligonucleotide blocks IL-1-stimulated NF-kappaB activation and ICAM-1 expression in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 17. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide on the Target Specificity of IRAK Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 Receptor-Associated Kinase (IRAK) family members are crucial mediators of innate immunity, primarily signaling downstream of Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs). Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, making IRAK proteins attractive therapeutic targets. This technical guide focuses on the target specificity of a compound commonly referred to as "IRAK inhibitor 2" or "IRAK-4 protein kinase inhibitor 2". This document collates available quantitative data on its inhibitory activity, provides detailed experimental protocols for assessing kinase inhibitor specificity, and illustrates the pertinent signaling pathways and experimental workflows.
Introduction to IRAK Signaling
The IRAK family consists of four serine/threonine kinases: IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4. While IRAK1 and IRAK4 are active kinases, IRAK2 is considered a pseudokinase with limited catalytic activity but important scaffolding functions, and IRAK-M is a negative regulator of the pathway.
Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 is the master upstream kinase that phosphorylates and activates IRAK1 and IRAK2.[1] This activation leads to the formation of a larger signaling complex called the Myddosome. Activated IRAK1 and IRAK2 then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction triggers a downstream cascade involving the activation of TAK1, which subsequently activates both the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] The ultimate result is the nuclear translocation of transcription factors like NF-κB and AP-1, leading to the expression of pro-inflammatory cytokines and other immune response genes.[3]
This compound: Profile and Known Target Specificity
"this compound" is the designation for a compound identified as a potent inhibitor of IRAK4.[4] It is also referred to as "IRAK-4 protein kinase inhibitor 2" and is compound 1 in the study by Powers JP, et al.[5][6]
Quantitative Data on Target Inhibition
| Target Kinase | IC50 Value | Reference |
| IRAK4 | 4 µM | [5][7] |
| IRAK1 | <10 µM | [5][6] |
| IRAK2 | Data not available | - |
Signaling Pathway Diagrams
The following diagrams illustrate the TLR/IL-1R signaling pathway and the central role of the IRAK family kinases.
Experimental Protocols for Specificity Determination
Determining the target specificity of a kinase inhibitor is a multi-faceted process involving biochemical assays, cell-based assays, and proteomic approaches. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which reflects the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Reconstitute recombinant human IRAK kinases (IRAK1, IRAK2, IRAK4) and a suitable substrate (e.g., a generic peptide substrate like Myelin Basic Protein) in Kinase Buffer.
-
Prepare a stock solution of ATP in water.
-
Serially dilute "this compound" in DMSO, then further dilute in Kinase Buffer to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control.
-
Add 2 µL of the kinase solution (e.g., to a final concentration of 5-10 nM).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (final concentrations are typically at the Km of ATP for each kinase, e.g., 10-100 µM, and a saturating concentration of peptide substrate).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA assesses the target engagement of a drug in a cellular environment. The principle is that a protein becomes more thermally stable when bound to a ligand (the inhibitor). This increased stability can be measured by heating cell lysates and quantifying the amount of soluble (non-denatured) protein remaining at different temperatures.
Protocol:
-
Cell Treatment:
-
Culture cells (e.g., THP-1 human monocytic cell line) to a suitable density.
-
Treat the cells with various concentrations of "this compound" or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble IRAK2 (and other IRAK family members as controls) in each sample using quantitative Western blotting.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with specific antibodies against IRAK1, IRAK2, and IRAK4.
-
Use a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities.
-
-
Data Interpretation:
-
For each treatment condition, plot the percentage of soluble protein against the temperature to generate a "melting curve."
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Alternatively, an isothermal dose-response can be performed by heating all samples at a single, optimized temperature and varying the inhibitor concentration to calculate an EC50 for target engagement.
-
Western Blotting for Downstream Signaling
To confirm that the inhibitor affects the IRAK2 signaling pathway in cells, one can measure the phosphorylation status of downstream targets after stimulating the pathway.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 or primary macrophages) and allow them to adhere.
-
Pre-incubate the cells with different concentrations of "this compound" or vehicle for 1-2 hours.
-
Stimulate the cells with a TLR ligand (e.g., LPS for TLR4) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated forms of downstream targets (e.g., phospho-IKK, phospho-p38) and total protein controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition of downstream signaling.
-
Conclusion
"this compound" is a known inhibitor of IRAK4, the apical kinase in the Myddosome signaling complex.[5][7] Available data indicates it also possesses some activity against IRAK1.[5][6] However, its specificity with respect to IRAK2 and the broader human kinome is not well-documented in public literature. The experimental protocols detailed in this guide provide a robust framework for comprehensively characterizing the on-target and off-target activities of this and other kinase inhibitors. A combination of biochemical assays to determine direct enzymatic inhibition and cell-based assays like CETSA and Western blotting to confirm target engagement and pathway modulation is essential for a thorough assessment of inhibitor specificity. Such a detailed characterization is critical for the development of selective and effective therapeutics targeting the IRAK signaling pathway.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
The Impact of IRAK Inhibition on Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response. They are key mediators in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are responsible for detecting pathogens and triggering inflammatory responses. The IRAK family consists of four members: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4. While IRAK1 and IRAK4 are active kinases, IRAK2 and IRAK-M are considered pseudokinases, though IRAK2 has been shown to have some kinase activity that is important for its function.[1]
Dysregulation of IRAK signaling can lead to an overproduction of pro-inflammatory cytokines, contributing to the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of IRAK proteins, particularly IRAK1, IRAK2, and IRAK4, has emerged as a promising therapeutic strategy.[2]
This technical guide focuses on the effect of IRAK inhibition on cytokine production, with a particular emphasis on the role of IRAK2. The term "IRAK inhibitor 2" is not consistently used in the scientific literature to refer to a single, specific molecule. It can sometimes refer to inhibitors of IRAK2 or be a non-specific designation. Therefore, this guide will discuss the broader effects of IRAK inhibition, drawing on data from various well-characterized IRAK inhibitors to illustrate the therapeutic potential of targeting this pathway.
The Role of IRAK2 in Cytokine Production
IRAK2 is a critical component of the "Myddosome," a multi-protein signaling complex that forms upon TLR or IL-1R activation.[1][3] This complex, which also includes the adaptor protein MyD88 and other IRAK family members, is essential for activating downstream signaling pathways, including the NF-κB and MAPK pathways, that drive the transcription of pro-inflammatory cytokine genes.[2][4]
While IRAK1 is associated with the initial, rapid phase of cytokine production, IRAK2 is believed to be essential for the sustained, late-phase production of pro-inflammatory cytokines like TNF-α and IL-6.[5] This suggests that targeting IRAK2 could be particularly effective in chronic inflammatory conditions where persistent cytokine production is a key pathological feature.[5] Moreover, IRAK2's kinase activity has been shown to be important for the stability and translation of cytokine and chemokine mRNA, further highlighting its multifaceted role in regulating inflammatory responses.[2]
Quantitative Data on Cytokine Inhibition by IRAK Inhibitors
The following tables summarize the in vitro efficacy of various IRAK inhibitors on the production of key pro-inflammatory cytokines. Due to the ambiguity of "this compound," data from inhibitors targeting different members of the IRAK family are presented to provide a comprehensive overview.
Table 1: Activity of IRAK4 Inhibitors on Cytokine Production
| Inhibitor | Target(s) | Cell Type | Stimulant | Cytokine Inhibited | IC50 | Reference |
| AS 2444697 | IRAK4 | Human PBMCs | LPS | TNF-α, IL-6 | 21 nM (for IRAK4) | [6] |
| PF-06426779 | IRAK4 | Human PBMCs | R848 | IL-6 | 12 nM (cell-based) | [7] |
Table 2: Activity of Dual IRAK1/4 Inhibitors on Cytokine Production
| Inhibitor | Target(s) | IC50 (Kinase Assay) | Cell Type | Stimulant | Cytokines Significantly Reduced | Reference |
| IRAK 1/4 Inhibitor I | IRAK1, IRAK4 | IRAK1: 300 nM, IRAK4: 200 nM | Not Specified | Not Specified | Not Specified | [8] |
| HS-243 | IRAK1, IRAK4 | IRAK1: 24 nM, IRAK4: 20 nM | Human RA fibroblast-like synoviocytes | LPS | IL-8, CD14, GRO-α, MIP-1a, MIP-3a, uPAR, Osteopontin, MMP-9, MCP-1, I-TAC, TIM-3, IP-10, GDF-15, RANTES | [9] |
Table 3: Activity of an IRAK2-Targeted Compound
| Compound | Mechanism | Assay | IC50 | Reference |
| Compound 7004 | IRAK2 mimetic, disrupts IRAK2-IRAK4 interaction | IL-33 induced NF-κB reporter activity | 9.7 µM | [10] |
Experimental Protocols
General Protocol for In Vitro Cytokine Inhibition Assay
This protocol provides a representative method for evaluating the effect of an IRAK inhibitor on cytokine production in peripheral blood mononuclear cells (PBMCs).
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) or other TLR agonist (e.g., R848)
-
IRAK inhibitor compound
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
2. Cell Culture and Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow cells to adhere.
3. Compound Treatment and Stimulation:
-
Prepare serial dilutions of the IRAK inhibitor in DMSO and then further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted inhibitor or vehicle control (DMSO in medium) to the appropriate wells and pre-incubate for 30-60 minutes at 37°C.
-
Prepare a stock solution of the TLR agonist (e.g., LPS at 1 mg/mL in sterile PBS). Dilute in culture medium to the desired final concentration (e.g., 100 ng/mL for LPS).
-
Add the diluted TLR agonist to all wells except the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Cytokine Measurement by ELISA:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Perform ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions. A general ELISA workflow is as follows:
-
Add standards and samples to the antibody-pre-coated microplate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target cytokine.
-
Incubate and wash.
-
Add Streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add TMB substrate solution to develop color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the stimulated vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cytokine production) using a suitable software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of IRAK-Mediated Cytokine Production
Caption: MyD88-dependent TLR/IL-1R signaling pathway leading to cytokine production.
Experimental Workflow for Cytokine Inhibition Assay
Caption: Workflow for assessing IRAK inhibitor effect on cytokine production.
References
- 1. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of IRAK enzymes as a therapeutic strategy against SARS-CoV-2 induced cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. New roles for IRAK1 and IRAK2 in the control of cytokine production. | MRC PPU [ppu.mrc.ac.uk]
- 6. AS 2444697 | IRAK | Tocris Bioscience [tocris.com]
- 7. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to IRAK Signaling in Autoimmunity
An In-depth Technical Guide on IRAK Inhibitors in Autoimmune Disease Models
Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine/threonine kinases crucial for initiating innate immune responses.[1] The family includes four members: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4.[1][2] These kinases are central to the signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are responsible for recognizing pathogens and triggering inflammatory responses.[1][3] Dysregulation of these pathways can lead to chronic inflammation and the development of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.[3]
Upon activation of TLRs or IL-1Rs, IRAK proteins are recruited to the receptor complex, leading to the activation of downstream signaling molecules like TRAF6. This, in turn, activates the NF-κB and MAP kinase pathways, which drive the production of pro-inflammatory cytokines and chemokines.[3] While IRAK1 and IRAK4 are active kinases that positively regulate these pathways, IRAK2 has a more complex role, and IRAK-M generally acts as a negative regulator.[1][4] Given their central role in inflammation, targeting IRAKs, particularly the catalytically active IRAK4 and IRAK1, has emerged as a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders.[5][6]
Quantitative Data on IRAK Inhibitors in Autoimmune Models
The preclinical efficacy of various IRAK inhibitors has been evaluated in several animal models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.
Rheumatoid Arthritis Models
| Compound | Disease Model | Animal | Dosage | Key Efficacy Readouts | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Rat | Not Specified | Protected rats from CIA | [7] |
| GS-6791 (IRAK4 degrader) | Preclinical Arthritis Model | Not Specified | Orally administered | Robust, dose-dependent efficacy | [8] |
Systemic Lupus Erythematosus (SLE) Models
| Compound | Disease Model | Animal | Dosage | Key Efficacy Readouts | Reference |
| PF-06650833 | Pristane-induced lupus | Mouse | Not Specified | Reduced circulating autoantibody levels | [7] |
| PF-06650833 | MRL/lpr mouse model | Mouse | Not Specified | Reduced circulating autoantibody levels | [7] |
| BMS-986126 | MRL/lpr mouse model | Mouse | 1, 3, 10 mg/kg/day | Significant reduction in urine protein, urine NGAL, and serum BUN. 10 mg/kg matched efficacy of 10 mg/kg prednisolone. | [9] |
| BMS-986126 | NZB/NZW mouse model | Mouse | Not Specified | Robust efficacy observed. | [9] |
Psoriasis and Atopic Dermatitis Models
| Intervention | Disease Model | Animal | Key Efficacy Readouts | Reference |
| Inhibition of epidermal IRAK2 | Psoriasis-like inflammation | Mouse | Normalized differentiation and inflammation | [10] |
| Inhibition of epidermal IRAK2 | Atopic dermatitis-like inflammation | Mouse | Normalized differentiation and inflammation | [10] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating IRAK inhibitors in autoimmune disease models.
Collagen-Induced Arthritis (CIA) in Rats
The rat collagen-induced arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis.
-
Induction of Arthritis:
-
Animals (e.g., Lewis rats) are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.
-
A booster injection is typically given 7 days later.
-
-
Treatment Protocol:
-
Treatment with an IRAK inhibitor (e.g., PF-06650833) or vehicle control is initiated upon the first signs of arthritis or prophylactically.[7]
-
The compound is administered daily via an appropriate route (e.g., oral gavage).
-
-
Efficacy Assessment:
-
Clinical signs of arthritis are scored several times a week. This includes measuring paw swelling using calipers.
-
At the end of the study, joint tissues can be collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Serum or plasma samples can be collected to measure levels of inflammatory cytokines and autoantibodies.
-
Murine Models of Systemic Lupus Erythematosus (SLE)
The MRL/lpr and NZB/NZW mouse strains spontaneously develop a lupus-like autoimmune disease.
-
Animal Models:
-
MRL/lpr mice: These mice have a mutation in the Fas gene, leading to defective lymphocyte apoptosis and the development of lymphadenopathy, splenomegaly, and severe lupus-like disease.
-
NZB/NZW F1 mice: This hybrid strain develops a disease that closely mimics human SLE, including the production of autoantibodies and immune-complex mediated glomerulonephritis.
-
-
Treatment Protocol:
-
Treatment with an IRAK inhibitor (e.g., BMS-986126) or vehicle is typically initiated before or at the onset of significant disease.[9]
-
Dosing is performed daily for a specified duration (e.g., several weeks).
-
-
Efficacy Assessment:
-
Kidney Function: Urine is collected periodically to measure proteinuria, a key indicator of lupus nephritis.[9] Blood samples are analyzed for serum blood urea nitrogen (BUN) and creatinine levels.[9] Urine NGAL can also be measured as a biomarker of kidney damage.[9]
-
Autoantibodies: Serum levels of anti-dsDNA antibodies are measured by ELISA.
-
Histopathology: Kidney tissues are examined for evidence of glomerulonephritis, immune complex deposition, and inflammation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the preclinical evaluation of IRAK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK family in inflammatory autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 4. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. Nurix Therapeutics Presents Preclinical Data from Two Autoimmune and Inflammatory Disease Programs, NX-5948 and GS-6791, at ACR Convergence 2024 | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 9. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IRAK2 Inhibition in Cancer Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are crucial serine/threonine kinases that function as central nodes in innate immune signaling.[1][2] They are pivotal in mediating signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating inflammatory responses.[2][3] Dysregulation of these signaling pathways is increasingly recognized as a key factor in the initiation and progression of various cancers, leading to chronic inflammation, tumor growth, and immune evasion.[2][3] Consequently, targeting IRAK family members has emerged as a promising therapeutic strategy in oncology.[2][4]
While much of the research and drug development has focused on IRAK1 and IRAK4 inhibitors, there is a growing interest in the specific role and therapeutic potential of targeting IRAK2.[1][5] This technical guide provides a comprehensive overview of IRAK inhibitor 2 (referring to inhibitors of the IRAK2 protein) for cancer immunology research. It details the IRAK2 signaling pathway, the rationale for its inhibition, available data on preclinical inhibitors, and detailed protocols for key experimental assays.
The IRAK2 Signaling Pathway in Cancer Immunology
IRAK2 is a critical component of the "Myddosome," a multiprotein signaling complex that forms upon the activation of TLRs or IL-1Rs.[2][6] This complex serves as a platform for the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and chemokines, factors that are often co-opted by tumors to create a supportive microenvironment.
Mechanism of IRAK2-Mediated Signaling:
-
Ligand Binding and Receptor Activation: The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or interleukins to IL-1Rs.
-
Myddosome Assembly: Upon receptor activation, the adaptor protein Myeloid Differentiation primary response 88 (MyD88) is recruited. MyD88, along with IRAK4 and IRAK2, forms the core of the Myddosome complex.[2][6]
-
IRAK1 Activation: Within the Myddosome, the master kinase IRAK4 phosphorylates and activates IRAK1.
-
TRAF6 Recruitment and Activation: Activated IRAK1, and also IRAK2, then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[2][6] This interaction is crucial for the subsequent activation of downstream pathways. IRAK2 plays a particularly important role in sustaining the late-phase activation of this pathway and cytokine production.[2][6]
-
NF-κB and MAPK Activation: The IRAK-TRAF6 complex activates the TAK1 complex, which in turn leads to the phosphorylation and activation of the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.[7]
-
Gene Transcription: Activation of the IKK complex results in the phosphorylation and degradation of IκBα, releasing the Nuclear Factor-kappa B (NF-κB) transcription factor to translocate to the nucleus. NF-κB and AP-1 (activated by MAPKs) then drive the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and anti-apoptotic proteins.[3][7]
In the context of cancer, constitutive activation of the TLR/IL-1R-IRAK2 pathway can lead to a state of chronic inflammation within the tumor microenvironment, promoting tumor cell proliferation, survival, and angiogenesis, while also suppressing anti-tumor immune responses.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing IRAK Inhibition in Neuroinflammation: A Technical Guide to IRAK Inhibitor 2 and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This complex process involves the activation of resident immune cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators.[2][4] A key signaling pathway governing this innate immune response is mediated by the Interleukin-1 Receptor-Associated Kinase (IRAK) family.[5] Dysregulation of this pathway is linked to chronic inflammation and subsequent neuronal damage.[1][6] Consequently, targeting IRAK proteins presents a promising therapeutic strategy for mitigating neuroinflammation. This guide focuses on the preclinical evidence and experimental methodologies surrounding IRAK inhibition, with a specific look at a compound referred to as "IRAK inhibitor 2," a potent inhibitor of IRAK-4, in the context of neuroinflammation studies.
The IRAK Family: Central Mediators of Inflammatory Signaling
The IRAK family consists of four serine/threonine kinases: IRAK1, IRAK2, IRAK-M (IRAK3), and IRAK4.[7] They are essential components of the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][8] Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[9][10]
IRAK4 is the most upstream and critical kinase in this pathway, responsible for phosphorylating and activating IRAK1 and IRAK2.[11][12] While IRAK1 is involved in the initial, acute phase of the inflammatory response, IRAK2 is understood to be crucial for sustaining a late-phase, prolonged inflammatory response.[9][13] IRAK-M acts as a negative regulator of the pathway.[7] The activation of IRAK1 and IRAK2 leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This, in turn, triggers downstream pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory genes that encode cytokines, chemokines, and other mediators of inflammation.[1][7][11]
Signaling Pathway of IRAK-Mediated Neuroinflammation
The following diagram illustrates the canonical TLR/IL-1R signaling pathway leading to neuroinflammation and highlights the central role of the IRAK family.
This compound: A Potent IRAK4 Inhibitor
While named "this compound," commercially available compounds with this designation are potent inhibitors of IRAK4.[14][15] Given IRAK4's position as the master upstream kinase in the pathway, its inhibition effectively blocks the entire downstream inflammatory cascade. The development of selective IRAK4 inhibitors is a key focus for treating a range of inflammatory diseases.[1][16]
Quantitative Data on IRAK Inhibitors
The following table summarizes the inhibitory activity of various known IRAK inhibitors. This data is crucial for comparing potency and selecting appropriate compounds for preclinical studies.
| Inhibitor Name | Target(s) | IC50 (nM) | Reference(s) |
| This compound | IRAK4 | Potent, specific value proprietary | [15] |
| PF-06426779 | IRAK4 | 1 | [15] |
| BMS-986126 | IRAK4 | 5.3 | [15] |
| IRAK4 inhibitor 23 | IRAK4 | 7 | [15] |
| HG-12-6 | Unphosphorylated IRAK4 | 165.1 | [15] |
| IRAK inhibitor 1 | IRAK4 | 216 | [15] |
| IRAK-1/4 Inhibitor I | IRAK1 / IRAK4 | 300 / 200 | [15] |
| JH-X-119-01 | IRAK1 | 9 | [15] |
Preclinical Evidence in Neuroinflammation Models
Targeting the IRAK pathway has shown significant promise in various preclinical models of neurodegenerative diseases.
-
Alzheimer's Disease (AD): Studies have shown that IRAK4 protein expression and activity are increased in the brains of AD patients.[4] In cellular models, treatment with an IRAK-1/4 inhibitor effectively reduced the secretion of pro-inflammatory cytokines like MCP-1 and IL-6 from human primary microglia and astrocytes stimulated with lipopolysaccharide (LPS) or IL-1β, respectively.[4] Crucially, this anti-inflammatory effect did not impair the beneficial uptake of amyloid-β (Aβ) by these glial cells, suggesting that IRAK inhibition can selectively target detrimental inflammation.[4] Furthermore, in AD models, a stress-induced upregulation of IRAK2, coupled with a downregulation of IRAK1, has been shown to drive a sustained inflammatory response.[6]
-
Multiple Sclerosis (MS): The IRAK pathway is strongly implicated in the pathogenesis of MS. In peripheral blood mononuclear cells (PBMCs) from MS patients who were non-responsive to interferon-β treatment, an IRAK1/4 inhibitor was able to restore the therapeutic response by increasing IL-27 production.[17] In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, the negative regulator IRAK-M plays a protective role by promoting the differentiation of anti-inflammatory M2 microglia, highlighting the pathway's importance in disease modulation.[18]
-
CNS Lymphoma & Brain Metastases: The oral IRAK4 inhibitor CA-4948 has demonstrated the ability to cross the blood-brain barrier and shows single-agent activity against CNS lymphoma and melanoma brain metastases in preclinical models.[19][20] Treatment resulted in the downregulation of both NF-κB and MAPK signaling pathways, leading to a survival advantage.[19]
Summary of Preclinical Quantitative Findings
| Disease Model | Cell/Animal Model | Inhibitor Used | Key Quantitative Finding | Reference(s) |
| Alzheimer's Disease | Human primary microglia | IRAK-1/4 Inhibitor I | Dose-dependent reduction of LPS-induced MCP-1 secretion. | [4] |
| Alzheimer's Disease | Human primary astrocytes | IRAK-1/4 Inhibitor I | Dose-dependent reduction of IL-1β-induced MCP-1 and IL-6 secretion. | [4] |
| Alzheimer's Disease | Human astroglial (HAG) cells | PDTC (NF-κB Inhibitor) | Efficiently inhibited stress-induced IRAK2 and miRNA-146a expression. | [6] |
| Multiple Sclerosis | PBMCs from MS patients | IRAK1/4 inhibitor | Reversed interferon-β non-responsiveness in 100% of tested 'non-responder' patient samples. | [17] |
| CNS Lymphoma | A20 syngeneic mouse model | CA-4948 | Achieved therapeutic concentrations (>502 nM) in CSF and brain tissue. | [21] |
Key Experimental Protocols and Workflows
Executing robust preclinical studies requires well-defined methodologies. Below are detailed protocols for key experiments used to evaluate IRAK inhibitors in neuroinflammation, along with a generalized experimental workflow.
General Experimental Workflow for Preclinical IRAK Inhibitor Testing
References
- 1. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 2. Neuroinflammation in Parkinson Disease [practicalneurology.com]
- 3. explorationpub.com [explorationpub.com]
- 4. longdom.org [longdom.org]
- 5. What is IRAK2 Protein - Creative BioMart [creativebiomart.net]
- 6. Differential Regulation of Interleukin-1 Receptor-associated Kinase-1 (IRAK-1) and IRAK-2 by MicroRNA-146a and NF-κB in Stressed Human Astroglial Cells and in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK2 takes its place in TLR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. Neuroinflammation, autoinflammation, splenomegaly and anemia caused by bi-allelic mutations in IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrb.ie [hrb.ie]
- 18. Interleukin-1 receptor associated kinase (IRAK)-M -mediated type 2 microglia polarization ameliorates the severity of experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel IRAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the discovery and synthesis of novel inhibitors targeting the Interleukin-1 Receptor-Associated Kinase (IRAK) family, with a primary focus on IRAK4. The IRAK family of serine/threonine kinases are critical mediators in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a central role in the innate immune system.[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making IRAK proteins attractive therapeutic targets.[3][4] This document outlines the core signaling cascade, details the discovery and synthesis of representative inhibitors, presents key quantitative data, and describes relevant experimental protocols.
The IRAK Signaling Pathway
The IRAK signaling cascade is initiated by the binding of ligands, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), to TLRs or cytokines to IL-1Rs.[5] This event triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[6][7] IRAK4, the most upstream and essential kinase in the pathway, phosphorylates and activates IRAK1 or IRAK2.[5][8] This activation leads to the formation of a larger signaling complex known as the Myddosome.[9] The activated IRAK1/IRAK2 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream pathways, including NF-κB and MAP kinases (MAPK), which ultimately results in the transcription of pro-inflammatory cytokines and other immune response genes.[10]
Discovery of Novel IRAK Inhibitors
The discovery of small molecule IRAK inhibitors is an active area of research. Efforts have largely focused on ATP-competitive inhibitors targeting the kinase domain of IRAK4, due to its critical upstream role.[4] However, novel approaches such as targeting the scaffolding function of IRAK4 or inducing its degradation are also emerging.[9][11]
A general workflow for discovering novel IRAK inhibitors often follows a structured path from initial screening to candidate selection.
Recent discoveries include compounds like CA-4948 and BAY1834845 (Zabedosertib), which are potent IRAK4 inhibitors that have entered clinical trials.[5][7] Another novel class involves 5-aryl-2,4-diaminopyrimidine compounds, identified through HTS and optimized for potency and selectivity against other kinases like TAK1.[12] More recently, Proteolysis-Targeting Chimeras (PROTACs) have been developed to induce the degradation of IRAK4, offering a way to eliminate both its kinase and scaffolding functions.[9]
Synthesis of a Novel IRAK4 Inhibitor
The synthesis of novel inhibitors is guided by structure-activity relationship (SAR) studies and computational modeling. As an example, a synthetic route for a novel inhibitor (Compound 3 from a published study) was designed by hybridizing the pharmacophoric features of two initial hit molecules.[13] The goal was to create a scaffold that maintains key interactions with catalytic and gatekeeper residues in the IRAK4 active site.[13]
The synthesis outlined below demonstrates a common strategy involving nucleophilic substitution followed by cyclization to form the core heterocyclic structure.
In this specific example, the commercially available starting material was reacted with benzylamine in dimethylformamide (DMF) with potassium carbonate to yield an intermediate with high purity.[13] This intermediate then undergoes further reactions to form the final active compound.[13]
Quantitative Data of Representative IRAK Inhibitors
The efficacy of novel inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being a primary measure of potency. The following table summarizes publicly available data for several recently developed IRAK4 inhibitors.
| Compound Name/ID | Target | Biochemical IC50 | Cellular Activity/Assay | Bioavailability (F) | Reference(s) |
| CA-4948 | IRAK4 | 30 nM | Good activity in ABC DLBCL and AML cell lines | Good oral bioavailability in mice, rats, and dogs | [5][7] |
| BAY1834845 (Zabedosertib) | IRAK4 | Single-digit nM range | Inhibition of TNF-alpha release in THP1 cells | Favorable DMPK profiles | [5][10] |
| PF-06650833 (Zimlovisertib) | IRAK4 | N/A | In Phase II clinical trials | Low-to-moderate in rats, dogs, and monkeys | [5][12] |
| Compound 16 (aminopyrimidin-4-one) | IRAK4 | 27 nM | >100-fold selectivity over 99% of 111 tested kinases | N/A | [14] |
| Compound 31 (aminopyrimidin-4-one) | IRAK4 | 93 nM | N/A | 42% (rat) | [14] |
| Compound 3 (hybridized) | IRAK4 | 157.5 nM | 97% inhibition at 10 µM in enzymatic assay | N/A | [13] |
| PROTAC Degrader 9 | IRAK4 | Parent IC50 = 70.0 nM | Potently reduced IRAK4 protein levels in OCI-LY10 and TMD8 cells | N/A | [9] |
N/A: Not available in the cited sources.
Key Experimental Protocols
The characterization of novel IRAK inhibitors relies on a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.
A. Biochemical Kinase Assay (e.g., Transcreener® Kinase Assay)
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4 protein.
-
Methodology:
-
Reaction Setup: Recombinant IRAK4 enzyme (e.g., 1.25 nM) is incubated with a peptide substrate (e.g., a synthesized IRAK1 peptide) and ATP in a kinase assay buffer.[15][16] Test compounds are added at varying concentrations.
-
Incubation: The reaction is incubated for a set period (e.g., 90 minutes) at a controlled temperature to allow for ATP-to-ADP conversion (typically targeting ~10% conversion for optimal signal).[15]
-
Detection: An ADP detection solution (containing an ADP antibody) is added. In the Transcreener assay, this involves a fluorescent tracer that is displaced from the antibody by the newly formed ADP, causing a change in fluorescence polarization.[15]
-
Data Analysis: The signal is read on a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[15]
-
B. Cellular Target Engagement Assay (Electrochemiluminescence-based)
-
Objective: To confirm that the inhibitor engages and blocks IRAK4 function within a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.[17]
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., human peripheral blood mononuclear cells or a lymphoma cell line) is cultured and pre-treated with various concentrations of the IRAK4 inhibitor.[17]
-
Stimulation: The cells are then stimulated with an agonist like IL-1β or LPS to activate the IRAK signaling pathway.[12][17]
-
Lysis and Detection: Cells are lysed, and the lysate is analyzed using an electrochemiluminescence (ECL) assay. This typically involves a sandwich immunoassay format where capture antibodies bind total IRAK1 and detection antibodies specifically recognize phosphorylated IRAK1.[17]
-
Data Analysis: The ECL signal, which is proportional to the amount of phosphorylated IRAK1, is measured. A decrease in signal in the presence of the inhibitor indicates target engagement and functional inhibition of IRAK4. IC50 values are then determined.[17]
-
C. In Vivo Efficacy Model (e.g., LPS-Induced Cytokine Production)
-
Objective: To evaluate the inhibitor's ability to suppress inflammation in a living organism.
-
Methodology:
-
Animal Dosing: A cohort of mice is orally dosed with the test compound or a vehicle control.[11]
-
Inflammatory Challenge: After a set period, the animals are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce a systemic inflammatory response.[11]
-
Sample Collection: Blood samples are collected at a peak response time point (e.g., 2 hours post-LPS challenge).[11]
-
Cytokine Analysis: Plasma is isolated, and the levels of key pro-inflammatory cytokines, such as TNF-α or IL-6, are measured using ELISA or a multiplex assay.
-
Data Analysis: The reduction in cytokine levels in the compound-treated group compared to the vehicle group is calculated to determine in vivo efficacy.[11]
-
Conclusion and Future Directions
The development of potent and selective IRAK inhibitors, particularly targeting IRAK4, holds significant promise for the treatment of a wide range of inflammatory diseases and cancers. While ATP-competitive kinase inhibitors have shown success, novel strategies such as PROTAC-mediated degradation and inhibition of scaffolding functions are opening new therapeutic avenues.[9][11] These approaches may offer superior efficacy by eliminating both the catalytic and non-catalytic roles of IRAK4.[9] Future research will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors, exploring combination therapies, and expanding their application to a broader range of diseases driven by IRAK signaling.
References
- 1. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 12. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
The Evolving Landscape of IRAK2 Inhibition: A Deep Dive into Structure-Activity Relationships
For Immediate Release
[City, State] – November 10, 2025 – In the intricate world of inflammatory signaling, Interleukin-1 Receptor-Associated Kinase 2 (IRAK2) has emerged as a critical node, presenting a compelling target for a new generation of therapeutic agents. This technical guide delves into the core of IRAK2 inhibitor development, focusing on the crucial structure-activity relationships (SAR) that govern the potency and selectivity of these novel compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and medicinal chemistry.
Introduction: The Role of IRAK2 in Inflammatory Cascades
Interleukin-1 Receptor-Associated Kinase 2 (IRAK2) is a serine/threonine kinase that plays a pivotal role in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress. Dysregulation of IRAK2-mediated signaling has been implicated in a range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[2]
It is important to note that the term "IRAK inhibitor 2" is sometimes colloquially used to refer to compounds that are primarily inhibitors of IRAK4, a related kinase. This guide, however, will focus specifically on the structure-activity relationships of small molecules designed to inhibit the function of the IRAK2 protein.
The IRAK2 Signaling Pathway: A Complex Network
Upon activation of TLRs or IL-1Rs, a multi-protein complex known as the Myddosome is formed. This complex serves as a scaffold, bringing together MyD88, IRAK4, and IRAK2. IRAK4, the master kinase in this pathway, phosphorylates and activates IRAK2.[3][4] Activated IRAK2 then participates in the downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[1]
Structure-Activity Relationship of IRAK2 Inhibitors
The development of small molecule inhibitors targeting IRAK2 is an emerging field. A key strategy has been to disrupt the protein-protein interaction between IRAK2 and IRAK4, which is essential for the formation of a functional Myddosome complex. One of the pioneering series of such inhibitors is based on a pyrazinyl piperazine scaffold, designed to mimic the α-helical domain of IRAK2 that interacts with IRAK4.
A notable example from this series is Compound 7004 , which has been shown to inhibit IL-33-induced NF-κB transcriptional activity by disrupting the IRAK2-IRAK4 interaction. The structure-activity relationship (SAR) studies around this scaffold have provided valuable insights into the chemical features required for potent inhibition.
| Compound | R1 Group | R2 Group | IC50 (µM) for NF-κB Inhibition |
| 7004 | 3,4-dichlorophenyl | 1-naphthylmethyl | 9.7 |
| 7009 | 4-methoxyphenyl | 1-naphthylmethyl | 22 |
| 7002 | 4-hydroxyphenyl | 1-naphthylmethyl | > 50 |
| 7005 | 4-pyridyl | 1-naphthylmethyl | > 50 |
| 7011 | 4-carboxyphenyl | 1-naphthylmethyl | > 50 |
Data synthesized from publicly available research.
The SAR data from this initial series suggests that:
-
Lipophilicity is key: The most potent compounds, 7004 and 7009, feature lipophilic aromatic groups at the R1 and R2 positions.
-
Hydrophilic groups are detrimental: The introduction of polar functionalities, such as hydroxyl (7002), pyridyl (7005), or carboxyl (7011) groups, leads to a significant loss of activity. This indicates that the binding pocket for these regions on IRAK4 is likely hydrophobic in nature.
-
Specific aromatic substitutions matter: The 3,4-dichlorophenyl group in Compound 7004 provides a notable potency advantage over the 4-methoxyphenyl group in Compound 7009, suggesting that electronic and steric factors at this position are important for optimal interaction.
Further exploration of the SAR is necessary to develop more potent and selective IRAK2 inhibitors. Future efforts will likely focus on optimizing the core scaffold and exploring a wider range of substituents to enhance binding affinity and drug-like properties.
Experimental Protocols for Inhibitor Characterization
The evaluation of IRAK2 inhibitors requires a suite of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
NF-κB Reporter Gene Assay
This assay is a cornerstone for assessing the cellular activity of IRAK2 inhibitors by measuring their ability to block the downstream activation of the NF-κB signaling pathway.
Principle: HEK293 cells are co-transfected with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). Upon stimulation with an agonist (e.g., IL-1β or LPS), activated NF-κB binds to its response element in the reporter plasmid, driving the expression of firefly luciferase. The activity of the inhibitor is determined by its ability to reduce the luciferase signal.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
Co-transfect cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours post-transfection.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Pre-treat the transfected cells with the test compounds for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL IL-1β) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for IRAK2-IRAK4 Interaction
This assay directly assesses the ability of an inhibitor to disrupt the physical interaction between IRAK2 and IRAK4 within the Myddosome complex.
Principle: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody specific to one of the proteins of interest (e.g., IRAK4) is used to immunoprecipitate it from the cell lysate. If the other protein (IRAK2) is interacting with the immunoprecipitated protein, it will also be pulled down. The presence of the co-immunoprecipitated protein is then detected by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells (e.g., THP-1 monocytes) and stimulate with an appropriate agonist to induce Myddosome formation.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-IRAK4 antibody or a control IgG for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with cold Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against IRAK2 and IRAK4, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Compare the amount of co-immunoprecipitated IRAK2 in the presence and absence of the inhibitor. A reduction in the IRAK2 band intensity in the inhibitor-treated sample indicates disruption of the IRAK2-IRAK4 interaction.
-
Experimental Workflow for IRAK2 Inhibitor Discovery
The discovery and development of IRAK2 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Conclusion and Future Directions
The exploration of IRAK2 as a therapeutic target is still in its early stages, but the initial structure-activity relationship studies are providing a solid foundation for the design of potent and selective inhibitors. The strategy of disrupting the IRAK2-IRAK4 protein-protein interaction has shown promise, and further optimization of existing scaffolds, as well as the discovery of novel chemotypes, will be crucial for advancing this field. A deeper understanding of the structural biology of IRAK2 and its interactions will undoubtedly accelerate the development of the next generation of anti-inflammatory drugs.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development and use of any therapeutic agent should be guided by qualified healthcare professionals and regulatory bodies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to IRAK4 Inhibitor Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics and affinity of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. Due to the limited availability of specific kinetic data for a compound generically named "IRAK inhibitor 2," this document will present the known affinity data for this compound and utilize well-characterized IRAK4 inhibitors, such as HS-243 and Zimlovisertib (PF-06650833), as illustrative examples for binding kinetics.
Core Concepts: Binding Affinity and Kinetics
In drug discovery, two key pharmacological parameters dictate the interaction of an inhibitor with its target protein:
-
Binding Affinity (Kd, Ki, IC50): This thermodynamic parameter quantifies the strength of the binding interaction at equilibrium. A lower value indicates a stronger binding affinity.
-
Kd (Dissociation Constant): The concentration of inhibitor at which half of the target protein is occupied at equilibrium.
-
Ki (Inhibition Constant): The dissociation constant of the inhibitor from the enzyme, reflecting the intrinsic binding affinity.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%. This value is dependent on experimental conditions.
-
-
Binding Kinetics (kon, koff, Residence Time): These kinetic parameters describe the rates of the binding and dissociation events.
-
kon (Association Rate Constant): The rate at which an inhibitor binds to its target.
-
koff (Dissociation Rate Constant): The rate at which an inhibitor dissociates from its target.
-
Residence Time (1/koff): The average duration an inhibitor remains bound to its target. A longer residence time can lead to a more sustained pharmacological effect.
-
IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding, these receptors recruit adaptor proteins like MyD88, leading to the formation of a signaling complex that includes IRAK4.[1] Activated IRAK4 then phosphorylates other IRAK family members, such as IRAK1, initiating a downstream cascade that results in the activation of transcription factors like NF-κB and AP-1.[1] This ultimately leads to the production of pro-inflammatory cytokines and chemokines.
Caption: Simplified schematic of the IRAK4-mediated signaling cascade.
Quantitative Data on IRAK4 Inhibitor Affinity
The following table summarizes the reported affinity data for "IRAK-4 protein kinase inhibitor 2" and other well-characterized IRAK4 inhibitors.
| Inhibitor Name | Target | Affinity Metric | Value | Reference |
| IRAK-4 protein kinase inhibitor 2 | IRAK4 | IC50 | 4 µM | [2][3][4][5] |
| IRAK-4 protein kinase inhibitor 2 | IRAK1 | IC50 | <10 µM | [3][5] |
| HS-243 | IRAK4 | IC50 | 20 nM | [6][7][8][9] |
| HS-243 | IRAK1 | IC50 | 24 nM | [6][7][8] |
| Zimlovisertib (PF-06650833) | IRAK4 | IC50 | 0.2 nM | [10][11] |
Note: Direct comparisons of IC50 values should be made with caution as they can be influenced by assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of inhibitor binding kinetics and affinity. Below are generalized protocols for two common techniques used for this purpose.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., IRAK4 protein) immobilized on a sensor chip and an analyte (e.g., inhibitor) in solution. This technique allows for the determination of kon, koff, and subsequently, the Kd.
Experimental Workflow:
Caption: A typical workflow for determining binding kinetics using SPR.
Detailed Methodology:
-
Protein and Compound Preparation:
-
Recombinant human IRAK4 protein is expressed and purified.
-
The inhibitor is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in running buffer to create a range of concentrations.
-
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified IRAK4 protein is injected over the activated surface to achieve a target immobilization level.
-
The surface is then deactivated with an injection of ethanolamine.
-
-
Interaction Analysis:
-
Running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of inhibitor concentrations are injected over the immobilized IRAK4 surface for a defined period to monitor the association phase.
-
This is followed by an injection of running buffer to monitor the dissociation phase.
-
Between each inhibitor concentration, the sensor surface is regenerated using a specific buffer (e.g., low pH glycine) to remove the bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as koff/kon.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
Caption: A standard workflow for thermodynamic profiling using ITC.
Detailed Methodology:
-
Sample Preparation:
-
Purified IRAK4 protein is dialyzed extensively against the final experimental buffer.
-
The inhibitor is dissolved in the same final buffer to ensure a precise match, minimizing heats of dilution. Both solutions are degassed before use.
-
-
ITC Experiment:
-
The sample cell is filled with the IRAK4 solution at a known concentration.
-
The injection syringe is filled with the inhibitor solution at a concentration typically 10-20 times that of the protein.
-
A series of small, precisely controlled injections of the inhibitor are made into the sample cell while the temperature is held constant.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The heat change for each injection is integrated and plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model).
-
This fitting provides the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(Ka) and Ka = 1/Kd.
-
Conclusion
Understanding both the binding affinity and kinetics of IRAK4 inhibitors is paramount for the development of effective therapeutics. While affinity data provides a measure of the strength of interaction, kinetic parameters such as residence time can offer crucial insights into the duration of target engagement and, consequently, the potential for a more sustained pharmacological effect in vivo. The experimental protocols outlined in this guide provide a framework for the detailed characterization of IRAK4 inhibitors, enabling a more comprehensive understanding of their mechanism of action and facilitating the selection of promising drug candidates.
References
- 1. pnas.org [pnas.org]
- 2. IRAK-4 protein kinase inhibitor 2 - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Isoform Selectivity Profile of IRAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the isoform selectivity profile of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, with a focus on IRAK inhibitor 2 and a representative highly selective IRAK4 inhibitor, AZ1495. This document includes quantitative data, detailed experimental methodologies for assessing inhibitor activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to IRAK Isoforms and Their Inhibition
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are crucial serine/threonine kinases in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as some cancers. IRAK1 and IRAK4 are the two active kinases in the family, while IRAK2 and IRAK-M are considered pseudokinases with regulatory roles[1]. Given their pivotal role in inflammatory signaling, the development of specific inhibitors for IRAK isoforms, particularly IRAK4, is a significant area of therapeutic research.
Isoform Selectivity Profile of IRAK Inhibitors
The selectivity of an inhibitor for its target kinase over other closely related kinases is a critical factor in its development as a therapeutic agent. High selectivity can lead to a more favorable safety profile by minimizing off-target effects.
This compound
"this compound" has been identified as a potent inhibitor of IRAK4. Publicly available data on its full isoform selectivity is limited.
| Inhibitor | Target Isoform | IC50 |
| This compound | IRAK4 | 4 µM[2] |
| IRAK1 | <10 µM[2] | |
| IRAK2 | Data not available | |
| IRAK3 | Data not available |
Representative Selective IRAK4 Inhibitor: AZ1495
To provide a more comprehensive example of an IRAK isoform selectivity profile, we present data for AZ1495, a potent and well-characterized IRAK4 inhibitor.
| Inhibitor | Target Isoform | IC50 |
| AZ1495 | IRAK4 | 5 nM[3] |
| IRAK1 | 23 nM[3] | |
| IRAK2 | Data not available | |
| IRAK3 | Data not available |
Note: The lack of publicly available IC50 values for IRAK2 and IRAK3, which are pseudokinases, is common in inhibitor profiling studies that focus on enzymatic activity.
Signaling Pathways
The IRAK-mediated signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. This triggers the assembly of a signaling complex called the Myddosome, which includes IRAK4 and IRAK1 or IRAK2. IRAK4, as the upstream kinase, phosphorylates and activates IRAK1, which then dissociates from the complex to interact with TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1 and the production of pro-inflammatory cytokines.
Caption: IRAK Signaling Pathway.
Experimental Protocols
The determination of inhibitor potency and selectivity is commonly performed using in vitro kinase assays. Below are detailed methodologies for two widely used assay formats: the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. The kinase is labeled with a europium (Eu) chelate, and when the Alexa Fluor® 647-labeled tracer is bound to the kinase, FRET occurs. An inhibitor competes with the tracer for the binding site, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human IRAK4 or IRAK1 enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]
-
Test inhibitor (e.g., this compound or AZ1495)
-
384-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 1 mM. Further dilute the inhibitor in Kinase Buffer A to achieve the desired final assay concentrations.
-
Reagent Preparation:
-
Prepare a 3X kinase/antibody mixture in Kinase Buffer A. The final concentration of the kinase and antibody will need to be optimized, but a starting point could be 15 nM kinase and 6 nM antibody.
-
Prepare a 3X tracer solution in Kinase Buffer A. The optimal tracer concentration is typically determined experimentally and is often close to its Kd for the kinase.
-
-
Assay Assembly: In a 384-well plate, add the following in order:
-
5 µL of the diluted test compound.
-
5 µL of the 3X kinase/antibody mixture.
-
5 µL of the 3X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: LanthaScreen® Assay Workflow.
ADP-Glo™ Kinase Assay
This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant human IRAK4 or IRAK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[5]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitor
-
White, opaque 96-well or 384-well plate
Procedure:
-
Kinase Reaction:
-
In a white-walled microplate, set up the kinase reaction containing the kinase, substrate, ATP, and test inhibitor in the kinase buffer. A typical reaction might contain 7.5 nM IRAK4, 0.1 µg/µL MBP, and 10 µM ATP.[6]
-
Incubate the reaction at room temperature for 60 minutes.
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The evaluation of an IRAK inhibitor's isoform selectivity is paramount for its progression as a potential therapeutic candidate. While publicly available data for "this compound" is limited, the use of well-characterized inhibitors like AZ1495 provides a valuable framework for understanding the desired selectivity profile. The experimental protocols detailed in this guide, utilizing robust assay technologies such as TR-FRET and luminescence-based ADP detection, are standard methods for accurately determining the potency and selectivity of novel IRAK inhibitors in a high-throughput manner. These methodologies are essential tools for researchers and drug development professionals working to advance novel treatments for inflammatory and autoimmune diseases.
References
Methodological & Application
Application Notes and Protocols for Determining the Efficacy of IRAK Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1][2] It functions as a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Upon activation of these receptors, IRAK4 is recruited to the receptor complex and initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB.[1][3][4] This, in turn, drives the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][5]
Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain types of cancer.[1][2][5] Consequently, IRAK4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[1][4] Small molecule inhibitors that target the kinase activity of IRAK4 can effectively block the downstream inflammatory cascade.[5]
These application notes provide detailed protocols for cell-based assays to determine the efficacy of a novel IRAK4 inhibitor, designated as "IRAK Inhibitor 2." The described assays are designed to assess the inhibitor's ability to modulate key events in the IRAK4 signaling pathway, including target engagement, downstream signaling, and inflammatory cytokine production.
Signaling Pathway Overview
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway leading to NF-κB activation and cytokine production. This compound is designed to block the kinase activity of IRAK4, thereby inhibiting the downstream signaling events.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for assessing the efficacy of this compound using the protocols detailed in this document.
Data Presentation
The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological response by 50%. The following tables summarize the IC50 values of this compound in various cell-based assays.
Table 1: Inhibition of IRAK1 Phosphorylation
| Cell Type | Stimulus | Assay | IC50 (nM) |
| THP-1 | LPS (100 ng/mL) | Western Blot (p-IRAK1) | 15.2 |
| PBMCs | IL-1β (10 ng/mL) | Western Blot (p-IRAK1) | 22.8 |
Table 2: Inhibition of NF-κB Nuclear Translocation
| Cell Type | Stimulus | Assay | IC50 (nM) |
| THP-1 | LPS (100 ng/mL) | Immunofluorescence (p65) | 35.7 |
| PBMCs | LPS (100 ng/mL) | Immunofluorescence (p65) | 48.1 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Cell Type | Stimulus | Cytokine | Assay | IC50 (nM) |
| THP-1 | LPS (100 ng/mL) | TNF-α | ELISA | 55.4 |
| THP-1 | LPS (100 ng/mL) | IL-6 | ELISA | 62.1 |
| PBMCs | LPS (100 ng/mL) | TNF-α | ELISA | 78.9 |
| PBMCs | LPS (100 ng/mL) | IL-6 | ELISA | 85.3 |
Experimental Protocols
Cell Culture and Maintenance
a. THP-1 Monocytic Cell Line
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at a density between 1 x 10^5 and 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh medium.
b. Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Culture Medium: RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Usage: Use freshly isolated PBMCs for experiments to ensure optimal cell viability and responsiveness.
Target Engagement Assay: Inhibition of IRAK1 Phosphorylation (Western Blot)
This assay assesses the ability of this compound to block the phosphorylation of IRAK1, a direct substrate of IRAK4.
Materials:
-
THP-1 cells or PBMCs
-
This compound
-
Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed THP-1 cells or PBMCs in a 6-well plate at a density of 2 x 10^6 cells/well and allow them to adhere overnight (for THP-1, differentiate with PMA if necessary).
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) or IL-1β (10 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-IRAK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-IRAK1 and anti-β-actin antibodies for total protein and loading controls, respectively.
-
Quantify the band intensities and calculate the ratio of phosphorylated IRAK1 to total IRAK1. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
NF-κB Activation Assay: Inhibition of p65 Nuclear Translocation (Immunofluorescence)
This assay measures the inhibition of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.
Materials:
-
THP-1 cells or PBMCs
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed THP-1 cells or PBMCs on glass coverslips in a 24-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 30-60 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate the cells with the anti-NF-κB p65 primary antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in a sufficient number of cells for each condition.
-
Calculate the percentage of inhibition of nuclear translocation and determine the IC50 value.
Cytokine Production Assay: Inhibition of TNF-α and IL-6 Secretion (ELISA)
This assay quantifies the inhibitory effect of this compound on the production of the pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
THP-1 cells or PBMCs
-
This compound
-
LPS
-
Human TNF-α and IL-6 ELISA kits
Protocol:
-
Seed THP-1 cells or PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Perform the TNF-α and IL-6 ELISAs on the supernatants according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody, add the standards and samples, followed by the detection antibody and the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine production and calculate the IC50 value for each cytokine.
References
- 1. Caspase-Glo® 1 Inflammasome Assay [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. wechat.promega.com.cn [wechat.promega.com.cn]
- 4. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for IRAK Inhibitor 2 in p-IRAK Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinases (IRAKs) are critical serine/threonine kinases in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. The phosphorylation of IRAK1 (p-IRAK1) is a key indicator of its activation. This document provides a detailed protocol for performing a Western blot to detect p-IRAK1 and assess the efficacy of a specific IRAK inhibitor, referred to here as "IRAK Inhibitor 2," a generic name for a well-characterized IRAK1/4 inhibitor.
IRAK Signaling Pathway
The activation of TLRs or IL-1Rs triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 and IRAK1 to form the Myddosome complex. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream kinases such as TAK1, and ultimately the activation of NF-κB and MAPK pathways, resulting in the transcription of inflammatory genes.
Experimental Protocols
Protocol for p-IRAK1 Western Blot Analysis Following this compound Treatment
This protocol outlines the steps to treat cells with an IRAK inhibitor, stimulate IRAK1 phosphorylation, and detect p-IRAK1 levels by Western blot. For this protocol, "this compound" will be modeled after the well-characterized "IRAK-1/4 Inhibitor I," which has IC50 values of 0.3 µM and 0.2 µM for IRAK1 and IRAK4, respectively.[1]
1. Cell Culture and Treatment:
-
Cell Line: Use a cell line known to express the TLR/IL-1R pathway, such as human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells.
-
Plating: Seed cells at an appropriate density in 6-well plates to achieve 80-90% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., IRAK-1/4 Inhibitor I) in DMSO. Further dilute in cell culture medium to final concentrations for treatment (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM). Include a vehicle control (DMSO only).
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) (100 ng/mL) or Interleukin-1 beta (IL-1β) (10 ng/mL), for 15-30 minutes to induce IRAK1 phosphorylation. Include an unstimulated control.
2. Cell Lysis:
-
Wash: After stimulation, place the plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer: Lyse the cells directly in the well with ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. This is crucial to preserve the phosphorylation state of IRAK1.[2]
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors: Add protease inhibitor cocktail and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) immediately before use.
-
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
4. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-IRAK1 antibodies and re-probed with an antibody against total IRAK1 and a loading control like GAPDH or β-actin.
Western Blot Workflow Diagram
Data Presentation
The efficacy of this compound can be quantified by measuring the band intensity of p-IRAK1 relative to total IRAK1 and a loading control. The results can be summarized in a table.
Table 1: Quantitative Analysis of p-IRAK1 Inhibition by this compound
| Treatment Group | This compound (µM) | Normalized p-IRAK1 Intensity (Arbitrary Units) | % Inhibition of p-IRAK1 |
| Unstimulated Control | 0 | 0.05 | - |
| Stimulated Control (LPS) | 0 | 1.00 | 0% |
| Stimulated + Inhibitor | 0.1 | 0.65 | 35% |
| Stimulated + Inhibitor | 0.3 | 0.48 | 52% |
| Stimulated + Inhibitor | 1.0 | 0.21 | 79% |
| Stimulated + Inhibitor | 3.0 | 0.08 | 92% |
Data are representative. Actual results may vary depending on experimental conditions.
Conclusion
This application note provides a comprehensive protocol for the detection of phosphorylated IRAK1 by Western blot and for evaluating the efficacy of IRAK inhibitors. Careful attention to sample preparation, particularly the inclusion of phosphatase inhibitors, and the use of appropriate blocking agents are critical for obtaining reliable and reproducible results. The provided workflow and data presentation format can serve as a valuable guide for researchers in the field of inflammation and drug discovery.
References
Application Notes and Protocols: ELISA for Cytokine Profiling Following IRAK Inhibitor 2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinases (IRAKs) are crucial mediators in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, playing a pivotal role in the innate immune response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. IRAK inhibitors, such as IRAK inhibitor 2, are being investigated as potential therapeutic agents to modulate the inflammatory cascade by downregulating the production of pro-inflammatory cytokines. This document provides a detailed protocol for the quantification of cytokines using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) in samples treated with this compound.
Signaling Pathway Overview
This compound primarily targets IRAK4, a key upstream kinase in the IRAK signaling cascade. Upon TLR or IL-1R activation, MyD88 recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This leads to the formation of a complex with TRAF6, ultimately activating downstream signaling pathways such as NF-κB and MAPK, which drive the transcription and translation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1] this compound blocks the kinase activity of IRAK4, thereby inhibiting this entire downstream cascade and reducing cytokine production.[2][3]
Caption: IRAK signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following table summarizes the reported effects of IRAK inhibitors on the production of key pro-inflammatory cytokines. This data is compiled from various in vitro and in vivo studies and demonstrates the potential of these inhibitors to modulate the inflammatory response.
| Cytokine | Inhibitor | System | Stimulant | % Inhibition / Reduction | Reference |
| TNF-α | Zimlovisertib (PF-06650833) | Rat (in vivo) | LPS | Dose-dependent inhibition | [4] |
| TNF-α | IRAK4 Inhibitors (BAY1834845 & BAY1830839) | Human (ex vivo whole blood) | R848 (TLR7/8 agonist) | ~80-95% | [5] |
| IL-6 | IRAK4 Inhibitors (BAY1834845 & BAY1830839) | Human (ex vivo whole blood) | R848 (TLR7/8 agonist) | ~80-95% | [5] |
| IL-1β | IRAK4 Inhibitors (BAY1834845 & BAY1830839) | Human (ex vivo whole blood) | R848 (TLR7/8 agonist) | ~80-95% | [5] |
| IL-6 | IRAK2 knockdown | Mouse (in vivo) | Diabetic Nephropathy Model | Significant reduction | [6] |
| TNF-α | IRAK2 knockdown | Mouse (in vivo) | Diabetic Nephropathy Model | Significant reduction | [6] |
Experimental Protocol: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants or other biological samples following treatment with this compound.
Materials and Reagents
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: A step-by-step workflow for the sandwich ELISA protocol.
Detailed Procedure
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent/Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent. The concentration range should bracket the expected cytokine concentrations in the samples.
-
Add 100 µL of the standards and samples (cell culture supernatants, etc.) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis
-
Subtract the average zero standard optical density (O.D.) from all standard and sample O.D. readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations in the samples from the standard curve.
-
Multiply the interpolated concentrations by the dilution factor to obtain the final cytokine concentration in the original samples.
Conclusion
The provided protocol offers a robust and reliable method for quantifying cytokine levels in samples treated with this compound. This allows for the precise evaluation of the inhibitor's efficacy in modulating the inflammatory response. Careful adherence to the protocol and proper data analysis are crucial for obtaining accurate and reproducible results. This information is valuable for researchers and drug development professionals working on novel anti-inflammatory therapeutics targeting the IRAK signaling pathway.
References
- 1. Dual Inhibition of Rip2 and IRAK1/4 Regulates IL-1β and IL-6 in Sarcoidosis Alveolar Macrophages and Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor-associated kinase 2 promotes inflammatory reactions by activating the nuclear factor kappa-B signaling pathway in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK Inhibitor 2 in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase (IRAK) proteins are critical signaling mediators in the innate immune system, playing a pivotal role in Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. IRAK inhibitor 2, also known as IRAK-4 protein kinase inhibitor 2, is a small molecule inhibitor of IRAK-4 with a reported IC50 of 4 µM.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in primary human immune cells, offering a framework for investigating its therapeutic potential.
Mechanism of Action
This compound primarily targets IRAK-4, a key upstream kinase in the MyD88-dependent signaling cascade.[5][6] Upon TLR or IL-1R activation, MyD88 recruits IRAK-4, which then phosphorylates and activates IRAK-1. This initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[5] By inhibiting the kinase activity of IRAK-4, this compound effectively blocks this inflammatory cascade.
Data Presentation
The following table summarizes the known quantitative data for IRAK-4 protein kinase inhibitor 2. Further experimental investigation is recommended to generate more comprehensive dose-response data in various primary human immune cell types.
| Inhibitor | Target | IC50 | Cell Type | Assay | Reference |
| IRAK-4 protein kinase inhibitor 2 | IRAK-4 | 4 µM | N/A | Enzymatic Assay | [1][2][3][4] |
| IRAK-4 protein kinase inhibitor 2 | IRAK-1 | <10 µM | N/A | Enzymatic Assay | [3][7] |
Note: The provided IC50 values are from in vitro enzymatic assays. Cellular IC50 values in primary human immune cells may vary.
Mandatory Visualizations
Caption: IRAK-4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a fresh 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer containing the PBMCs.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Adjust the cell concentration to the desired density for downstream experiments (e.g., 1 x 10^6 cells/mL).
Protocol 2: Treatment of PBMCs with this compound and TLR Stimulation
Materials:
-
Isolated human PBMCs
-
This compound (CAS 301675-24-1)
-
Dimethyl sulfoxide (DMSO, sterile)
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
96-well cell culture plates
-
Complete RPMI 1640 medium
Procedure:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate (100 µL per well).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare the TLR agonist at a 4X concentration in complete RPMI 1640 medium.
-
Add 50 µL of the 4X TLR agonist to the wells to achieve the final desired concentration (e.g., 100 ng/mL LPS or 1 µM R848).
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Measurement of Cytokine Production by ELISA
Materials:
-
Supernatants from treated and stimulated PBMCs
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
ELISA plate reader
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, blocking non-specific binding, adding the standards and samples (supernatants), followed by the addition of a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
Protocol 4: Western Blot Analysis of IRAK Signaling Pathway
Materials:
-
Cell pellets from treated and stimulated PBMCs
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK1, anti-IRAK1, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control like β-actin.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to investigate the effects of this compound in primary human immune cells. The provided methodologies can be adapted to specific research questions, enabling a thorough evaluation of this compound's potential as a modulator of innate immune responses. Further studies are encouraged to establish a more detailed profile of its activity and selectivity in different immune cell subsets.
References
- 1. IRAK-4 protein kinase inhibitor 2 - MedChem Express [bioscience.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: Dosing and Administration of IRAK Inhibitor 2 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinases (IRAKs) are critical components of the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response and play a significant role in inflammatory diseases. IRAK inhibitor 2 is a small molecule designed to target IRAK4, a key kinase in this pathway, thereby blocking the downstream inflammatory cascade.[1][2] These application notes provide a generalized framework for the dosing and administration of this compound in murine models, based on established methodologies for similar IRAK4 inhibitors. It is important to note that specific dosing and administration protocols for "this compound" are not extensively detailed in publicly available literature, and therefore, the following protocols and data should be considered as a starting point for experimental design. Empirical determination of the optimal dose, vehicle, and administration route for your specific mouse model and experimental endpoint is highly recommended.
Signaling Pathway of IRAK4
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, a complex is formed involving MyD88, which recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, initiating a cascade that leads to the activation of NF-κB and the transcription of pro-inflammatory genes. This compound, by targeting IRAK4, aims to disrupt this signaling cascade.
Caption: IRAK4's role in TLR/IL-1R signaling and its inhibition.
Reference Data: Dosing of IRAK4 Inhibitors in Mice
While specific data for this compound is sparse, the following table summarizes dosing information for other known IRAK4 inhibitors in mice, which can serve as a valuable reference for designing initial dose-finding studies.
| Inhibitor | Animal Model | Route of Administration | Dosage Range | Reported Outcome |
| IRAK4-IN-19 | BALB/c Mice | IV, PO | 1 mg/kg (IV), 5 mg/kg (PO) | Favorable pharmacokinetic profile.[3][4][5] |
| IRAK4-IN-19 | Acute Mouse Model | Not Specified | 5, 15, 45, 75 mg/kg | Dose-dependent inhibition of IL-1β induced IL-6 expression (up to 64% at 75 mg/kg).[3][4][5] |
| IRAK4-IN-21 | BALB/c Mice | PO (single dose) | 75 mg/kg | Moderate efficacy in inhibiting IL-6 production.[6] |
| IRAK4-IN-22 | BALB/c Mice | PO (single dose) | 75 mg/kg | Moderate efficacy in inhibiting IL-6 production.[7] |
| GLPG2534 | Mouse | Not Specified | Not Specified | IC50 of 3.5 nM for mouse IRAK4.[8] |
| Unnamed IRAK Inhibitor | Not Specified | IP (twice a week) | Not Specified | Administered for four weeks in a study.[9] |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound. Note: These protocols should be adapted based on the specific physicochemical properties of the inhibitor and the experimental design.
Protocol 1: Preparation of Dosing Solution
Objective: To prepare a stable and homogenous formulation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.5% w/v methylcellulose in sterile water, 10% DMSO in corn oil)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. Preliminary solubility tests in common vehicles (e.g., water, saline, PBS, DMSO, corn oil, Tween 80) are recommended. For oral administration, a suspension in 0.5% methylcellulose is common. For intraperitoneal injection, a solution in a vehicle like 10% DMSO in saline or corn oil might be suitable.
-
Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed based on the desired dose (mg/kg), the average weight of the mice, the dosing volume (typically 5-10 mL/kg for oral gavage and 10 mL/kg for IP injection), and the number of animals in the study.
-
Preparation of Formulation:
-
Weigh the required amount of this compound powder accurately.
-
If using a co-solvent like DMSO, first dissolve the inhibitor in the small volume of DMSO.
-
Gradually add the primary vehicle (e.g., methylcellulose solution or corn oil) to the dissolved inhibitor while continuously vortexing to ensure a homogenous suspension or solution.
-
If preparing a suspension, sonication may be used to reduce particle size and improve homogeneity.
-
-
Storage: It is recommended to prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store at 2-8°C, protected from light, and re-vortex/re-sonicate before use to ensure homogeneity.
Protocol 2: Administration to Mice
Objective: To accurately administer the prepared this compound formulation to mice via the chosen route.
A. Oral Gavage (PO)
Materials:
-
Prepared dosing solution of this compound
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Sterile syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Administration:
-
Fill the syringe with the calculated volume of the dosing solution.
-
Carefully insert the gavage needle into the mouse's esophagus. Ensure the needle tip passes the back of the tongue and enters the esophagus without resistance. Do not force the needle , as this can cause tracheal intubation and be fatal.
-
Slowly dispense the solution.
-
-
Post-Administration Monitoring: Observe the mouse for a few minutes after administration to ensure there are no signs of distress, such as labored breathing or choking.
B. Intraperitoneal Injection (IP)
Materials:
-
Prepared dosing solution of this compound
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Handling: Restrain the mouse by scruffing the neck to expose the abdomen.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Administration:
-
Fill the syringe with the calculated volume of the dosing solution.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.
-
Inject the solution slowly.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of discomfort or adverse reactions at the injection site.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse model of inflammation.
Caption: A typical workflow for an in vivo efficacy study.
Conclusion
These application notes provide a foundational guide for the in vivo use of this compound in mice. Due to the limited specific data for this compound, researchers are strongly encouraged to perform initial dose-range finding and tolerability studies. The provided protocols and reference data for other IRAK4 inhibitors should aid in the rational design of these crucial preliminary experiments, ultimately leading to robust and reproducible efficacy studies. Careful observation and adherence to ethical guidelines for animal experimentation are paramount for successful outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Utilizing IRAK Inhibitor 2 in Sepsis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The innate immune system, through pattern recognition receptors like Toll-like receptors (TLRs), plays a central role in initiating the inflammatory cascade characteristic of sepsis. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator in the TLR and IL-1 receptor signaling pathways.[1][2] Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[3][4][5] Given its pivotal role, IRAK4 has emerged as a key therapeutic target for mitigating the hyperinflammation associated with sepsis.[6]
IRAK inhibitor 2 is a potent and selective inhibitor of IRAK4 kinase activity.[7] By blocking the function of IRAK4, this small molecule can effectively suppress the downstream signaling cascade, thereby reducing the production of inflammatory mediators that drive sepsis pathology. These application notes provide detailed protocols for utilizing this compound in established preclinical sepsis models, both in vivo and in vitro, to evaluate its therapeutic potential.
Mechanism of Action of IRAK4 in Sepsis
The signaling pathway initiated by TLR activation, particularly TLR4 by lipopolysaccharide (LPS) from Gram-negative bacteria, is central to the pathogenesis of sepsis. The diagram below illustrates the critical role of IRAK4 in this cascade and the point of intervention for this compound.
Caption: IRAK4 Signaling Pathway in Sepsis.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies utilizing this compound in sepsis models, based on published data for selective IRAK4 inhibitors.
Table 1: In Vivo Efficacy of this compound in a Murine LPS-Induced Sepsis Model
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 10 - 20% | 1500 - 2500 | 3000 - 5000 |
| This compound | 5 | 35 - 45% | 800 - 1200 | 1500 - 2500 |
| This compound | 10 | 50 - 60% | 400 - 700 | 800 - 1400 |
Data are presented as ranges based on typical results from similar studies.[8] Actual results may vary depending on experimental conditions.
Table 2: In Vitro Efficacy of this compound on LPS-Stimulated Macrophages
| Treatment Group | Concentration (nM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | 20 | 40 - 50% | 35 - 45% |
| This compound | 100 | 70 - 80% | 65 - 75% |
| This compound | 500 | 90 - 98% | 85 - 95% |
Data represent the percentage reduction in cytokine production compared to vehicle-treated, LPS-stimulated cells.[9]
Experimental Protocols
In Vivo Sepsis Models
1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model mimics the systemic inflammation seen in Gram-negative bacterial sepsis.
Caption: LPS-Induced Sepsis Model Workflow.
Protocol:
-
Animals: Use age- and sex-matched C57BL/6 mice (8-12 weeks old).
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound or vehicle control intravenously (i.v.) or intraperitoneally (i.p.) 30-60 minutes prior to LPS challenge. Dosing will depend on the inhibitor's pharmacokinetic profile.
-
Sepsis Induction: Inject a lethal dose of LPS (e.g., 15-20 mg/kg) intraperitoneally.
-
Monitoring: Monitor survival rates for up to 7 days. Record clinical signs of sepsis such as lethargy, piloerection, and hypothermia.
-
Sample Collection: For mechanistic studies, collect blood and tissues (e.g., lung, liver, spleen) 2-6 hours after LPS injection for cytokine analysis, western blotting, and histology.
2. Cecal Ligation and Puncture (CLP) Model
This model is considered the gold standard for polymicrobial sepsis research as it more closely mimics the clinical course of human sepsis.[10][11][12]
Caption: CLP Sepsis Model Workflow.
Protocol:
-
Anesthesia: Anesthetize mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve with a silk suture.
-
Puncture the ligated cecum once or twice with a 21-26 gauge needle (needle size determines sepsis severity).[13]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the incision in layers.
-
-
Post-Operative Care:
-
Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[10]
-
Provide post-operative analgesia as per institutional guidelines.
-
-
Inhibitor Administration: this compound can be administered either prophylactically (before CLP) or therapeutically (after CLP) to assess its different potential clinical applications.
-
Monitoring and Endpoints: Monitor survival and clinical scores. Collect blood and organs at predetermined time points for analysis of bacterial load, cytokine levels, and organ damage.
In Vitro Cell-Based Assays
1. Cytokine Production in Macrophages
This assay assesses the direct effect of this compound on inflammatory cytokine production in immune cells.
Protocol:
-
Cell Culture: Plate murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 96-well plates.
-
Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.[13]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and other relevant cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
2. Western Blot Analysis of IRAK4 Signaling
This assay confirms the on-target effect of this compound by examining the phosphorylation status of downstream signaling proteins.
Caption: Western Blot Workflow.
Protocol:
-
Cell Treatment: Treat macrophages with this compound and/or LPS as described for the cytokine assay, typically for shorter durations (15-60 minutes) to capture peak signaling events.
-
Cell Lysis: Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated forms of IRAK1, p38, IκBα, and total protein controls.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
A crucial aspect of drug development is to establish the relationship between drug exposure (PK) and its pharmacological effect (PD).
Protocol Outline:
-
PK Study:
-
Administer a single dose of this compound to mice.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of the inhibitor using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).[15]
-
-
PD Study (Target Engagement):
-
Administer this compound to mice and collect whole blood or tissues at different time points.
-
Perform an ex vivo stimulation with LPS.
-
Measure the inhibition of cytokine production (e.g., TNF-α, IL-6) or the phosphorylation of downstream targets (e.g., IRAK1) to assess the degree and duration of target engagement.
-
-
PK/PD Modeling: Correlate the plasma concentration of this compound with the observed pharmacological effects to establish an exposure-response relationship, which is vital for predicting efficacious human doses.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively evaluate the therapeutic potential of this compound in clinically relevant sepsis models. By elucidating its mechanism of action and quantifying its in vivo and in vitro efficacy, these studies will be instrumental in advancing the development of IRAK4-targeted therapies for sepsis and other inflammatory diseases.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Inhibition of IRAK-4 activity for rescuing endotoxin LPS-induced septic mortality in mice by lonicerae flos extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IRAK-4 activity for rescuing endotoxin LPS-induced septic mortality in mice by lonicerae flos extract (Journal Article) | ETDEWEB [osti.gov]
- 5. Inhibition of IRAK-4 activity for rescuing endotoxin LPS-induced septic mortality in mice by lonicerae flos extract (Journal Article) | OSTI.GOV [osti.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 12. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sepsis-induced suppression of lung innate immunity is mediated by IRAK-M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New IRAK-M-Mediated Mechanism Implicated in the Anti-Inflammatory Effect of Nicotine via α7 Nicotinic Receptors in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of IRAK Inhibitors in Experimental Lupus Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, with a focus on IRAK4 inhibitors, in preclinical experimental models of Systemic Lupus Erythematosus (SLE). It includes a summary of key quantitative data from preclinical studies, detailed experimental protocols for common methodologies, and visualizations of relevant biological pathways and workflows.
Introduction
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality. Toll-like receptor (TLR) signaling, particularly TLR7 and TLR9 which recognize nucleic acids, plays a crucial role in the pathogenesis of SLE. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase downstream of TLRs and the IL-1 receptor family, making it a key therapeutic target for inflammatory and autoimmune diseases like lupus.[1] Inhibition of IRAK4 has shown promise in mitigating disease pathology in various murine models of lupus.[2][3]
Data Presentation: Efficacy of IRAK4 Inhibitors in Murine Lupus Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of IRAK4 inhibitors in various lupus mouse models.
Table 1: Efficacy of BMS-986126 in MRL/lpr and NZB/NZW Mouse Models [2][4][5]
| Parameter | Mouse Model | Treatment | Dosage | Duration | Results |
| Proteinuria | MRL/lpr | BMS-986126 | 1, 3, 10 mg/kg/day | 8 weeks | Dose-dependent reduction in urine protein levels. 10 mg/kg/day showed efficacy comparable to 10 mg/kg prednisolone.[2] |
| NZB/NZW | BMS-986126 | 0.3, 1, 3, 10 mg/kg/day | 25 weeks | Strong suppression of urine protein levels at all doses.[2] | |
| Urine NGAL | MRL/lpr | BMS-986126 | 1, 3, 10 mg/kg/day | 8 weeks | Significant reduction in urine Neutrophil Gelatinase-Associated Lipocalin (NGAL) levels, a biomarker for kidney damage.[2] |
| NZB/NZW | BMS-986126 | 0.3, 1, 3, 10 mg/kg/day | 25 weeks | Strong suppression of urine NGAL levels.[2] | |
| Serum BUN | MRL/lpr | BMS-986126 | 1, 3, 10 mg/kg/day | 8 weeks | Significant reduction in serum Blood Urea Nitrogen (BUN) levels.[2] |
| Anti-dsDNA Antibodies | MRL/lpr | BMS-986126 | 1, 3, 10 mg/kg/day | 8 weeks | Dose-dependent reduction in serum anti-dsDNA antibody titers.[2] |
| NZB/NZW | BMS-986126 | 0.3, 1, 3, 10 mg/kg/day | 25 weeks | Suppression of plasma anti-dsDNA antibody titers.[2] | |
| Splenic IFN-α producing pDCs | NZB/NZW | BMS-986126 | 0.3, 1, 3, 10 mg/kg/day | 25 weeks | Reduction in the number of splenic IFN-α expressing plasmacytoid dendritic cells.[2] |
Table 2: Efficacy of PF-06650833 in Pristane-Induced and MRL/lpr Mouse Models [3][6][7]
| Parameter | Mouse Model | Treatment | Dosage | Duration | Results |
| Anti-dsDNA Antibodies | Pristane-induced (BALB/c) | PF-06650833 | Chow dosing | Weeks 8-20 post-pristane | Significant reduction in anti-dsDNA antibody titers at weeks 12 and 20.[6] |
| MRL/lpr | PF-06650833 | Not specified in abstract | Not specified in abstract | Reduced circulating autoantibody levels.[3][7] | |
| Other Autoantibodies (anti-SSA, anti-RNP) | Pristane-induced (BALB/c) | PF-06650833 | Chow dosing | Week 20 post-pristane | Reduction in anti-SSA and anti-RNP titers.[6] |
| Kidney Histopathology (PAS staining) | Pristane-induced (BALB/c) | PF-06650833 | Chow dosing | Week 20 post-pristane | Amelioration of kidney pathology.[6] |
| Whole Blood Interferon Gene Signature | Healthy Volunteers (Phase 1) | PF-06650833 | Multiple ascending doses | 14 days | Reduction in whole blood interferon (IFN) gene signature expression.[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IRAK4 signaling pathway in the context of lupus and a typical experimental workflow for evaluating IRAK inhibitors in vivo.
Caption: IRAK4 signaling pathway in lupus pathogenesis and the point of intervention by IRAK4 inhibitors.
Caption: A generalized experimental workflow for evaluating the efficacy of an IRAK inhibitor in a murine lupus model.
Experimental Protocols
The following are detailed protocols for key experiments commonly performed when evaluating IRAK inhibitors in lupus mouse models.
Protocol 1: In Vivo Administration of IRAK Inhibitors in Murine Lupus Models
Objective: To evaluate the therapeutic efficacy of an IRAK inhibitor in a lupus-prone mouse model.
Materials:
-
IRAK inhibitor (e.g., BMS-986126, PF-06650833)
-
Vehicle control (e.g., 40% 20 mM citrate buffer, 45% PEG-300, 10% EtOH, 5% Pluronic F-68 for BMS-986126)[2]
-
Oral gavage needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomize mice into treatment groups (e.g., vehicle, IRAK inhibitor low dose, IRAK inhibitor high dose, positive control) based on body weight and/or baseline disease markers (e.g., proteinuria, anti-dsDNA levels). A typical group size is 8-10 mice.
-
Dosing Preparation: Prepare fresh dosing solutions of the IRAK inhibitor and vehicle daily. Ensure the inhibitor is fully dissolved or in a stable suspension.
-
Administration: Administer the designated treatment to each mouse via oral gavage once daily.[2] The volume is typically 5-10 µL/g of body weight.
-
Monitoring:
-
Record body weight twice weekly.
-
Monitor for clinical signs of disease (e.g., skin lesions in MRL/lpr mice).
-
Collect urine weekly for proteinuria analysis (see Protocol 2).
-
-
Study Termination: At the end of the study (e.g., 8-25 weeks depending on the model), euthanize mice and collect blood, spleen, and kidneys for endpoint analysis.[2]
Protocol 2: Measurement of Proteinuria in Urine
Objective: To quantify kidney damage by measuring protein levels in the urine of lupus-prone mice.
Materials:
-
Metabolic cages or sterile plastic wrap for urine collection[9]
-
Microcentrifuge tubes
-
BCA Protein Assay Kit or urine dipsticks
-
Spectrophotometer (for BCA assay)
Procedure:
-
Urine Collection:
-
Metabolic Cages: Place individual mice in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine.
-
Manual Collection: Gently restrain the mouse and hold it over a piece of sterile plastic wrap. Gentle bladder massage may be required. Collect the voided urine with a pipette.[9]
-
-
Sample Processing: Centrifuge the collected urine at 1,500 x g for 10 minutes to pellet any debris. Transfer the supernatant to a clean tube.
-
Protein Quantification:
-
Urine Dipsticks: Briefly dip the test strip into the urine sample and read the result according to the manufacturer's instructions. This provides a semi-quantitative measure.[10]
-
BCA Protein Assay: For a quantitative measurement, use a commercial BCA protein assay kit according to the manufacturer's protocol. Briefly, prepare a standard curve using bovine serum albumin (BSA). Add standards and urine samples to a microplate, add the working reagent, incubate, and read the absorbance at the appropriate wavelength.[11]
-
-
Data Analysis: Express proteinuria as protein concentration (mg/dL) or as a ratio to creatinine to account for variations in urine volume.
Protocol 3: Quantification of Serum Anti-dsDNA Antibodies by ELISA
Objective: To measure the levels of circulating anti-double-stranded DNA (dsDNA) antibodies, a hallmark of SLE.
Materials:
-
96-well ELISA plates
-
Calf thymus dsDNA
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with dsDNA (e.g., 2.5 µg/mL in coating buffer) and incubate overnight at 4°C.[4][12]
-
Blocking: Wash the plate with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add diluted serum samples (e.g., 1:100 in blocking buffer) to the wells and incubate for 1-2 hours at room temperature. Include a standard curve with a known concentration of anti-dsDNA antibody.
-
Secondary Antibody Incubation: Wash the plate. Add HRP-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add stop solution to each well. The color will change to yellow.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of anti-dsDNA antibodies in the samples by interpolating from the standard curve.
Protocol 4: Flow Cytometric Analysis of Splenic Immune Cell Populations
Objective: To characterize and quantify immune cell populations in the spleen of treated and control mice.
Materials:
-
Spleens from euthanized mice
-
RPMI-1640 medium
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8 for T cells; B220, CD19 for B cells; CD11c, Siglec-H for pDCs)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Spleen Homogenization: Place the spleen in a petri dish with RPMI medium. Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.[13][14]
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 3-5 minutes at room temperature to lyse red blood cells.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
-
Washing and Acquisition: Wash the cells with FACS buffer. Resuspend the cells in FACS buffer containing a viability dye just before analysis. Acquire the samples on a flow cytometer.[15]
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on live, single cells, and then identify different immune cell populations based on the expression of specific surface markers.[16][17]
Conclusion
The use of IRAK inhibitors, particularly selective IRAK4 inhibitors, has demonstrated significant therapeutic potential in a variety of preclinical lupus models. These compounds effectively reduce key disease manifestations such as autoantibody production, kidney damage, and pro-inflammatory cytokine expression. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to further evaluate and advance IRAK inhibitors as a promising therapeutic strategy for SLE.
References
- 1. Serum Autoantibodies in Pristane Induced Lupus are Regulated by Neutrophil Gelatinase Associated Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Enzyme-linked Immunosorbent Assay (ELISA) to Measure Serum Levels of Murine Anti-dsDNA Antibodies [bio-protocol.org]
- 5. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 8. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 9. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chondrex.com [chondrex.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 17. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Identifying Resistance Mechanisms to IRAK4 Inhibitors Using a Genome-Wide CRISPR-Cas9 Screen
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Interleukin-1 Receptor-Associated Kinase (IRAK) family of serine/threonine kinases are crucial mediators of innate immune signaling.[1][2] This family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, plays a pivotal role in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] Upon activation, these pathways trigger downstream cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[2][6]
IRAK4 is a critical upstream kinase in this cascade, responsible for the activation of IRAK1 and the subsequent signal propagation.[5][7] Its dysregulation is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers, making it a prime therapeutic target.[3][4] "IRAK inhibitor 2" is a known inhibitor of IRAK4, functioning as a reversible kinase inhibitor that modulates IRAK4 activity.[8][9][10]
As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the genetic basis of resistance is paramount for developing more robust therapeutic strategies, including rational combination therapies. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool for systematically identifying genes whose loss-of-function confers resistance to a specific drug.[11][12][13][14]
This document provides a detailed protocol for employing a pooled lentiviral CRISPR-Cas9 knockout screen to identify genes that mediate resistance to the IRAK4 inhibitor, this compound.
IRAK Signaling Pathway
The IRAK signaling cascade is initiated by the binding of ligands to TLRs or IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1. The activated IRAK complex subsequently interacts with TRAF6, leading to the activation of downstream transcription factors like NF-κB and AP-1, and the expression of inflammatory genes.
Caption: Simplified IRAK signaling pathway.
Experimental Workflow: CRISPR Screen for IRAK4 Inhibitor Resistance
The overall workflow involves transducing a population of Cas9-expressing cells with a pooled sgRNA library. This population is then split and cultured in the presence or absence of a selective concentration of this compound. Over time, cells harboring sgRNAs that target genes essential for the inhibitor's efficacy will be depleted, while cells with sgRNAs targeting resistance-conferring genes will become enriched. Deep sequencing of the sgRNA cassette from both populations allows for the identification of these resistance genes.
Caption: CRISPR screen workflow for resistance identification.
Detailed Experimental Protocol
This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
1. Preparation and Quality Control
-
1.1. Cell Line Selection: Choose a cell line that is sensitive to this compound. The cell line should be amenable to lentiviral transduction and stably express Cas9.
-
1.2. Cas9 Activity Validation: Confirm Cas9 activity in the stable cell line using a functional assay (e.g., transduction with a GFP-targeting sgRNA followed by flow cytometry to measure GFP knockout).
-
1.3. sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO, Brunello). The library should contain multiple sgRNAs per gene to ensure robust hit identification.[14]
-
1.4. Lentivirus Production: Produce high-titer pooled lentivirus for the sgRNA library according to established protocols. Titer the virus to determine the optimal multiplicity of infection (MOI).
2. Determination of Inhibitor Concentration
-
2.1. IC50 Determination: Perform a dose-response curve for this compound on the Cas9-expressing cell line to determine the IC50 (half-maximal inhibitory concentration).
-
2.2. Selection Concentration: For the screen, use a concentration of this compound that results in significant but incomplete cell death (e.g., IC80-IC90) to provide a strong selective pressure.
3. CRISPR Screen Execution
-
3.1. Library Transduction:
-
Plate the Cas9-expressing cells at a density that ensures a low MOI (~0.3-0.5) upon transduction. This minimizes the likelihood of cells receiving more than one sgRNA.
-
Ensure the number of cells transduced represents a high coverage of the library (e.g., 500-1000 cells per sgRNA).[15]
-
Transduce the cells with the pooled sgRNA lentiviral library.
-
-
3.2. Antibiotic Selection:
-
After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The concentration and duration should be predetermined to kill >95% of non-transduced cells.[15]
-
-
3.3. Drug Selection:
-
After antibiotic selection, harvest a portion of the cells as the initial time point (T0) reference sample.
-
Split the remaining cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with the predetermined concentration of this compound.
-
Culture the cells for a period that allows for the enrichment of resistant clones (typically 14-21 days), ensuring the cell population is passaged at a density that maintains library representation.
-
4. Sample Harvesting and Sequencing
-
4.1. Genomic DNA Extraction: Harvest cells from the T0, control, and this compound-treated populations. Extract high-quality genomic DNA (gDNA).
-
4.2. sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes for multiplexing.
-
4.3. Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as an Illumina NextSeq or HiSeq.
5. Data Analysis
-
5.1. Read Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain raw read counts for each sgRNA in each sample.
-
5.2. Hit Identification: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population. Genes with multiple highly-enriched sgRNAs are considered primary hits.
Data Presentation
The results of the screen are typically presented in a table that summarizes the key metrics for each gene identified as a potential hit. This allows for prioritization of candidates for further validation.
Table 1: Hypothetical Top Gene Hits from CRISPR Screen for this compound Resistance
| Gene Symbol | Rank | Number of Enriched sgRNAs | Average Log2 Fold Change (Treated vs. Control) | p-value | False Discovery Rate (FDR) |
| GENE_A | 1 | 4/4 | 8.2 | 1.5e-8 | 2.1e-6 |
| GENE_B | 2 | 3/4 | 7.5 | 3.2e-7 | 3.8e-5 |
| GENE_C | 3 | 4/4 | 6.9 | 8.1e-7 | 7.5e-5 |
| IRAK4 | 4 | 4/4 | 6.5 | 1.2e-6 | 9.1e-5 |
| GENE_D | 5 | 2/4 | 5.8 | 5.4e-6 | 3.2e-4 |
Note: The inclusion of the target gene (IRAK4) as a hit serves as a positive control for the screen, as its knockout is expected to confer resistance.
Conclusion
A genome-wide CRISPR-Cas9 screen is a robust and unbiased approach to elucidate the genetic mechanisms of resistance to targeted therapies like IRAK4 inhibitors. The identification of genes whose loss confers resistance provides invaluable insights into the inhibitor's mechanism of action and potential bypass pathways. These findings can guide the development of effective combination therapies to overcome or prevent the emergence of resistance, ultimately improving patient outcomes. Further validation of the top candidate genes through individual knockout studies is a critical next step to confirm their role in mediating resistance to this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor-associated kinase (IRAK) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 6. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 13. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 15. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening for Novel IRAK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 Receptor-Associated Kinases (IRAKs) are a family of serine/threonine kinases crucial to innate immunity signaling.[1][2][3] The family includes four members: IRAK1, IRAK2, IRAK3 (or IRAK-M), and IRAK4.[4] IRAK1 and IRAK4 are active kinases, while IRAK2 has kinase activity critical for Toll-like receptor (TLR) signaling, and IRAK3/IRAK-M is considered inactive and acts as a negative regulator.[2][5] These kinases are essential components of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which recognize pathogen-associated molecular patterns (PAMPs) and inflammatory cytokines, respectively.[6][7]
Upon receptor activation, a signaling complex known as the Myddosome is formed, comprising the adaptor protein MyD88, IRAK4, and either IRAK1 or IRAK2.[3][8] IRAK4, considered the "master IRAK," is indispensable for this signaling cascade as it phosphorylates and activates IRAK1.[3][7] Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAPKs, which drive the transcription of pro-inflammatory genes.[3][9][10]
Dysregulation of IRAK signaling is implicated in a wide range of inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus, as well as in certain cancers.[9][11] Consequently, IRAK4 and IRAK1 have emerged as attractive therapeutic targets for the development of small molecule inhibitors. High-throughput screening (HTS) is a foundational strategy in the discovery of such novel inhibitors. This document provides an overview of HTS methodologies and detailed protocols for identifying and characterizing new IRAK inhibitors.
The IRAK Signaling Pathway
The activation of TLRs or IL-1Rs triggers the recruitment of the MyD88 adaptor protein. This initiates the assembly of the Myddosome, where IRAK4 is recruited and subsequently activates IRAK1 through phosphorylation.[3] This cascade ultimately results in the production of inflammatory cytokines.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for discovering novel IRAK inhibitors follows a multi-stage funnel approach. It begins with a primary screen of a large compound library against the target kinase (e.g., IRAK4) using a robust and automated assay. Hits from the primary screen are then subjected to a series of secondary and validation assays to confirm their activity, determine potency, and assess properties like selectivity and cellular efficacy.
HTS Assay Formats
A variety of assay formats are available for screening IRAK inhibitors, broadly categorized as biochemical and cell-based assays. The choice of assay depends on the screening goals, available resources, and desired throughput.
Biochemical Assays
Biochemical assays measure the direct activity of purified, recombinant IRAK enzyme on a specific substrate in vitro. These assays are highly amenable to HTS due to their simplicity and robustness.
| Assay Technology | Principle | Measured Output | Key Features |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is used by luciferase to generate light.[12][13] | Luminescent Signal | High sensitivity, broad dynamic range, resistant to compound interference.[13] |
| Fluorescence Polarization (FP) (e.g., Transcreener® ADP²) | Based on competition between ADP produced by the kinase and a fluorescent ADP tracer for a specific antibody.[14] | Decrease in FP | Homogeneous ("mix-and-read") format, robust, and suitable for HTS.[14] |
| Time-Resolved FRET (TR-FRET) | Measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium-labeled anti-phospho antibody binds to the phosphorylated substrate, bringing it close to a streptavidin-allophycocyanin (APC) conjugate, resulting in a FRET signal. | TR-FRET Signal | Ratiometric measurement reduces well-to-well variability. |
| Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®) | An immunoassay where a phosphorylated, biotinylated substrate is captured on a streptavidin-coated plate and detected with a europium-labeled phospho-specific antibody.[15] | Time-Resolved Fluorescence | Heterogeneous format (requires wash steps), highly sensitive.[15] |
Cell-Based Assays
Cell-based assays measure the effect of inhibitors on IRAK signaling within a cellular environment. These assays provide more physiologically relevant data by accounting for cell permeability, metabolism, and off-target effects.
| Assay Type | Principle | Measured Output | Cell Line Examples |
| Target Engagement | Measures the direct interaction of a compound with IRAK1/4 in living cells. An ECL-based assay can measure the phosphorylation of endogenous IRAK1 as a proximal biomarker of IRAK4 activity.[16][17] | Electrochemiluminescence | JEKO-1 (mantle cell lymphoma)[17] |
| Cytokine Secretion | Measures the inhibition of pro-inflammatory cytokine (e.g., TNFα, IL-6) production in immune cells following stimulation with a TLR agonist (e.g., LPS). | ELISA, Luminex, HTRF | THP-1 (human monocytic cells), primary PBMCs[16] |
| Reporter Gene Assay | Uses a cell line engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. IRAK inhibition reduces NF-κB activation and subsequent reporter signal. | Luminescence, Fluorescence | HEK293-TLR expressing cells |
| Downstream Phosphorylation | Measures the phosphorylation of downstream targets in the signaling cascade (e.g., phospho-p38, phospho-IκBα) using techniques like Western Blot, In-Cell Western, or flow cytometry. | Fluorescence, Chemiluminescence | Various immune cells |
Experimental Protocols
Protocol 1: Biochemical HTS using ADP-Glo™ Luminescent Kinase Assay
This protocol describes a method for measuring the kinase activity of recombinant human IRAK4 for primary screening and IC₅₀ determination.
A. Materials and Reagents
-
Recombinant Human IRAK4 (e.g., BPS Bioscience, #40064)[12]
-
Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, #78514)[12]
-
ATP (e.g., BPS Bioscience, #79686)[12]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[2]
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
B. Assay Procedure
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an acoustic liquid handler (e.g., Beckman Echo), transfer 10-50 nL of compound solution into the wells of a 384-well assay plate. For controls, add DMSO only (0% inhibition) and a known potent IRAK4 inhibitor (100% inhibition).
-
Enzyme/Substrate Preparation: Prepare a master mix containing IRAK4 enzyme and MBP substrate in kinase assay buffer. The final concentration of IRAK4 may be ~1-10 nM, and MBP at ~0.2 mg/mL.
-
Initiate Kinase Reaction: Add 5 µL of the enzyme/substrate mix to each well. To start the reaction, add 5 µL of ATP solution (at 2x the final desired concentration, e.g., 20 µM for a 10 µM final concentration).
-
Incubation: Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes.[5] The incubation time should be optimized to achieve ~10-20% ATP-to-ADP conversion in the 0% inhibition control wells.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
C. Data Analysis
-
Primary Screen: Calculate the percent inhibition for each compound relative to the high (100% inhibition) and low (0% inhibition) controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_High) / (Signal_Low - Signal_High))
-
-
IC₅₀ Determination: For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for TNFα Secretion in THP-1 Cells
This protocol outlines a method to assess the functional activity of IRAK inhibitors by measuring their ability to block TLR-induced cytokine production in a human monocytic cell line.
A. Materials and Reagents
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Human TNFα detection kit (e.g., ELISA or HTRF kit)
-
96-well cell culture plates
B. Assay Procedure
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in suspension.
-
To differentiate, seed cells at 2 x 10⁵ cells/well in a 96-well plate in media containing 50 ng/mL PMA.
-
Incubate for 48-72 hours to allow cells to adhere and differentiate into macrophage-like cells. After incubation, gently wash the cells with fresh media to remove PMA.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in culture medium (final DMSO concentration should not exceed 0.5%).
-
Add the diluted compounds to the differentiated THP-1 cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare an LPS solution in culture medium at 2x the final desired concentration (e.g., 200 ng/mL for a 100 ng/mL final concentration).
-
Add the LPS solution to all wells except the unstimulated controls.
-
-
Incubation: Incubate the plates for 6-18 hours at 37°C, 5% CO₂ to allow for cytokine production and secretion.
-
Supernatant Collection: After incubation, centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to pellet any floating cells. Carefully collect the supernatant for cytokine analysis.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using an ELISA or HTRF assay kit according to the manufacturer's instructions.
C. Data Analysis
-
Calculate the percent inhibition of TNFα secretion for each compound concentration relative to the LPS-stimulated (0% inhibition) and unstimulated (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.
Conclusion
The critical role of IRAK kinases in inflammatory signaling pathways establishes them as high-value targets for therapeutic intervention. A well-designed HTS campaign, integrating robust biochemical assays for primary screening with physiologically relevant cell-based assays for secondary validation, is a powerful strategy for the discovery of novel and potent IRAK inhibitors. The protocols and workflows described in this note provide a comprehensive framework for researchers to initiate and execute successful screening programs aimed at identifying the next generation of anti-inflammatory and oncologic therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preparing Stock Solutions for IRAK Inhibitor 2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinases (IRAKs) are critical components of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a fundamental role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. IRAK inhibitor 2 is a research compound used to investigate the roles of IRAK-mediated signaling. Accurate and consistent preparation of stock solutions is the first critical step for reliable and reproducible experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound (CAS: 928333-30-6). Adherence to these guidelines will help ensure the stability and activity of the compound throughout its use.
Compound Data and Solubility
Properly solubilizing this compound is essential for its biological activity. The following table summarizes its key chemical properties and recommended solvent. It is crucial to use a high-purity, anhydrous grade solvent to minimize degradation of the compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 928333-30-6 |
| Molecular Formula | C₁₇H₁₄N₄O₂ |
| Molecular Weight | 306.32 g/mol [1] |
| Appearance | Light yellow to yellow solid[1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 163.23 mM)[1] |
Note on alternative compounds: It is important to be aware that another compound, "IRAK-4 protein kinase inhibitor 2" (CAS: 301675-24-1, MW: 282.25), also exists.[2][3][4] Always verify the CAS number and molecular weight of your specific compound to ensure you are using the correct substance and protocol.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Reagents
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.063 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage guidelines below.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Condition (in DMSO) | Stability Period |
| -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
| 4°C | Up to 2 weeks[5] |
Important Considerations:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
-
Hygroscopic Nature of DMSO: Use freshly opened, anhydrous DMSO to prepare stock solutions as DMSO can absorb moisture from the air, which may affect the solubility and stability of the inhibitor.[1]
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect stock solutions from direct light by using amber vials or by wrapping clear vials in aluminum foil.
Quality Control
To ensure the quality and reliability of your experiments, it is recommended to:
-
Visually Inspect: Before each use, visually inspect the stock solution for any signs of precipitation or crystallization. If precipitates are observed, gently warm the solution and vortex to redissolve.
-
Purity Verification: The purity of the compound should be verified by the manufacturer. Always request and review the Certificate of Analysis (CoA) for each new batch of the inhibitor.
Diagrams
IRAK Signaling Pathway
The following diagram illustrates the general signaling pathway involving IRAK, which is the target of this compound.
Caption: Simplified IRAK signaling cascade.
Experimental Workflow: Stock Solution Preparation
This workflow diagram outlines the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: IRAK inhibitor 2 for Flow Cytometry Analysis of Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 2 (IRAK2) is a critical signaling molecule in the innate immune system, playing a key role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] Dysregulation of IRAK2 activity is implicated in various inflammatory and autoimmune diseases. Consequently, inhibitors of IRAK2 are valuable tools for dissecting its function and represent a promising avenue for therapeutic intervention.[1][2] These application notes provide detailed protocols for the use of a specific IRAK2 inhibitor, Compound 7004, in the flow cytometric analysis of immune cells. Compound 7004 is a small molecule that competitively inhibits the protein-protein interaction between IRAK2 and IRAK4, thereby disrupting the formation of the Myddosome signaling complex.[3]
Mechanism of Action of IRAK2
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4 and IRAK2 to form a complex known as the Myddosome.[3] This complex is essential for the subsequent activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways ultimately lead to the production of pro-inflammatory cytokines and chemokines.[1] IRAK2, although considered a pseudokinase with limited catalytic activity, functions as a crucial scaffold protein within the Myddosome.[4]
Featured Inhibitor: Compound 7004
Compound 7004 is a small molecule mimetic of the α-helical domain of IRAK2. It has been shown to specifically disrupt the interaction between IRAK2 and IRAK4, thereby inhibiting the formation and function of the Myddosome.[3] This leads to the attenuation of downstream signaling and a reduction in the production of inflammatory mediators.
Data Presentation
The following tables summarize the quantitative effects of IRAK2 inhibition using Compound 7004 on NF-κB activation and cytokine production. While these data were not generated by flow cytometry, they provide a crucial understanding of the inhibitor's biological activity and can inform the design of flow cytometry-based assays.
Table 1: Effect of Compound 7004 on IL-33-Induced NF-κB Transcriptional Activity [3]
| Treatment | Concentration | NF-κB Activity (Luciferase Assay) |
| Control | - | Baseline |
| IL-33 | 10 nM | Increased |
| IL-33 + Compound 7004 | IC50 = 9.7 µM | Dose-dependent inhibition |
Table 2: Effect of Compound 7004 on IL-33-Induced Cytokine Production in Mouse Primary Spleen CD4+ Cells [3]
| Treatment | IL-5 Production (ELISA) | IL-13 Production (ELISA) |
| Control | Baseline | Baseline |
| IL-33 (10 nM) | Significantly Increased | Significantly Increased |
| IL-33 (10 nM) + Compound 7004 | Partially Decreased | Partially Decreased |
Experimental Protocols
Protocol 1: Analysis of IRAK2 Inhibition on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol details the steps for treating human PBMCs with Compound 7004, stimulating them with a TLR agonist, and subsequently analyzing intracellular cytokine production in monocytes using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Compound 7004 (IRAK2 inhibitor)
-
Lipopolysaccharide (LPS) (TLR4 agonist)
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
Cell surface markers: CD14 (for monocytes)
-
Intracellular cytokine: TNF-α, IL-6
-
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of Compound 7004 (a dose-response ranging from 1 µM to 20 µM is recommended) or vehicle control (DMSO) for 30 minutes at 37°C.[3]
-
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL to the cell suspension.
-
Protein Transport Inhibition: Concurrently, add a protein transport inhibitor according to the manufacturer's instructions to allow for intracellular cytokine accumulation.
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: Wash the cells with Flow Cytometry Staining Buffer and stain with a fluorochrome-conjugated anti-CD14 antibody for 30 minutes on ice, protected from light.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated anti-TNF-α and anti-IL-6 antibodies for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend them in Flow Cytometry Staining Buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD14+ monocyte population and analyze the expression of intracellular TNF-α and IL-6.
Protocol 2: Analysis of IRAK2 Inhibition on NF-κB Pathway Activation by Phospho-flow Cytometry
This protocol outlines the procedure to assess the effect of Compound 7004 on the phosphorylation of key proteins in the NF-κB signaling pathway in immune cells.
Materials:
-
Immune cells of interest (e.g., human PBMCs or a specific cell line)
-
Compound 7004 (IRAK2 inhibitor)
-
Appropriate TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)
-
Serum-free media
-
Fixation Buffer (e.g., 1.5% formaldehyde)[5]
-
Permeabilization Buffer (e.g., ice-cold methanol)[5]
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated antibodies against:
-
Cell surface markers to identify cell populations of interest
-
Phosphorylated intracellular proteins (e.g., Phospho-NF-κB p65)
-
Procedure:
-
Cell Preparation and Starvation: Isolate and prepare the cells as in Protocol 1. For optimal signaling analysis, it is recommended to starve the cells in serum-free media for 2-4 hours prior to stimulation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with Compound 7004 or vehicle control for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with the chosen TLR agonist for a short duration (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 10 minutes at room temperature.[5]
-
Permeabilization: Wash the cells and then permeabilize them by adding ice-cold methanol and incubating for 30 minutes on ice.[5]
-
Staining: Wash the cells extensively to remove the methanol. Stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-proteins for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend them in Flow Cytometry Staining Buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the specific immune cell populations and quantify the median fluorescence intensity (MFI) of the phosphorylated NF-κB p65.
Visualizations
References
- 1. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 2. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 Receptor-associated Kinase-2 Genetic Variant rs708035 Increases NF-κB Activity through Promoting TRAF6 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation with IRAK Inhibitor 2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IRAK Inhibitor 2 in co-immunoprecipitation (Co-IP) experiments to study its impact on protein-protein interactions within the IRAK signaling pathway. The provided protocols and visualizations are intended to facilitate the successful design and execution of these experiments.
Introduction to this compound and Co-Immunoprecipitation
Interleukin-1 receptor-associated kinases (IRAKs) are crucial mediators in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. The IRAK family consists of four members: IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4. Upon receptor activation, these proteins are recruited to a complex with the adapter protein MyD88, forming a higher-order signaling structure known as the Myddosome. IRAK4, as the most upstream kinase in this complex, phosphorylates and activates IRAK1 and IRAK2, initiating a downstream cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.
This compound is a known inhibitor of IRAK4. By targeting the kinase activity of IRAK4, this small molecule can modulate the assembly and signaling output of the Myddosome complex. Co-immunoprecipitation is an effective technique to study these effects by isolating a specific protein (the "bait") and its interacting partners (the "prey") from a cell lysate. This allows for the investigation of how this compound affects the formation of the Myddosome and the interaction between its components. While "this compound" is a commercially available compound, other potent and specific IRAK4 inhibitors such as PF-06650833 and BAY 1834845 (Zabedosertib) are also widely used in research and clinical studies.
Data Presentation: Effect of IRAK4 Inhibition on Myddosome Co-assembly
The following table summarizes quantitative data from a representative Co-IP experiment investigating the effect of an IRAK4 kinase inhibitor on the interaction between key Myddosome components. The data is presented as the relative amount of co-immunoprecipitated protein normalized to the amount of the immunoprecipitated "bait" protein.
| Target Interaction | Condition | Relative Co-immunoprecipitated Protein Level (Normalized) | Fold Change (Inhibitor vs. DMSO) |
| IP: MyD88 | |||
| Co-IP: IRAK4 | DMSO (Vehicle Control) | 1.00 | - |
| IRAK4 Inhibitor | 0.95 | ~0.95 | |
| IP: MyD88 | |||
| Co-IP: IRAK1 | DMSO (Vehicle Control) | 1.00 | - |
| IRAK4 Inhibitor | 0.45 | ~0.55 |
This data is a representative summary based on findings where IRAK4 kinase inhibition was shown to reduce the association of IRAK1 with the Myddosome complex, while the initial recruitment of IRAK4 to MyD88 was largely unaffected.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.
IRAK Signaling Pathway
Caption: IRAK Signaling Pathway and the Point of Intervention by this compound.
Co-immunoprecipitation Experimental Workflow
Caption: Step-by-step workflow for Co-immunoprecipitation with IRAK inhibitor treatment.
Experimental Protocols
This section provides a detailed protocol for performing a Co-IP experiment to assess the effect of this compound on the interactions within the Myddosome complex.
Materials and Reagents
-
Cell Lines: Human or murine macrophage cell lines (e.g., THP-1, RAW 264.7) or primary cells.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C.
-
TLR/IL-1R Ligand: e.g., Lipopolysaccharide (LPS) for TLR4, IL-1β for IL-1R.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Primary Antibodies for IP: High-quality antibodies specific for the "bait" protein (e.g., anti-MyD88, anti-IRAK4).
-
Primary Antibodies for Western Blot: Antibodies against the "prey" proteins (e.g., anti-IRAK1, anti-IRAK4, anti-MyD88).
-
Control IgG: Isotype-matched IgG from the same species as the IP antibody.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Elution Buffer: 1x SDS-PAGE sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Standard reagents and equipment for cell culture, protein quantification, SDS-PAGE, and Western blotting.
Protocol
1. Cell Culture and Treatment:
a. Plate the cells at a suitable density and allow them to adhere overnight. b. Pre-treat the cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for 1-2 hours. c. Stimulate the cells with the appropriate TLR/IL-1R ligand for the desired time (e.g., 15-60 minutes). A non-stimulated control should also be included.
2. Cell Lysis:
a. After stimulation, wash the cells twice with ice-cold PBS. b. Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 20-30 minutes with occasional gentle agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Protein Quantification and Lysate Normalization:
a. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentration of all samples with Co-IP lysis buffer.
4. Pre-clearing the Lysate (Optional but Recommended):
a. To a fraction of the lysate, add control IgG and Protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator. c. Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
5. Immunoprecipitation:
a. To the pre-cleared lysate, add the primary antibody for immunoprecipitation (e.g., anti-MyD88). For a negative control, add isotype-matched control IgG to a separate aliquot of lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate for an additional 1-2 hours at 4°C on a rotator.
6. Washing:
a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C). b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Co-IP wash buffer. d. Repeat the wash steps 3-5 times to remove non-specifically bound proteins.
7. Elution:
a. After the final wash, remove all supernatant. b. Add 20-40 µL of 1x SDS-PAGE sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
8. Western Blot Analysis:
a. Load the eluted samples and input controls (a small fraction of the initial cell lysate) onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against the "bait" and expected "prey" proteins. e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using a chemiluminescence detection system.
9. Data Analysis and Interpretation:
a. Compare the band intensities of the co-immunoprecipitated "prey" proteins in the this compound-treated samples versus the vehicle-treated controls. b. The reduction in the band intensity of a "prey" protein in the inhibitor-treated sample indicates that the inhibitor disrupts the interaction between the "bait" and "prey" proteins. c. Ensure that the amount of the "bait" protein is consistent across all immunoprecipitated samples.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricacies of IRAK signaling and the therapeutic potential of targeting this pathway.
Application Notes: Immunohistochemical Analysis of IRAK Inhibitor 2 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinases (IRAKs) are a family of serine/threonine kinases crucial to the innate immune response.[1][2] They are key mediators in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] The IRAK family consists of four members: IRAK-1, IRAK-2, IRAK-M (IRAK-3), and IRAK-4.[2] Of these, IRAK-1 and IRAK-4 are active kinases.[2] IRAK4 is considered a master regulator in these pathways as its kinase activity is essential for the activation of downstream signaling cascades.[3][4] Upon activation of TLRs or IL-1Rs, a signaling complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family members.[4] IRAK4, as the most upstream kinase in this complex, phosphorylates IRAK1, leading to its activation and subsequent downstream signaling events.[5] This cascade ultimately results in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[4]
Dysregulation of the IRAK signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1] Consequently, IRAK4 has emerged as a promising therapeutic target. "IRAK inhibitor 2" is an inhibitor of IRAK4, a key protein kinase involved in inflammatory signaling pathways. By inhibiting the kinase activity of IRAK4, this compound can modulate downstream inflammatory responses.
Demonstrating target engagement is a critical step in the preclinical and clinical development of kinase inhibitors. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the effects of a drug on its target within the tissue microenvironment. For an IRAK4 inhibitor, target engagement can be assessed by measuring the modulation of downstream signaling events, such as the phosphorylation of IRAK1 or the activation of the NF-κB pathway. This document provides a detailed protocol for using IHC to evaluate the target engagement of this compound by assessing the phosphorylation of the NF-κB p65 subunit in tissue samples.
IRAK Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the downstream activation of NF-κB. This compound, by blocking IRAK4 kinase activity, is expected to reduce the phosphorylation of downstream targets.
Quantitative Data on IRAK4 Inhibitor Target Engagement
The efficacy of an IRAK4 inhibitor can be quantified by measuring the reduction in downstream signaling markers. While specific quantitative IHC data for "this compound" is not publicly available, the following table provides a representative example of expected results based on studies of other selective IRAK4 inhibitors, such as PF-06650833.[6][7] The data is presented as a semi-quantitative H-score, which combines the staining intensity and the percentage of positive cells.[8][9]
| Treatment Group | N | Biomarker | Average H-Score (Mean ± SD) | Percent Inhibition of p-p65 |
| Vehicle Control | 10 | p-p65 (Ser536) | 220 ± 25 | N/A |
| This compound (Low Dose) | 10 | p-p65 (Ser536) | 132 ± 30 | 40% |
| This compound (High Dose) | 10 | p-p65 (Ser536) | 66 ± 20 | 70% |
| Positive Control (Dexamethasone) | 10 | p-p65 (Ser536) | 55 ± 18 | 75% |
This table presents illustrative data based on the expected pharmacological effect of a potent IRAK4 inhibitor. The H-score is calculated as: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)], with a maximum score of 300.
Experimental Protocols
Immunohistochemistry Workflow for Target Engagement
The following diagram outlines the key steps in the IHC protocol to assess this compound target engagement.
Detailed IHC Protocol for Phospho-NF-κB p65 (Ser536)
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-buffered saline with 0.025% Triton X-100 (TBS-T)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% normal goat serum in TBS-T
-
Primary Antibody: Rabbit anti-phospho-NF-κB p65 (Ser536) polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG HRP-conjugated antibody
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[11]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Apply the primary anti-phospho-p65 antibody, diluted according to the manufacturer's recommendations in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted in blocking buffer.
-
Incubate for 1 hour at room temperature in a humidified chamber.[12]
-
-
Detection:
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in deionized water.[11]
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.[11]
-
Rinse thoroughly with running tap water until the water runs clear.
-
"Blue" the sections in a brief wash of Scott's Tap Water or a similar solution.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.[10]
-
Apply a coverslip using a permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Scan the slides using a whole-slide scanner or capture images using a microscope equipped with a digital camera.
-
Quantify the staining intensity and percentage of positive cells in the target regions using image analysis software.
-
Calculate the H-score for each sample to allow for semi-quantitative comparison between treatment groups.[9]
-
References
- 1. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IRAK inhibitor 2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with IRAK inhibitors, with a specific focus on addressing common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving IRAK inhibitors? A1: Most small molecule IRAK inhibitors, including IRAK inhibitor 2 and IRAK-4 protein kinase inhibitor 2, exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][3] They are generally insoluble in water and ethanol.[2][3] For in vitro assays, preparing a high-concentration stock solution in fresh, anhydrous DMSO is the recommended first step.[1][2][3] Hygroscopic or wet DMSO can significantly reduce the solubility of the compound.[1][2][3]
Q2: My IRAK inhibitor precipitated when I diluted my DMSO stock into aqueous media. What should I do? A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower. To mitigate this:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the inhibitor in your aqueous medium.
-
Use a surfactant or co-solvent: Incorporating a small percentage of a biocompatible surfactant (e.g., Tween 80) or a co-solvent in your final aqueous medium can help maintain solubility.
-
Pre-warm the media: Gently warming your cell culture media or buffer before adding the inhibitor stock can sometimes help, but be mindful of the thermal stability of the inhibitor and other components in your media.
-
Increase mixing speed: Add the DMSO stock to the aqueous solution drop-wise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.
Q3: How should I store my IRAK inhibitor to ensure its stability? A3: Proper storage is critical for maintaining the integrity of your inhibitor.
-
Solid Form: Store the inhibitor as a solid powder at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot these solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store these aliquots at -80°C for up to 1-2 years or at -20°C for shorter periods (up to 1 year).[1][3][4][5]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the inhibitor's stability? A4: Yes, inconsistent results can often be traced back to solubility and stability issues.
-
Degradation: If stock solutions are old, stored improperly, or subjected to multiple freeze-thaw cycles, the inhibitor may have degraded, leading to reduced potency and variable effects.[4]
-
Precipitation: If the inhibitor is not fully dissolved in your assay medium, the actual concentration exposed to the cells will be lower and more variable than intended. Visually inspect your plates for any signs of precipitate before and during the experiment.
-
Interaction with Media Components: Some components in complex cell culture media (e.g., serum proteins) can bind to small molecules, reducing their effective concentration.
Q5: What is the difference between kinetic and thermodynamic solubility? A5:
-
Kinetic Solubility: This measures the concentration of a compound before it starts to precipitate when a DMSO stock solution is added to an aqueous buffer. It's a high-throughput measurement relevant for early drug discovery and in vitro screens.[6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is formed by dissolving the solid compound in a solvent until it reaches equilibrium.[6] This value is more relevant for formulation and development.[6]
Data on IRAK Inhibitors: Solubility & Stability
The following tables summarize solubility and stability data for two distinct compounds sometimes referred to as "this compound". It is crucial to verify the CAS number of your specific compound.
Table 1: Solubility of IRAK Inhibitors
| Compound Name | CAS Number | Solvent | Reported Solubility |
| This compound | 928333-30-6 | DMSO | ≥ 50 mg/mL (163.23 mM)[1] |
| IRAK-4 protein kinase inhibitor 2 | 301675-24-1 | DMSO | 56 mg/mL (198.4 mM)[3] |
| IRAK4-IN-2 | Not Specified | DMSO | 6 mg/mL, 17 mg/mL, 30 mg/mL (Varies by supplier)[2] |
| IRAK-4 protein kinase inhibitor 2 | 301675-24-1 | Water | Insoluble[3] |
| IRAK-4 protein kinase inhibitor 2 | 301675-24-1 | Ethanol | Insoluble[3] |
| IRAK4-IN-2 | Not Specified | Water | Insoluble[2] |
| IRAK4-IN-2 | Not Specified | Ethanol | Insoluble[2] |
Note: "≥" indicates that the saturation point was not reached at that concentration.[1]
Table 2: Storage and Stability of IRAK Inhibitors
| Compound Form | Storage Temperature | Shelf Life | Source |
| Solid Powder | -20°C | 3 years | [1][3] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 1-2 years | [1][3][4][5] |
| In Solvent (DMSO) | -20°C | 1 year | [1][4][5] |
Visual Guides and Workflows
Signaling Pathway
The Interleukin-1 Receptor (IL-1R) and Toll-like Receptor (TLR) signaling pathways are crucial for innate immunity.[7][8] Upon activation, these receptors recruit adaptor proteins like MyD88, leading to the formation of a complex that includes IRAK family kinases.[9][10] IRAK4 is the most upstream kinase in this cascade and is essential for phosphorylating and activating IRAK1, which then leads to downstream activation of NF-κB and MAPK pathways, resulting in the expression of pro-inflammatory cytokines.[11][12][13][14] IRAK inhibitors block this cascade by targeting the kinase activity of IRAK4 and/or IRAK1.
Caption: Simplified IRAK signaling pathway showing the activation cascade.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common issues encountered during your experiments.
Caption: Decision tree for troubleshooting IRAK inhibitor experiments.
Experimental Protocols
Protocol 1: Preparation of IRAK Inhibitor Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution.
Materials:
-
IRAK inhibitor powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid inhibitor to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of the inhibitor powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Ensure the final concentration is below the maximum solubility limit (see Table 1).
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but avoid overheating.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.[4]
-
Store: Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method assesses the solubility of a compound when a DMSO stock is diluted into an aqueous buffer.
Materials:
-
10 mM IRAK inhibitor stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare Plate: Add PBS to the wells of the 96-well plate.
-
Add Compound: Add small volumes of the 10 mM DMSO stock solution to the PBS to create a serial dilution of the compound (e.g., from 1 µM to 200 µM). Keep the final DMSO concentration constant and low (e.g., 1-2%).
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure: Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analyze: The concentration at which the absorbance begins to increase sharply indicates the onset of precipitation and represents the kinetic solubility limit.
Protocol 3: Shake-Flask Method for Thermodynamic Solubility
This classic method determines the equilibrium solubility of a compound.[15]
Materials:
-
Solid IRAK inhibitor powder
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of the solid inhibitor to a vial containing a known volume of the aqueous buffer. The solid should be clearly visible at the bottom.
-
Equilibrate: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[15]
-
Separate Phases: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample: Carefully collect a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
Quantify: Dilute the supernatant and determine the concentration of the dissolved inhibitor using a validated HPLC method with a standard curve. This concentration is the thermodynamic solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Interleukin-1 receptor-associated kinase (IRAK) family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. apexbt.com [apexbt.com]
- 9. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Troubleshooting IRAK Inhibitor 2 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with IRAK inhibitor 2. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells treated with this compound are showing a phenotype inconsistent with IRAK4 inhibition. What could be the cause?
A1: While this compound is a potent inhibitor of IRAK4, unexpected phenotypes can arise from several factors. One primary reason could be off-target effects, where the inhibitor interacts with other kinases in the cell. It is also possible that the observed phenotype is a downstream consequence of IRAK4 inhibition that was not anticipated in your specific cellular model.
To begin troubleshooting, consider the following:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting IRAK4 in your experimental system. A recommended method is to perform a Western blot to assess the phosphorylation status of downstream targets of the IRAK4 signaling pathway, such as IRAK1 or the p65 subunit of NF-κB. A reduction in phosphorylation of these targets upon treatment with the inhibitor would confirm on-target activity.
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound. High concentrations are more likely to induce off-target effects. Perform a dose-response experiment to determine the minimal concentration required to inhibit IRAK4 signaling without causing the unexpected phenotype.
-
Use a Structurally Different IRAK4 Inhibitor: To confirm that the primary phenotype is due to IRAK4 inhibition, use a structurally unrelated IRAK4 inhibitor as a control. If both inhibitors produce the same primary phenotype but only this compound produces the unexpected phenotype, it is highly likely that the latter is an off-target effect.
Q2: How can I identify the potential off-target kinases of this compound in my experimental system?
A2: Identifying specific off-target interactions is crucial for interpreting your results. Several unbiased, large-scale methods can be employed:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of recombinant kinases to determine its selectivity. Commercial services are available that can test the inhibitor against hundreds of kinases in vitro. This will provide a selectivity profile and identify potential off-target kinases that are inhibited at concentrations similar to or higher than the IC50 for IRAK4.
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify proteins from cell lysates that bind to an immobilized version of the inhibitor. This method has the advantage of identifying targets in a more biologically relevant context.
Q3: I suspect an off-target effect is responsible for the observed phenotype. What experiments can I perform to validate this?
A3: Once you have a list of potential off-target kinases, you can perform several validation experiments:
-
Use a More Selective Inhibitor: If your kinome profiling data identifies a likely off-target, find a highly selective inhibitor for that specific kinase. If treating your cells with this selective inhibitor recapitulates the unexpected phenotype observed with this compound, it provides strong evidence for the off-target interaction.
-
RNA Interference (RNAi) or CRISPR/Cas9: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase. If the depletion of the kinase mimics the unexpected phenotype, it confirms that the inhibitor is acting through this off-target.
-
Rescue Experiments: In a system where the off-target has been knocked down or out, treatment with this compound should no longer produce the unexpected phenotype, while the on-target effects on IRAK4 signaling should persist.
Quantitative Data: Comparison of IRAK Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of various IRAK inhibitors. This data can be useful for selecting alternative inhibitors for validation experiments and for understanding the relative selectivity of this compound.
| Inhibitor | Target(s) | IC50 | Notes |
| This compound | IRAK4 | 4 µM [1] | A potent inhibitor of IRAK4. |
| IRAK inhibitor 1 | IRAK4 | 216 nM[2] | Potent IRAK4 inhibitor with minimal activity against JNK1 and JNK2.[2] |
| JH-X-119-01 | IRAK1 | 9 nM[2] | A highly potent and selective covalent inhibitor of IRAK1 with no significant inhibition of IRAK4.[2][3] |
| IRAK-1/4 Inhibitor I | IRAK1, IRAK4 | 0.3 µM (IRAK1), 0.2 µM (IRAK4)[2] | A potent dual inhibitor of IRAK1 and IRAK4.[2] |
| BMS-986126 | IRAK4 | 5.3 nM[2] | A potent and highly selective IRAK4 inhibitor.[2] |
| PF-06426779 | IRAK4 | 1 nM (biochemical), 12 nM (cell-based)[2] | A potent and selective IRAK4 inhibitor.[2] |
Experimental Protocols
Protocol 1: Western Blot for Assessing IRAK4 Pathway Activation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IRAK1 (Thr209), total IRAK1, phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: Logical workflow for troubleshooting off-target effects.
References
Technical Support Center: Minimizing IRAK Inhibitor 2 Cytotoxicity In Vitro
Welcome to the technical support center for IRAK Inhibitor 2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing unintended cytotoxicity during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[4] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases.[5][6][7] The inhibitor functions by blocking the kinase activity of IRAK4, thereby preventing the downstream activation of inflammatory cascades.
Q2: I am observing high levels of cytotoxicity in my cell culture after treatment. What are the common causes?
High cytotoxicity can stem from several factors:
-
High Inhibitor Concentration: The concentration used may be excessive for your specific cell line, leading to off-target effects or exaggerated on-target toxicity.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.[1]
-
On-Target Toxicity: The IRAK4 signaling pathway may be essential for the survival or proliferation of your specific cell model. Inhibiting it could naturally lead to cell death.
-
Compound Instability: Improper storage or handling can lead to degradation of the inhibitor into potentially more toxic compounds.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The chosen cell line may be particularly susceptible to this compound.
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial. Consider the following approaches:
-
Use a Structurally Unrelated IRAK4 Inhibitor: If a different, validated IRAK4 inhibitor produces the same cytotoxic effect, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, try to rescue the cells by activating a downstream component of the IRAK4 pathway.
-
IRAK4 Knockout/Knockdown Cells: Test the inhibitor on a cell line where IRAK4 has been genetically knocked out or knocked down. If the cytotoxicity is significantly reduced in these cells compared to the wild-type, the effect is likely on-target.
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions that could explain the cytotoxicity.[8]
Q4: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
If your vehicle control is toxic, the results for your test compound will be unreliable.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%.
-
Test Different Solvents: Although less common, other solvents like ethanol can be tested, but their compatibility with the inhibitor and cell line must be verified.
-
Perform a Vehicle Titration: Determine the maximum concentration of the vehicle that your cells can tolerate without significant loss of viability. Use this concentration for all subsequent experiments.
Q5: Which cytotoxicity assay is most appropriate for my experiment?
The choice of assay depends on the expected mechanism of cell death and experimental goals. A combination of assays is often recommended for a comprehensive understanding.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10][11] | Inexpensive, widely used, high-throughput. | Can be affected by changes in cellular metabolism not related to viability. Insoluble formazan (MTT) requires a solubilization step.[9][12] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[13][14] | Directly measures cell membrane integrity/lysis. Non-destructive to remaining cells. | Less sensitive for detecting early-stage apoptosis. Can underestimate cytotoxicity in cases of growth inhibition.[15] |
| Caspase-Glo 3/7 Assay | A luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[16][17][18] | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[16][17] | May not detect non-apoptotic cell death (e.g., necrosis). |
| DNA-Binding Dyes | Dyes like Propidium Iodide or CellTox™ Green are excluded by live cells but enter dead cells with compromised membranes and fluoresce upon binding to DNA.[19][20] | Allows for real-time measurement and visualization by microscopy or flow cytometry. | May not be suitable for high-throughput screening. Residual DNA from transfection can cause high background.[19] |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity at all inhibitor concentrations | 1. Inhibitor concentration range is too high. 2. On-target toxicity is high in the chosen cell line. 3. Errors in stock solution calculation. | 1. Perform a wider dose-response curve, starting from nanomolar concentrations. 2. Consider using a different cell line where IRAK4 signaling is less critical for survival. 3. Double-check all calculations and prepare a fresh stock solution. |
| Inconsistent results between experiments | 1. Variation in cell seeding density or cell health. 2. Inconsistent inhibitor incubation times. 3. Instability of the inhibitor in solution. | 1. Standardize cell culture protocols, ensuring consistent cell passage number and seeding density. 2. Strictly adhere to the planned incubation period for all experiments. 3. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. |
| High background in cytotoxicity assay | 1. (LDH Assay) Serum in the culture medium contains LDH.[21] 2. (Fluorescence Assay) Compound is autofluorescent. 3. (MTT Assay) Phenol red or serum in the media can interfere with absorbance readings.[11] | 1. Use serum-free medium during the assay or include a "medium only + LDH reagent" background control.[21] 2. Include a "compound + medium only" control to measure and subtract background fluorescence. 3. Use phenol red-free medium and include appropriate background controls.[11] |
Visualizations and Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade and the point of intervention for this compound. Activation of these pathways leads to the transcription of pro-inflammatory genes.[5][22]
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. kosheeka.com [kosheeka.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: IRAK Inhibitor 2 & Cell Permeability
Welcome to the technical support center for researchers working with IRAK inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a particular focus on overcoming the poor cell permeability of IRAK inhibitor 2 and related compounds.
Frequently Asked Questions (FAQs)
Q1: My IRAK inhibitor shows potent enzymatic activity but low cellular potency. What could be the issue?
A1: A significant discrepancy between enzymatic and cellular activity often points towards poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target, IRAK. Other potential issues include degradation of the compound in the cell culture media or active efflux by transporters on the cell surface.
Q2: What are the key physicochemical properties of a compound that influence its cell permeability?
A2: Several factors govern a compound's ability to passively diffuse across the cell membrane. According to Lipinski's Rule of Five, poor absorption or permeation is more likely when a compound has:
-
A molecular weight greater than 500 Da.
-
A calculated octanol-water partition coefficient (LogP) greater than 5.
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
While these are general guidelines, other factors like polar surface area (PSA) and the presence of charged groups also play a crucial role.
Q3: How can I experimentally assess the cell permeability of my IRAK inhibitor?
A3: Two common in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA assesses passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic permeability. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express various transporters, thus modeling the intestinal barrier and providing insights into both passive and active transport mechanisms.
Q4: My IRAK inhibitor is a substrate for efflux pumps. How does this affect its intracellular concentration?
A4: Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that actively extrude substrates from the cell.[1][2] If your IRAK inhibitor is a substrate for these pumps, it will be actively removed from the cytoplasm, leading to a lower intracellular concentration and reduced target engagement, even if it has good passive permeability. The Caco-2 assay can be used to determine if a compound is an efflux pump substrate by calculating the efflux ratio.
Troubleshooting Guide: Poor Cell Permeability of an IRAK4 Inhibitor
This guide uses a representative case study of a series of N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) based IRAK4 inhibitors to illustrate how to diagnose and address poor cell permeability.[3][4][5]
Problem: Low Cellular Activity of a Potent IRAK4 Inhibitor
A researcher has synthesized a novel IRAK4 inhibitor from the DPDA series. The compound demonstrates a low nanomolar IC50 in an enzymatic assay, but its IC50 in a cell-based assay is in the micromolar range.
Step 1: Characterize Physicochemical Properties
The first step is to assess the compound's physicochemical properties to understand if they align with favorable permeability characteristics.
Table 1: Physicochemical Properties of Representative DPDA-based IRAK4 Inhibitors [3][4][5]
| Compound | Molecular Weight ( g/mol ) | Calculated LogP | Enzymatic IC50 (nM) | Cellular IC50 (nM) |
| 1 | 452.9 | 2.41 | 2.49 | 15.21 |
| 2 | 453.9 | 2.17 | 20.84 | 45.43 |
| 3 | 452.9 | 2.23 | 11.48 | 23.47 |
| Hypothetical Poorly Permeable Inhibitor | 520.5 | 5.8 | 1.5 | >10,000 |
Data for compounds 1, 2, and 3 are from a study on synergistic optimization of IRAK4 inhibitors. The "Hypothetical Poorly Permeable Inhibitor" is an illustrative example of a compound with properties that may lead to poor cell permeability.
The hypothetical inhibitor has a molecular weight over 500 and a high calculated LogP, suggesting potential permeability issues.
Step 2: Assess Membrane Permeability Experimentally
To confirm poor permeability, an in vitro permeability assay is recommended.
Experimental Workflow: Permeability Assessment
Caption: Workflow for diagnosing and addressing poor cell permeability.
Table 2: Expected Permeability Data for a Poorly Permeable IRAK Inhibitor
| Assay | Parameter | Value | Interpretation |
| PAMPA | Papp (x 10⁻⁶ cm/s) | < 1.0 | Low passive permeability |
| Caco-2 | Papp (A→B) (x 10⁻⁶ cm/s) | < 1.0 | Low apical to basolateral permeability |
| Papp (B→A) (x 10⁻⁶ cm/s) | > 2.0 | High basolateral to apical permeability | |
| Efflux Ratio (Papp B→A / Papp A→B) | > 2.0 | Suggests active efflux |
Step 3: Implement Solutions
Based on the diagnosis of poor permeability, several strategies can be employed.
A prodrug is a pharmacologically inactive compound that is converted into an active drug in the body. This approach can be used to mask physicochemical properties that hinder permeability. For a kinase inhibitor with a solvent-exposed hydroxyl group, an ester prodrug can be synthesized to increase lipophilicity and improve passive diffusion.
Signaling Pathway: Prodrug Activation
Caption: Prodrug strategy to enhance cell permeability.
For in vivo studies, formulation strategies can enhance the absorption of poorly permeable compounds.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanonization: Reducing the particle size of the drug to the nanoscale can increase its surface area and dissolution rate.
Systematic modification of the inhibitor's structure can improve its permeability while maintaining potency. A recent study on DPDA-based IRAK4 inhibitors demonstrated that optimizing the octanol-water partition coefficient (LogP) through chemical modifications led to compounds with both potent IRAK4 inhibition and favorable membrane permeability.[3][4][5]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a compound.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.
-
Add buffer to the acceptor plate wells.
-
Prepare the dosing solution of the test compound in buffer.
-
Add the dosing solution to the donor plate.
-
Assemble the donor and acceptor plates and incubate at room temperature with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay Protocol
Objective: To assess both passive and active transport of a compound across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) permeability, add the test compound to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp values for both directions and the efflux ratio.
Logical Relationship: Interpreting Permeability Assay Results
Caption: Decision tree for interpreting permeability assay data.
References
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving IRAK inhibitor 2 bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IRAK inhibitor 2, focusing on improving its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our mouse efficacy studies despite administering a high dose. What are the potential reasons for this?
A1: Low plasma concentrations of this compound are often attributed to its poor aqueous solubility, which limits its dissolution and subsequent absorption from the gastrointestinal (GI) tract. Several factors could be contributing to the observed low bioavailability:
-
Poor Solubility and Dissolution: As a Biopharmaceutics Classification System (BCS) Class II or IV compound, the low aqueous solubility of this compound is a primary rate-limiting step for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the compound back into the GI lumen.
-
Inadequate Formulation: The vehicle used for administration may not be optimal for solubilizing the compound in the GI tract.
Q2: What are the recommended starting formulations to improve the oral bioavailability of this compound?
A2: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance oral bioavailability. The choice of formulation depends on the physicochemical properties of the compound and the experimental model. Here are some recommended starting points:
-
Co-solvent Systems: A mixture of solvents can be used to increase solubility.[1] A common starting formulation is a ternary system of DMSO, PEG300, and Tween 80 in saline.
-
Lipid-Based Formulations: These formulations can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways. Self-nanoemulsifying drug delivery systems (SNEDDS) are a promising option.[2][3]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[2] This can be achieved through techniques like wet milling or homogenization.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and solubility.
Q3: How do we prepare a nanosuspension of this compound for in vivo studies?
A3: A detailed protocol for preparing a nanosuspension is provided in the "Experimental Protocols" section below. The general principle involves reducing the particle size of the drug and stabilizing the nanoparticles with a surfactant to prevent aggregation.
Q4: Can we co-administer this compound with other agents to improve its bioavailability?
A4: Yes, co-administration with certain agents can improve bioavailability. For instance, co-administration with a P-gp inhibitor, such as cyclosporine A or verapamil, could increase absorption if the inhibitor is a P-gp substrate. However, this approach should be used with caution as it can affect the pharmacokinetics of other co-administered drugs and may not be translatable to clinical settings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Cmax and AUC | Poor dissolution and/or absorption. | 1. Switch to a bioavailability-enhancing formulation (see Table 1).2. Increase the dose (if no toxicity is observed).3. Consider a different route of administration (e.g., intraperitoneal) for initial efficacy studies. |
| High variability in plasma concentrations between animals | Inconsistent dosing, food effects, or formulation instability. | 1. Ensure accurate and consistent administration technique (e.g., oral gavage).2. Standardize feeding protocols (e.g., fasting before dosing).3. Check the stability of the formulation before each use. |
| No in vivo efficacy despite adequate plasma exposure | Target engagement is not achieved, or the inhibitor is rapidly cleared from the target tissue. | 1. Perform pharmacodynamic (PD) studies to confirm target inhibition in vivo.2. Measure compound concentrations in the target tissue.3. Consider a different dosing regimen (e.g., more frequent dosing). |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 50 | 50 | 2 | 200 | < 5% |
| Co-solvent (10% DMSO, 40% PEG300, 50% Saline) | 50 | 250 | 1.5 | 1200 | 15% |
| Nanosuspension (with 1% Tween 80) | 50 | 600 | 1 | 3500 | 40% |
| Lipid-Based (SNEDDS) | 50 | 850 | 0.5 | 5000 | 60% |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension
-
Materials: this compound, Tween 80, sterile water for injection.
-
Procedure:
-
Prepare a 1% (w/v) solution of Tween 80 in sterile water.
-
Add this compound to the Tween 80 solution to a final concentration of 10 mg/mL.
-
Homogenize the mixture using a high-pressure homogenizer at 15,000 psi for 10 cycles.
-
Alternatively, use a bead mill with zirconium oxide beads and mill for 4-6 hours.
-
Characterize the particle size of the resulting nanosuspension using dynamic light scattering (DLS). The target particle size should be below 200 nm.
-
The nanosuspension is now ready for oral administration.
-
Protocol 2: Preparation of a Lipid-Based Formulation (SNEDDS)
-
Materials: this compound, Labrasol® (oil), Cremophor® EL (surfactant), Transcutol® HP (co-surfactant).
-
Procedure:
-
Dissolve this compound in Labrasol® at the desired concentration with gentle heating and stirring.
-
Add Cremophor® EL and Transcutol® HP to the mixture and vortex until a clear, homogenous solution is formed. A typical ratio is 30% Labrasol®, 40% Cremophor® EL, and 30% Transcutol® HP.
-
To form the nanoemulsion, add the mixture dropwise to aqueous media (e.g., water or saline) under gentle agitation.
-
The resulting formulation should form a clear or slightly opalescent nanoemulsion upon dilution.
-
The formulation is now ready for oral administration.
-
Visualizations
Caption: IRAK signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Troubleshooting decision tree for low in vivo efficacy of this compound.
References
Technical Support Center: IRAK Inhibitor 2 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results with IRAK inhibitor 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a research compound that primarily targets Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1] It functions as a potent inhibitor of IRAK-4's kinase activity.[2] Some evidence also suggests it can inhibit IRAK-1 at higher concentrations.
Q2: What is the mechanism of action for this compound?
This compound functions as an ATP-competitive inhibitor of IRAK-4. By binding to the ATP-binding pocket of IRAK-4, it prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade initiated by Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[3][4] This ultimately leads to the inhibition of pro-inflammatory cytokine production.
Q3: My IC50 value for this compound varies between experiments. What are the potential causes?
Variability in IC50 values is a common issue and can be attributed to several factors:
-
Assay Format: Different assay formats (e.g., biochemical vs. cell-based) will yield different IC50 values.
-
ATP Concentration: In biochemical assays, the concentration of ATP can significantly impact the apparent potency of an ATP-competitive inhibitor.
-
Cell Type and Density: In cell-based assays, the cell type, its metabolic activity, and plating density can all influence the inhibitor's efficacy.
-
Inhibitor Quality and Handling: Degradation of the inhibitor due to improper storage or repeated freeze-thaw cycles can lead to reduced potency.[1]
-
Data Analysis: The specific parameters and equations used for IC50 calculation can also contribute to variability.[5]
Q4: I am observing unexpected or off-target effects in my cell-based assays. What could be the reason?
While this compound is designed to be specific for IRAK-4, off-target effects can occur, especially at higher concentrations. It is crucial to:
-
Perform Dose-Response Experiments: Determine the optimal concentration range where the inhibitor is effective against its target without causing significant off-target effects or cytotoxicity.
-
Include Proper Controls: Use negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known activator of the pathway) to validate your results.
-
Consider Scaffolding Functions: IRAK proteins, including IRAK-4, have non-catalytic scaffolding functions that are important for signaling complex assembly.[6][7] An inhibitor targeting the kinase domain may not affect these scaffolding functions, potentially leading to incomplete pathway inhibition and unexpected results.
Q5: What are the best practices for preparing and storing this compound?
Proper handling and storage are critical for maintaining the inhibitor's activity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO.[1][2] Use freshly opened, anhydrous DMSO to avoid solubility issues, as the compound is sensitive to moisture.[1][2] It is insoluble in water and ethanol.[2]
-
Stock Solutions: Prepare a concentrated stock solution in high-quality DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Inhibition of Downstream Signaling (e.g., NF-κB activation, cytokine production)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Inhibitor Degradation | Prepare fresh dilutions from a new aliquot of your stock solution. Ensure proper storage conditions have been maintained.[1] |
| Cell Passage Number and Health | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. |
| Species-Specific Differences | Be aware that the relative importance of IRAK family members can differ between species (e.g., human vs. murine).[3][4] This could affect the inhibitor's impact on the signaling pathway. |
| Redundancy in IRAK Kinase Activity | In some cellular contexts, the kinase activities of IRAK-1 and IRAK-4 may be redundant.[8] Consider using a dual IRAK-1/4 inhibitor or genetic approaches (e.g., siRNA) to confirm the role of IRAK-4. |
High Background or Non-Specific Bands in Western Blots for IRAK Pathway Proteins
| Potential Cause | Troubleshooting Steps |
| Antibody Specificity | Validate the specificity of your primary antibodies using positive and negative controls (e.g., knockout/knockdown cell lysates). |
| Blocking and Washing | Optimize blocking conditions (e.g., blocking agent, duration).[9] Increase the number and duration of wash steps to reduce non-specific antibody binding.[9] |
| Protein Overload | Load an appropriate amount of protein per lane. Too much protein can lead to non-specific bands and high background.[10] |
| Sample Preparation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors to prevent protein degradation. |
Experimental Protocols
Cell-Based Assay for Measuring Inhibition of Cytokine Production
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS for TLR4) or IL-1β to activate the IRAK signaling pathway.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of IRAK Pathway Activation
-
Cell Treatment: Treat cells with this compound and/or a stimulant as described in the cell-based assay protocol.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IRAK1, phospho-p65 NF-κB).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. licorbio.com [licorbio.com]
IRAK inhibitor 2 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for the degradation and storage of IRAK Inhibitor 2. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and longevity of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both powder and solvent-based solutions are outlined below.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO. It is highly soluble in DMSO at concentrations of ≥ 50 mg/mL (163.23 mM).[1] For consistent results, it is critical to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the inhibitor's solubility.[1][2]
Q3: What is the stability of this compound in powder form?
A3: In its powdered form, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]
Q4: What is the stability of this compound once dissolved in a solvent?
A4: Once dissolved in a solvent such as DMSO, the stability of this compound is dependent on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where it remains stable for up to 2 years.[1][3] At -20°C, the solution is stable for up to 1 year.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[1][2]
Q5: Are there any specific handling precautions for this compound?
A5: Yes, standard laboratory safety protocols should be followed. This includes avoiding inhalation, and contact with skin and eyes.[4] It is also recommended to handle the compound in a well-ventilated area.[4] The material safety data sheet (MSDS) should be consulted for comprehensive safety information.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution | The DMSO used may have absorbed moisture, reducing solubility. | Use fresh, anhydrous DMSO to prepare a new stock solution. Gentle warming or sonication can also aid in redissolving the precipitate. |
| The concentration of the stock solution is too high. | Prepare a more dilute stock solution. Refer to the solubility data to ensure you are within the soluble range. | |
| Loss of inhibitor activity in cellular assays | The stock solution has undergone multiple freeze-thaw cycles, leading to degradation. | Always prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations.[1][2] |
| The inhibitor has degraded due to improper storage. | Ensure that stock solutions are stored at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1][2][3] | |
| Inconsistent experimental results | Inaccurate concentration of the working solution due to improper dilution. | Use a calibrated pipette and ensure thorough mixing when preparing dilutions from the stock solution. |
| The working solution for in vivo experiments was not freshly prepared. | For in vivo studies, it is recommended to prepare the working solution fresh on the day of use to ensure maximum potency.[3] |
Storage and Stability Data Summary
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1][2][3] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [1][2][3] |
Signaling Pathway and Experimental Workflow
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[5] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[5][6][7] this compound acts as a potent inhibitor of IRAK4.[1][8]
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Recommended Experimental Workflow for Stock Solution Preparation and Use
To ensure the integrity and efficacy of this compound in your experiments, a systematic workflow for the preparation and use of stock solutions is recommended.
Caption: Recommended workflow for this compound stock solution preparation and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|928333-30-6|MSDS [dcchemicals.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of IRAK inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential issues when working with IRAK inhibitor 2, with a special focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that functions as an ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] By binding to the ATP pocket of IRAK4, it prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade.[3][4] This inhibition disrupts the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are crucial for the innate immune response and the production of pro-inflammatory cytokines.[5][6][7][8]
Q2: Which signaling pathways are affected by this compound?
A2: this compound primarily targets the IRAK4-dependent signaling pathway. This pathway is a critical component of the innate immune system. Upon activation of TLRs or IL-1Rs, a protein complex called the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK kinases.[4][9] IRAK4 is the first kinase recruited and is essential for the subsequent activation of IRAK1 and IRAK2.[6][8][10] This cascade ultimately leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.[5][11]
Q3: How should I properly store and handle this compound?
A3: For optimal stability, this compound should be stored as a powder at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions should be prepared in a suitable solvent, such as fresh, anhydrous DMSO.[2][12] To avoid degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[12] Before use, allow the aliquot to thaw completely at room temperature.
Q4: What are the common challenges associated with using small molecule inhibitors like this one?
A4: Small molecule inhibitors can present several challenges in experimental settings. These include issues with solubility, off-target effects, and the development of drug resistance in long-term studies.[13][14][15] Batch-to-batch variability is another significant concern, where different lots of the same compound may exhibit differences in purity, potency, or even the presence of contaminants, leading to inconsistent experimental results.[16]
Troubleshooting Guides
Problem 1: I am observing lower-than-expected potency or a complete lack of activity from the inhibitor.
This is a common issue that can arise from several factors, from inhibitor integrity to the experimental setup. Follow these steps to diagnose the problem.
Troubleshooting Steps:
-
Verify Inhibitor Storage and Handling:
-
Question: Was the inhibitor stored correctly as a powder and as a stock solution?
-
Action: Confirm that the compound was stored at the recommended temperature and protected from light and moisture. Ensure that stock solutions were aliquoted to prevent multiple freeze-thaw cycles.
-
-
Check Stock Solution Preparation:
-
Question: Was the stock solution prepared correctly?
-
Action: Use fresh, anhydrous DMSO to prepare the stock solution.[12] Moisture in DMSO can reduce the solubility and stability of the compound. Recalculate the dilution to ensure the final concentration in your assay is correct.
-
-
Validate the Experimental System:
-
Question: Are all other components of your assay working as expected?
-
Action: Run positive and negative controls. For cell-based assays, ensure cells are healthy and responsive to the stimulus (e.g., LPS or IL-1β). For biochemical assays, confirm the enzyme and substrate are active.
-
-
Assess the Inhibitor Batch:
-
Question: Could this be an issue of batch-to-batch variability?
-
Action: If you have access to a previous, validated batch of the inhibitor, run a side-by-side comparison. If a significant discrepancy is observed, the new batch may have lower purity or potency. Contact the supplier for a certificate of analysis (CoA) for the specific lot number.
-
Problem 2: My results are inconsistent from one experiment to the next, even with the same batch of inhibitor.
Inconsistent results can be frustrating and can point to subtle variations in experimental execution or reagent stability.
Troubleshooting Steps:
-
Standardize Protocols:
-
Question: Is the experimental protocol being followed precisely every time?
-
Action: Ensure all steps, including incubation times, temperatures, and reagent concentrations, are consistent. Use a detailed checklist during the experiment.
-
-
Evaluate Reagent Stability:
-
Question: Are all reagents, including the inhibitor stock, stable?
-
Action: Prepare fresh dilutions of the inhibitor from a stock aliquot for each experiment. Avoid using diluted inhibitor solutions that have been stored for extended periods. Ensure other critical reagents like cell culture media, cytokines, and detection antibodies are within their expiration dates and stored correctly.
-
-
Monitor Cell Culture Conditions:
-
Question: For cell-based assays, are the cells in a consistent state?
-
Action: Use cells from a similar passage number for all experiments. Cell responsiveness to stimuli and inhibitors can change with high passage numbers. Ensure cell density is consistent at the time of treatment.
-
-
Perform a Control Experiment:
-
Action: Run a dose-response curve with a known, validated batch of the inhibitor or a different IRAK4 inhibitor to confirm that the assay itself is performing consistently.
-
Addressing Batch-to-Batch Variability
Batch-to-batch variability is a critical issue in drug development and research.[16] Different synthesis lots can have variations in purity, isomeric ratio, or the presence of trace contaminants that can affect biological activity.
Recommended Quality Control for New Batches:
When receiving a new batch of this compound, it is crucial to perform an internal quality control check to ensure consistency.
Hypothetical Data: Batch Comparison
The following table illustrates a hypothetical comparison between three different batches of this compound, demonstrating potential variability.
| Parameter | Batch A (Validated) | Batch B | Batch C |
| Purity (HPLC) | 99.5% | 98.1% | 95.2% |
| Biochemical IC50 (nM) | 25 nM | 30 nM | 85 nM |
| Cell-based IC50 (nM) | 150 nM | 180 nM | 550 nM |
| Maximal Inhibition (%) | 98% | 97% | 85% |
In this example, Batch B shows comparable activity to the validated Batch A. However, Batch C exhibits significantly lower purity and potency, which would lead to inconsistent and misleading experimental results.
Key Experimental Protocols
Protocol 1: IRAK4 Kinase Activity Assay (Biochemical)
This protocol is designed to determine the IC50 value of this compound against purified IRAK4 enzyme.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
IRAK1 peptide substrate[17]
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (or similar detection method)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of IRAK4 enzyme (e.g., final concentration 1 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at Km concentration).
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Cytokine Release Assay
This protocol measures the ability of this compound to block the production of a pro-inflammatory cytokine (e.g., IL-6) in response to a TLR agonist.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 media with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
LPS (Lipopolysaccharide, a TLR4 agonist)
-
This compound (serial dilutions)
-
IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, wash the cells with fresh media and allow them to rest for 24 hours.
-
Prepare serial dilutions of this compound in cell culture media.
-
Pre-treat the cells by adding the inhibitor dilutions or vehicle (DMSO) to the wells. Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS (e.g., final concentration 100 ng/mL) to all wells except the negative control.
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of IL-6 production at each inhibitor concentration and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. rupress.org [rupress.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 14. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
How to control for IRAK inhibitor 2 non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using IRAK4 inhibitors, with a focus on controlling for non-specific binding. As "IRAK inhibitor 2" is an ambiguous term, we will use the well-characterized, clinical-stage IRAK4 inhibitor PF-06650833 (Zimlovisertib) as a representative example throughout this guide. The principles and methods described here are broadly applicable to other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and why is it a therapeutic target?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune system. It acts as a central signaling molecule downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, driving the production of pro-inflammatory cytokines such as TNF-α and IL-6. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making IRAK4 an attractive therapeutic target.
Q2: What are the known on- and off-targets of the IRAK4 inhibitor PF-06650833?
PF-06650833 is a potent and selective inhibitor of IRAK4. However, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. It is crucial to be aware of the selectivity profile to interpret experimental results accurately.
| Target | Activity/Binding | Notes |
| IRAK4 | IC50: 0.2 nM | Primary target |
| IRAK1 | >70% inhibition at 200 nM | A known off-target, downstream of IRAK4 |
| MNK2 | >70% inhibition at 200 nM | Off-target |
| LRRK2 | >70% inhibition at 200 nM | Off-target |
| CLK4 | >70% inhibition at 200 nM | Off-target |
| CK1γ1 | >70% inhibition at 200 nM | Off-target |
| Table 1: Selectivity profile of PF-06650833 against a panel of 278 kinases. |
Q3: Why is it critical to control for non-specific binding?
Q4: What is an ideal negative control for a kinase inhibitor experiment?
The ideal negative control is a compound that is structurally very similar to the active inhibitor but is devoid of activity against the target kinase. This "inactive analog" should share similar physicochemical properties (e.g., solubility, lipophilicity) with the active compound to control for non-specific effects related to the chemical scaffold itself.
Q5: I can't find a commercially available inactive analog for PF-06650833. What should I do?
This is a common challenge for novel inhibitors. In the absence of a validated inactive control, you can consider the following strategies:
-
Design a Control Compound: Based on medicinal chemistry principles, modify the active inhibitor to abolish its activity. For most ATP-competitive kinase inhibitors, the "hinge-binding" motif is critical for activity. This part of the molecule typically forms key hydrogen bonds with the kinase's hinge region. A minor modification to this motif, such as removing or relocating a key hydrogen bond donor or acceptor, can often abrogate binding to the target kinase while preserving the overall structure.
-
Perform Dose-Response and Target Engagement Studies: Rigorously demonstrate that the phenotypic effect correlates with the on-target activity of your inhibitor across a range of concentrations.
Troubleshooting Guide: Non-Specific Binding
This guide provides a structured approach to identifying and controlling for non-specific effects of your IRAK4 inhibitor.
Problem: My IRAK4 inhibitor shows an effect in my cellular assay, but I'm unsure if it's a specific on-target effect.
Here is a logical workflow to validate the specificity of your inhibitor's effect.
Key Experimental Protocols
Below are detailed methodologies for crucial experiments to assess inhibitor specificity and on-target activity.
Experiment 1: Cellular Target Engagement with NanoBRET™ Assay
Principle: The NanoBRET™ Target Engagement (TE) assay measures the binding of a test compound to a target protein in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., IRAK4) and a fluorescent energy transfer probe (tracer) that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing an IRAK4-NanoLuc® fusion protein.
-
Seeding: Seed the transfected cells into a 96-well or 384-well plate and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of your IRAK4 inhibitor (e.g., PF-06650833) and the negative control.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
Incubation: Incubate the plate for approximately 2 hours to allow the compounds and tracer to reach binding equilibrium with the intracellular target.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.
-
Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of the test compound indicates target engagement. Plot the data to determine the IC50 value for target binding.
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. When a drug binds to its target protein, it generally stabilizes the protein, increasing its melting temperature.
Protocol Outline:
-
Cell Culture and Treatment: Culture your cells of interest (e.g., THP-1 monocytes) and treat them with your IRAK4 inhibitor, a negative control, and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 64°C).
-
Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.
-
Detection: Transfer the supernatant (soluble fraction) to a new plate.
-
Quantification: Quantify the amount of soluble IRAK4 in each sample using a method like Western blotting or ELISA.
-
Analysis: Plot the amount of soluble IRAK4 as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Experiment 3: Analysis of Downstream Signaling
Principle: A specific IRAK4 inhibitor should block the downstream signaling cascade. A key event is the IRAK4-mediated phosphorylation of IRAK1. Measuring the levels of phosphorylated IRAK1 (p-IRAK1) or the release of downstream cytokines (TNF-α, IL-6) provides a functional readout of IRAK4 inhibition.
A. Western Blot for Phospho-IRAK1 (Thr209)
-
Cell Stimulation: Pre-treat cells (e.g., THP-1 cells) with various concentrations of the IRAK4 inhibitor or controls. Then, stimulate the cells with a TLR agonist (e.g., LPS) or IL-1β for a short period (e.g., 15-30 minutes) to activate the IRAK4 pathway.
-
Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-IRAK1 (e.g., at Thr209). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-IRAK1 signal in inhibitor-treated samples confirms on-target pathway inhibition. Also, probe for total IRAK1 and a loading control (e.g., GAPDH) to ensure equal loading.
B. ELISA for Cytokine Release (TNF-α and IL-6)
-
Cell Stimulation: Seed cells (e.g., human PBMCs) in a 96-well plate. Pre-treat with the IRAK4 inhibitor or controls. Stimulate with a TLR agonist (e.g., LPS or R848) for a longer period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for TNF-α or IL-6 according to the manufacturer's protocol.
-
Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve. A dose-dependent reduction in cytokine levels confirms functional inhibition of the pathway.
Technical Support Center: Optimizing Western Blot Conditions for IRAK2 Detection
Welcome to the technical support center for optimizing the detection of IRAK2 via Western blot. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Western blotting of IRAK2, offering potential causes and solutions.
1. No Signal or Weak Signal
-
Question: I am not seeing any band for IRAK2, or the signal is very faint. What could be the problem?
-
Possible Causes & Solutions:
-
Low Protein Abundance: IRAK2 expression levels may be low in your specific cell type or tissue.
-
Recommendation: Increase the total protein loaded onto the gel. Consider using a positive control lysate known to express IRAK2, such as RAW264.7, K562, HeLa, HepG2, or PC-3 cells, to validate your experimental setup.[1][2] If the protein is of low abundance, you may need to enrich your sample using techniques like immunoprecipitation (IP).[3]
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.
-
Inactive Antibody or Reagents: The antibody may have lost activity due to improper storage, or the detection reagents may be expired.
-
Recommendation: Ensure antibodies are stored correctly and have not expired.[7] Use fresh detection reagents.
-
-
2. High Background
-
Question: My Western blot for IRAK2 shows a high background, making it difficult to see a specific band. How can I reduce the background?
-
Possible Causes & Solutions:
-
Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.
-
Recommendation: Reduce the antibody concentrations and/or shorten the incubation times.[7]
-
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies.
-
Recommendation: Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween 20.[5]
-
-
3. Non-Specific Bands
-
Question: I am observing multiple bands in addition to the expected band for IRAK2. What could be the cause?
-
Possible Causes & Solutions:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins.
-
Recommendation: Ensure the antibody is specific for IRAK2 and does not cross-react with other IRAK family members.[8] Check the manufacturer's datasheet for specificity information.
-
-
Protein Degradation: The protein sample may have degraded, leading to smaller molecular weight bands.
-
Recommendation: Use protease inhibitors in your lysis buffer and handle samples on ice to prevent degradation.[4]
-
-
IRAK2 Isoforms or Post-Translational Modifications: IRAK2 can exist as multiple isoforms, and post-translational modifications can alter its apparent molecular weight.[1][9]
-
Recommendation: Consult the literature and antibody datasheets to determine the expected sizes of IRAK2 isoforms and potential modifications in your experimental system.
-
-
Dimerization: A band at a higher molecular weight (~130 kDa) might represent a dimer of the IRAK2 protein.[2]
-
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for IRAK2 Western blotting based on commercially available antibodies. Note that optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Recommended Primary Antibody Dilutions for IRAK2 Western Blot
| Antibody Provider | Catalog Number | Host | Recommended Dilution |
| Thermo Fisher Scientific | PA5-20163 | Rabbit | 0.5-2 µg/mL |
| Novus Biologicals | NBP1-76641 | Rabbit | 0.5-2 µg/mL |
| Cell Signaling Technology | #4367 | Rabbit | 1:1000 |
| Thermo Fisher Scientific | 38-4800 | Rabbit | 1-3 µg/mL |
| Active Motif | 40912 | Rabbit | 1-2 µg/mL |
| Abcepta | ASC10350 | Rabbit | 0.5-2 µg/mL |
Table 2: Key Information for IRAK2 Detection
| Parameter | Details |
| Expected Molecular Weight | ~65 kDa[1][2][6] |
| Positive Control Cell Lysates | RAW264.7, K562, HeLa, HepG2, PC-3, HEK293, BC-1[1][2] |
| Species Reactivity | Human, Mouse, Rat, Monkey (Varies by antibody, check datasheet)[1][8] |
Experimental Protocols
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunodetection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IRAK2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified IRAK2 signaling pathway leading to NF-κB activation.
Caption: General workflow for Western blot detection of IRAK2.
Caption: Troubleshooting flowchart for common IRAK2 Western blot issues.
References
- 1. IRAK2 Polyclonal Antibody (PA5-20163) [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. activemotif.jp [activemotif.jp]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. IRAK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. abcepta.com [abcepta.com]
Technical Support Center: Overcoming Resistance to IRAK Inhibitor 2 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to IRAK Inhibitor 2 in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a research compound that functions as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] It acts as a reversible kinase inhibitor, modulating IRAK4 function within the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades.[3]
Q2: What is the general mechanism of action of IRAK inhibitors?
Interleukin-1 receptor-associated kinases (IRAKs) are crucial serine/threonine kinases in innate immune responses.[4] They are key components of the signaling pathways mediated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).[5][6] Upon receptor stimulation, IRAK proteins are recruited to a complex with the adaptor protein MyD88, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which regulate the expression of inflammatory genes.[4][7][8] IRAK inhibitors block the kinase activity of specific IRAK family members, thereby suppressing these inflammatory signaling pathways.[9]
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
Resistance to IRAK inhibitors can arise from several factors:
-
Upregulation of anti-apoptotic proteins: Increased expression of anti-apoptotic factors, such as BCL2, has been observed in cell lines that have developed resistance to IRAK1 inhibitors.[10]
-
Activation of compensatory signaling pathways: Cells may adapt to IRAK4 inhibition by activating alternative survival pathways. For instance, kinome screening has revealed the activation of other signaling pathways as a mechanism of acute adaptation to IRAK inhibition in some cancer cell lines.[10]
-
Expression of different IRAK4 isoforms: Some cancer cells, particularly in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), express different isoforms of IRAK4 (e.g., a hypermorphic long isoform, IRAK4-L), which can impact sensitivity to inhibitors.[10]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to increased efflux of the inhibitor from the cell, reducing its intracellular concentration and efficacy.[11]
Q4: How can I confirm that the IRAK signaling pathway is active in my cell line?
You can assess the activity of the IRAK signaling pathway by performing a Western blot to detect the phosphorylated forms of key downstream proteins, such as IRAK1, IκBα, and p38 MAPK, following stimulation with an appropriate TLR ligand (e.g., LPS) or IL-1β. An increase in the phosphorylation of these proteins indicates an active pathway.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound after initial positive response.
This guide helps you investigate and potentially overcome acquired resistance to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for acquired resistance.
Data Presentation: Potential Combination Therapies
| Resistance Mechanism | Potential Combination Agent | Rationale |
| Upregulation of BCL2 | BCL2 Inhibitors (e.g., Venetoclax) | Synergistically induces apoptosis in resistant cells.[10] |
| Activation of other kinases | Inhibitors of identified pathways (e.g., BTK, FLT3) | Dual targeting can overcome adaptive resistance.[10] |
| Increased P-gp expression | P-gp inhibitors | Increases intracellular concentration of IRAK inhibitor.[11] |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate IC50 values.[12][13][14]
Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and potential combination agents) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of proteins in the IRAK signaling pathway.[15]
Methodology
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., IRAK1, p-IRAK1, IκBα, p-IκBα) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate protein-protein interactions within the IRAK signaling complex.[17][18][19][20]
Methodology
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., IRAK1) or an isotype control IgG overnight at 4°C.[21][22]
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., MyD88, TRAF6).
Signaling Pathway and Experimental Workflow Diagrams
IRAK Signaling Pathway
Caption: Simplified IRAK signaling pathway.
Co-Immunoprecipitation Workflow
Caption: General Co-IP experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 10. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. IRAK1 Antibody (#4359) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. Interleukin-1 Receptor-associated Kinase-1 (IRAK-1) functionally Associates with PKCε and VASP in the Regulation of Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
IRAK inhibitor 2 experimental controls and replicates
Technical Support Center: IRAK Inhibitor 2
This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols for researchers using this compound, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a research compound that functions as a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Some findings suggest it may also inhibit IRAK1 at higher concentrations.[3] It is a small molecule used in the study of inflammatory and immune-related diseases by blocking signaling pathways mediated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5]
Q2: What is the mechanism of action for this compound?
This compound targets the kinase activity of IRAK4.[4][5] In the TLR/IL-1R signaling cascade, ligand binding to the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4.[6][7] IRAK4 then phosphorylates and activates IRAK1 and/or IRAK2.[6][7][8] By inhibiting the kinase function of IRAK4, the inhibitor prevents the activation of downstream molecules like TRAF6, which ultimately blocks the activation of key inflammatory transcription factors such as NF-κB and MAP kinases.[6][9][10] This leads to a reduction in the production of pro-inflammatory cytokines.[8]
Q3: What are the essential experimental controls when using this compound?
To ensure the validity of your results, it is critical to include a comprehensive set of controls. These should account for the effects of the vehicle, the stimulus, and the inhibitor itself.
Table 1: Recommended Controls for this compound Experiments
| Control Type | Description | Purpose |
| Vehicle Control | Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor, without the inhibitor itself. | To account for any effects of the solvent on the experimental system. |
| Unstimulated Control | Cells that are not treated with the inflammatory stimulus (e.g., LPS, IL-1β). | To establish the basal level of the measured readout (e.g., cytokine production, protein phosphorylation). |
| Positive Control (Stimulus Only) | Cells treated with the inflammatory stimulus (e.g., LPS, IL-1β) and the vehicle. | To confirm that the signaling pathway is active and responsive in the experimental system. |
| Positive Control (Known Inhibitor) | (Optional) Cells treated with another well-characterized inhibitor of the same pathway (e.g., a different IRAK4 inhibitor). | To benchmark the efficacy of this compound against a known standard. |
| Negative Control (Inactive Compound) | (Optional) Cells treated with a structurally similar but biologically inactive compound. | To confirm that the observed effects are due to the specific inhibitory activity of this compound and not non-specific chemical properties. |
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[2][4] For example, a 10 mM to 50 mM stock in fresh, moisture-free DMSO is common. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C for long-term stability.[1][3] When stored at -80°C, the compound is typically stable for up to two years.[1][3]
Q5: How do I determine the optimal working concentration of this compound?
The optimal concentration is cell-type and assay-dependent. It is crucial to perform a dose-response experiment (titration) to determine the IC50 (half-maximal inhibitory concentration) in your specific system. A typical starting range for in vitro cell-based assays is between 0.1 µM and 10 µM.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section addresses potential issues and provides solutions.
Q6: I am not observing any inhibition of my target pathway. What could be the problem?
If the inhibitor does not appear to be working, several factors could be at play. Consult the troubleshooting table below for a systematic approach to identifying the issue.
Q7: I am observing significant cell death in my experiments. Is this expected?
While high concentrations of any compound can induce cytotoxicity, IRAK inhibitors are not primarily designed to be cytotoxic. Significant cell death, especially at concentrations expected to be within the inhibitory range, suggests an off-target effect or a problem with the experimental setup. A cell viability assay should always be performed in parallel with your functional assays to identify a non-toxic working concentration range.
Table 2: Troubleshooting Guide for this compound Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibitory effect observed | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration: The concentration used is too low to inhibit IRAK4 in your specific cell type. 3. Cell Line Insensitivity: The cell line may not rely heavily on the IRAK4 pathway for the measured response, or may express a resistant mutant. 4. Assay Timing: The time point for measurement may be too late, allowing for compensatory signaling to occur. | 1. Prepare a fresh stock solution from powder. Aliquot for single use. 2. Perform a dose-response curve (e.g., 0.01 µM to 20 µM) to find the optimal concentration. 3. Confirm IRAK4 expression in your cell line via Western blot or qPCR. Verify that your stimulus (e.g., LPS) activates the pathway by checking for phosphorylation of downstream targets like IRAK1 or p65 NF-κB. 4. Perform a time-course experiment to identify the optimal stimulation and measurement times. |
| High Cell Toxicity | 1. Concentration Too High: The inhibitor concentration exceeds the cytotoxic threshold for the cell line. 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high. 3. Prolonged Incubation: The cells were exposed to the inhibitor for too long. | 1. Perform a cell viability assay (e.g., CCK-8, MTT, or ATPLite) to determine the maximum non-toxic concentration.[11] 2. Ensure the final DMSO concentration is typically ≤0.1%. Include a vehicle-only control at the same concentration. 3. Optimize the incubation time; shorter exposure may be sufficient for pathway inhibition without causing cell death. |
| Inconsistent Results Between Replicates | 1. Poor Compound Solubility: The inhibitor is precipitating out of the media at the working concentration. 2. Inconsistent Cell Plating: Uneven cell density across wells. 3. Pipetting Errors: Inaccurate dispensing of inhibitor, stimulus, or reagents. | 1. Visually inspect the media for precipitation after adding the inhibitor. Ensure the final DMSO concentration is sufficient to maintain solubility. 2. Ensure a single-cell suspension before plating and be consistent with seeding density. 3. Use calibrated pipettes and ensure thorough mixing at each step. |
Visualized Pathways and Workflows
Signaling Pathway
Caption: TLR/IL-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a lack of inhibitory effect.
Detailed Experimental Protocols
Protocol 1: Western Blotting for IRAK Pathway Activation
This protocol is designed to detect the phosphorylation of downstream targets to confirm pathway inhibition.
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes or mouse bone marrow-derived macrophages) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a stimulus such as LPS (100 ng/mL) or IL-1β (10 ng/mL) to the wells. Include an unstimulated control. Incubate for a short period (e.g., 15-30 minutes) to capture peak phosphorylation.[12]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with 1X SDS loading buffer containing protease and phosphatase inhibitors.
-
Protein Quantification & Sample Prep: Scrape lysates, transfer to microfuge tubes, and sonicate briefly to shear DNA. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[13] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-IRAK1, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cytokine Quantification by ELISA
This protocol measures the secretion of pro-inflammatory cytokines like TNF-α or IL-6.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Inhibitor Pre-treatment: Add serial dilutions of this compound and vehicle control to the wells. Pre-incubate for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., LPS, R848) to the appropriate wells.
-
Incubation: Incubate the plate for 6-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform the ELISA for your cytokine of interest (e.g., human IL-6) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations in your samples based on the standard curve.
Protocol 3: Cell Viability Assay (CCK-8)
This protocol assesses the cytotoxicity of the inhibitor.
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Add a range of concentrations of this compound to the wells, including concentrations higher than those planned for functional assays. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate for the same duration as your planned functional experiment (e.g., 24 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will allow you to determine the concentration range that is non-toxic.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. tgtherapeutics.com [tgtherapeutics.com]
- 13. IRAK2 Downregulation in Triple-Negative Breast Cancer Cells Decreases Cellular Growth In Vitro and Delays Tumour Progression in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from IRAK Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving IRAK inhibitors, with a focus on "IRAK inhibitor 2" and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary target?
"this compound" is a descriptor often used for small molecule inhibitors targeting the Interleukin-1 Receptor-Associated Kinase (IRAK) family. In many commercial contexts, this refers to a potent inhibitor of IRAK4.[1][2][3] It is crucial to verify the specific target and selectivity profile from the supplier's datasheet, as the nomenclature can be inconsistent. For example, "IRAK-4 protein kinase inhibitor 2" is explicitly identified as a potent IRAK4 inhibitor with an IC50 of 4 μM, and it also shows some activity against IRAK1 at higher concentrations (<10 μM).[1][4]
Q2: I'm observing incomplete inhibition of NF-κB signaling despite using a potent IRAK4 inhibitor. Why might this be?
There are several potential reasons for incomplete NF-κB inhibition:
-
Compensatory IRAK1 Activation: Genetic or pharmacological inhibition of IRAK4 can lead to a compensatory increase in IRAK1 protein levels and activation.[2] In some cellular contexts, particularly in human cells, IRAK1 can be activated allosterically through its interaction with IRAK4 in the Myddosome, even when IRAK4's kinase activity is blocked.[5][6][7] This can lead to persistent downstream signaling.
-
Kinase-Independent Scaffolding Function: IRAK4 has a crucial scaffolding role in the assembly of the Myddosome complex, which is independent of its kinase activity.[8] An inhibitor that only blocks the ATP-binding site may not disrupt this scaffolding function, allowing for partial signal transduction. Studies with kinase-dead IRAK4 mutants have shown they can still partially rescue IL-1-induced signaling.[8]
-
Alternative NF-κB Activation Pathways: The cell type or stimulus used may activate NF-κB through IRAK-independent pathways. For instance, TNF-α signaling activates NF-κB through the TNFR-TRADD-TRAF2 pathway, which does not involve IRAKs.
-
Role of IRAK2: IRAK2, a pseudokinase, plays a significant role in sustaining late-phase NF-κB activation and pro-inflammatory cytokine production.[9] While not a direct target of most kinase inhibitors, its scaffolding function might contribute to residual NF-κB activity.
Q3: My IRAK inhibitor is causing a paradoxical increase in the expression of some inflammatory genes. Is this expected?
While counterintuitive, paradoxical effects can occur. A notable example involves IRAK-M (IRAK3), a negative regulator of TLR signaling. Under certain conditions, IRAK-M can interact with the MyD88/IRAK4 complex to induce a "second wave" of NF-κB activation, leading to the expression of anti-inflammatory and feedback-inhibitory molecules.[9] Disruption of the delicate balance between IRAK family members by an inhibitor could potentially lead to unexpected transcriptional outputs.
Q4: Why do I see different results with the same inhibitor in human versus mouse cells?
There are known species-specific differences in the reliance on different IRAK family members. For instance, in many human cell types, such as macrophages, IRAK1 plays a more dominant role in TLR signaling, whereas IRAK2 and IRAK4 are more critical in murine cells.[4] Furthermore, inhibiting IRAK4's kinase activity in human macrophages may not significantly impact cytokine production, which is not the case in mouse macrophages.[5] These differences can lead to varied responses to IRAK inhibitors between species.
Q5: My cancer cell line is not responding to the IRAK inhibitor, even though IRAK signaling is reported to be active. What could be the reason?
Several factors could contribute to a lack of response in cancer cells:
-
Acquired Resistance: While not extensively documented for IRAK inhibitors specifically, cancer cells can develop resistance to kinase inhibitors through various mechanisms, including mutations in the target kinase that prevent inhibitor binding.[10]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the inhibited pathway. For example, activation of the PI3K/Akt or other survival pathways can compensate for the inhibition of IRAK-mediated NF-κB signaling.
-
Non-Canonical IRAK Signaling: Recent evidence has identified a non-canonical, MyD88-independent IRAK1/IRAK4 signaling pathway that is activated by DNA damage (e.g., from radiation therapy) and promotes tumor resistance by preventing apoptosis.[11][12] An inhibitor's efficacy might be limited if this pathway is dominant.
-
Kinase-Independent Functions: As mentioned, IRAK proteins have scaffolding functions that may not be affected by kinase inhibitors but still contribute to pro-survival signaling.[8]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Downstream Signaling (e.g., p-p65, p-JNK)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell type and stimulus. |
| Compensatory IRAK1 Activation | Co-inhibit both IRAK1 and IRAK4 using a dual inhibitor or a combination of selective inhibitors. Assess IRAK1 protein levels and phosphorylation (at Thr209) by Western blot after IRAK4 inhibition.[2][6] |
| Cell Passage Number and Health | Use cells at a low passage number and ensure they are healthy and not stressed before treatment, as this can affect signaling pathways. |
| Reagent Quality | Ensure the inhibitor is properly stored and has not degraded. Use fresh aliquots for each experiment. Verify the activity of stimuli (e.g., LPS, IL-1β). |
Issue 2: Discrepancy Between Biochemical Assay and Cellular Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Permeability of the Inhibitor | The inhibitor may have poor cell membrane permeability. Consult the supplier's data or perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
| Efflux Pumps | Cancer cell lines, in particular, may express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell. Consider using an efflux pump inhibitor as a control. |
| Protein Binding in Culture Medium | The inhibitor may bind to proteins (e.g., albumin) in the cell culture serum, reducing its effective concentration. Perform assays in serum-free or low-serum conditions if possible. |
| Scaffolding vs. Kinase Activity | The biochemical assay measures the inhibition of kinase activity, while the cellular outcome may depend on the scaffolding function of the IRAK protein. Use immunoprecipitation to assess the integrity of the Myddosome complex after inhibitor treatment. |
Issue 3: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Inhibitor Promiscuity | No inhibitor is perfectly selective. Check the supplier's datasheet for kinome screening data. For example, the IRAK1 inhibitor JH-X-119-01 is known to also inhibit YSK4 and MEK3.[13][14][15][16] |
| Use a Structurally Unrelated Inhibitor | Confirm the observed phenotype using a different, structurally unrelated inhibitor for the same target to ensure the effect is on-target. |
| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target protein. If the phenotype is recapitulated, it is more likely to be an on-target effect. |
| Dose-Response Analysis | Off-target effects are often observed at higher concentrations. Ensure you are using the lowest effective concentration of the inhibitor. |
Quantitative Data Summary
Table 1: Selectivity Profile of Various IRAK Inhibitors
| Inhibitor Name | Primary Target(s) | IC50 (nM) | Known Off-Targets | Reference(s) |
| IRAK-4 protein kinase inhibitor 2 | IRAK4 | 4000 | IRAK1 (<10,000 nM) | [1][4] |
| JH-X-119-01 | IRAK1 | 9 | YSK4 (57 nM), MEK3 | [13][15][16] |
| PF-06650833 (Zimlovisertib) | IRAK4 | Potent (specific value varies by assay) | Highly selective | [17][18] |
| Emavusertib (CA-4948) | IRAK4 | Potent | FLT3 | [19] |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total IRAK1
-
Cell Lysis: After treatment with the IRAK inhibitor and/or stimulus (e.g., LPS, IL-1β), wash cells with ice-cold PBS and lyse with modified RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IRAK1 (e.g., Thr209) and total IRAK1, diluted in blocking buffer.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Immunoprecipitation (IP) of the Myddosome Complex
-
Cell Lysis: Following treatment, lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease/phosphatase inhibitors) to preserve protein-protein interactions.[9][21][22]
-
Pre-clearing Lysate: Add Protein A/G agarose/sepharose beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[20]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody (e.g., anti-MyD88 or anti-IRAK4) and incubate for 2 hours to overnight at 4°C with gentle rotation.[21][23]
-
Capture Immune Complex: Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.[20][23]
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other components of the Myddosome (e.g., IRAK1, IRAK4, MyD88).
Protocol 3: Cytokine Measurement by ELISA
-
Sample Collection: Collect cell culture supernatants after inhibitor and stimulus treatment.
-
ELISA Procedure: Use a commercial sandwich ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α).[10][24]
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.[25]
-
Blocking: Wash the plate and block with an appropriate blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection: Wash the plate and add the biotinylated detection antibody, followed by an avidin-HRP conjugate.[25]
-
Development: Wash the plate and add a substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the cytokine concentration in your samples based on the standard curve.
Visualizations
Caption: Canonical TLR/IL-1R signaling pathway leading to NF-κB and AP-1 activation.
Caption: Logical workflow for troubleshooting unexpected data in IRAK inhibitor experiments.
Caption: Relationship between an unexpected observation and potential underlying causes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Isolation of the Myddosome from Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomatik.com [biomatik.com]
- 11. ATM and IRAK1 orchestrate two distinct mechanisms of NF-κB activation in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 21. Biochemical Isolation of the Myddosome from Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]
- 24. IRAK ELISA Kit | AffiELISA [affielisa.com]
- 25. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
Validating IRAK Inhibitor Efficacy In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, plays a pivotal role in innate immune signaling.[1] These serine/threonine kinases are essential downstream mediators of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making them attractive therapeutic targets for a range of inflammatory and autoimmune diseases, as well as hematologic malignancies.[2][3] This guide provides a comparative overview of the in vivo validation of IRAK inhibitors, with a focus on inhibitors targeting IRAK2 and its interaction with IRAK4, supported by experimental data and detailed protocols.
Mechanism of Action: The Myddosome and Downstream Signaling
Upon TLR or IL-1R activation, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2.[4] This assembly, known as the Myddosome, subsequently activates downstream pathways, including NF-κB and MAP kinase pathways, leading to the production of pro-inflammatory cytokines.[1][2] IRAK2's role is critical in amplifying this signal.[5] Inhibitors targeting this pathway aim to disrupt the formation or function of the Myddosome, thereby dampening the inflammatory response.[2][6]
In Vivo Efficacy of IRAK2 Inhibition
Direct small molecule inhibitors specifically targeting IRAK2 are still in early stages of development. However, studies utilizing other methods of IRAK2 inhibition, such as small molecule mimetics of the α-helical domain of IRAK2 and siRNA, have demonstrated promising in vivo efficacy in preclinical models of inflammatory diseases.
IRAK2-IRAK4 Interaction Inhibitor (Compound 7004) in Asthma Models
A study focused on disrupting the IRAK2-IRAK4 protein-protein interaction to inhibit Myddosome formation.[6] A small molecule mimetic, compound 7004, was evaluated in mouse models of asthma.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IRAK Inhibitor 2 and Specific IRAK4 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IRAK Inhibitor 2 against prominent IRAK4 specific inhibitors, supported by available experimental data. This document aims to facilitate informed decisions in the selection of research tools and potential therapeutic candidates targeting the IRAK4 pathway.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in innate immunity has made it an attractive target for the development of therapeutics for a range of inflammatory and autoimmune diseases, as well as certain cancers. This guide compares a commercially available research compound, this compound, with several well-characterized, potent, and selective IRAK4 inhibitors that have advanced into preclinical and clinical development.
Overview of IRAK Signaling
The IRAK family of proteins, which includes IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are key components of the Myddosome signaling complex. Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.[1][2] While IRAK1 and IRAK4 are considered positive regulators of this pathway, IRAK2 has a more complex role, and IRAK-M acts as a negative regulator.[2][3]
Caption: Simplified IRAK signaling pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other specific IRAK4 inhibitors. It is important to note that "this compound" is a designation used for at least two different compounds in commercial catalogs. This guide focuses on the compound with CAS number 301675-24-1, for which inhibitory concentration data is available. The data suggests that this compound is significantly less potent than the specific IRAK4 inhibitors that have been optimized for clinical development.
Table 1: Biochemical Potency of IRAK Inhibitors
| Inhibitor | Target | IC50 | Assay Conditions | Reference(s) |
| This compound (CAS 301675-24-1) | IRAK4 | 4 µM | Not specified | [4][5][6] |
| IRAK1 | <10 µM | Not specified | [4][6] | |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 nM | Not specified | [7] |
| Emavusertib (CA-4948) | IRAK4 | 57 nM | FRET-based kinase assay | [8] |
| IRAK1 | >28.5 µM | Not specified (>500-fold selective) | [9][10] | |
| FLT3 | Potent inhibitor | Not specified | [9][10] | |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 nM | DELFIA assay, 600 µM ATP | [11][12] |
| IRAK1 | ~1.4 µM | Not specified (~7,000-fold selective) | [13] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Inhibitor | Cell Type | Assay | Endpoint | IC50 | Reference(s) |
| This compound (CAS 301675-24-1) | - | - | - | No data available | - |
| Zabedosertib (BAY 1834845) | Rat Splenic Cells | LPS Stimulation | TNFα release | Not specified | [14] |
| Human Whole Blood | R848 Stimulation | IL-6 release | Kd derived from IC50 | [14] | |
| Emavusertib (CA-4948) | THP-1 cells | TLR Stimulation | Cytokine release (TNFα, IL-1β, IL-6, IL-8) | <250 nM | [9][10] |
| PF-06650833 (Zimlovisertib) | Human PBMCs | R848 Stimulation | TNFα release | 2.4 nM | [12][13] |
| Human Whole Blood | R848 Stimulation | TNFα release | 8.8 nM | [13] |
Table 3: In Vivo Efficacy of IRAK4 Inhibitors
| Inhibitor | Animal Model | Disease/Challenge | Key Findings | Reference(s) |
| This compound (CAS 301675-24-1) | - | - | No data available | - |
| Zabedosertib (BAY 1834845) | Mouse | LPS-induced ARDS | Mitigates lung injury and reduces inflammation. | |
| Mouse | Imiquimod-induced inflammation | Inhibits inflammation. | [7] | |
| Emavusertib (CA-4948) | Mouse | DLBCL Xenograft | Dose-dependent tumor growth inhibition. | [15] |
| Mouse | AML models | Antileukemic activity. | ||
| PF-06650833 (Zimlovisertib) | Rat | Collagen-induced arthritis | Protected against arthritis development. | [13][16] |
| Mouse | Pristane-induced lupus | Reduced circulating autoantibodies. | [13][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of IRAK inhibitors.
Caption: General workflow for IRAK inhibitor evaluation.
Biochemical Kinase Assay (Generalized Protocol)
Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified IRAK4 protein.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)
-
Test inhibitor (dissolved in DMSO)
-
Detection reagents (specific to the assay format, e.g., FRET pairs, europium-labeled antibodies)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase buffer, IRAK4 enzyme, and the test inhibitor.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents and incubate as required by the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cytokine Release Assay (Generalized Protocol using PBMCs)
Objective: To assess the ability of an inhibitor to block the production of pro-inflammatory cytokines in human immune cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8).
-
Test inhibitor (dissolved in DMSO).
-
ELISA or multiplex immunoassay kits for detecting cytokines (e.g., TNFα, IL-6, IL-1β).
-
96-well cell culture plates.
-
CO2 incubator.
Procedure:
-
Plate PBMCs in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well).
-
Pre-treat the cells with serial dilutions of the test inhibitor for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for a defined period (e.g., 18-24 hours) in a CO2 incubator at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using an appropriate immunoassay (e.g., ELISA) according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.[17][18][19]
In Vivo LPS-Induced Inflammation Model (Generalized Protocol)
Objective: To evaluate the in vivo efficacy of an inhibitor in a model of acute systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Tools for blood collection.
-
ELISA or multiplex immunoassay kits for mouse cytokines.
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Administer the test inhibitor or vehicle to the mice at a predetermined dose and route (e.g., oral gavage).
-
After a specific time (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of a sub-lethal dose of LPS (e.g., 1-5 mg/kg).[20][21][22]
-
At a peak time point for cytokine release (e.g., 1.5-3 hours post-LPS challenge), collect blood samples (e.g., via cardiac puncture or retro-orbital bleeding).
-
Process the blood to obtain serum or plasma.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the serum or plasma using an appropriate immunoassay.
-
Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
The available data indicates that This compound (CAS 301675-24-1) is a research compound with micromolar potency for IRAK4 and some activity against IRAK1. In contrast, specific IRAK4 inhibitors such as Zabedosertib , Emavusertib , and PF-06650833 exhibit nanomolar to sub-nanomolar potency and have been extensively characterized in cellular and in vivo models, with some advancing to clinical trials. These compounds demonstrate high selectivity for IRAK4 over other kinases, including IRAK1, which is a desirable attribute for a targeted therapy.
For researchers investigating the fundamental roles of IRAK4, this compound may serve as a useful, albeit moderately potent, tool. However, for studies requiring high potency and selectivity, and for translational research aiming to mimic the effects of potential therapeutics, the use of well-characterized specific IRAK4 inhibitors like Zabedosertib, Emavusertib, or PF-06650833 is recommended. The comprehensive preclinical and clinical data available for these specific inhibitors provide a more robust foundation for interpreting experimental results and predicting their therapeutic potential.
References
- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 2. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 3. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 17. resources.revvity.com [resources.revvity.com]
- 18. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veterinaryworld.org [veterinaryworld.org]
- 20. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 22. nuchemsciences.com [nuchemsciences.com]
A Comparative Guide to IRAK Inhibitor 2 and Dual IRAK1/4 Inhibitors for Researchers
For researchers in immunology, inflammation, and oncology, the modulation of the interleukin-1 receptor-associated kinase (IRAK) signaling pathway presents a compelling therapeutic strategy. This guide provides a detailed comparison between the IRAK4-selective "IRAK inhibitor 2" and emerging dual IRAK1/4 inhibitors, offering insights into their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Introduction to IRAK Signaling
The IRAK family of serine/threonine kinases, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are critical mediators of signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines. While IRAK1 and IRAK4 are catalytically active, IRAK2 and IRAK-M are considered pseudokinases with regulatory roles. Given their central role in inflammatory signaling, both IRAK1 and IRAK4 are attractive targets for therapeutic intervention in a range of diseases, including autoimmune disorders and certain cancers.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of "this compound" and representative dual IRAK1/4 inhibitors is summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Inhibitor | Target(s) | IC50 (IRAK4) | IC50 (IRAK1) | Notes |
| This compound | IRAK4 | 4 µM | <10 µM | Primarily targets IRAK4 with some activity against IRAK1 at higher concentrations.[1][2] |
| HS-243 | IRAK1/4 | 20 nM | 24 nM | A potent dual inhibitor with exquisite selectivity for IRAK1 and IRAK4 over a wide panel of other kinases.[3][4][5] |
| R191 | IRAK1/4 | 3 nM | - | A potent dual IRAK1/4 inhibitor with demonstrated efficacy in blocking TLR and IL-1R-induced cytokine production in primary cells with potencies below 50 nM.[6][7] |
| IRAK-1-4 Inhibitor I | IRAK1/4 | 0.2 µM | 0.3 µM | A dual inhibitor of IRAK1 and IRAK4.[8][9] |
Signaling Pathway and Points of Inhibition
The following diagram illustrates the canonical IRAK signaling pathway and highlights the points of intervention for both selective IRAK4 inhibitors and dual IRAK1/4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. R191 | Probechem Biochemicals [probechem.com]
- 8. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of IRAK inhibitor 2 and PF-06650833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK inhibitor 2 and PF-06650833. IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a key target for therapeutic intervention in a range of inflammatory and autoimmune diseases.
Executive Summary
This comparison reveals significant differences in the potency and selectivity of this compound and PF-06650833. PF-06650833, also known as Zimlovisertib, is a highly potent and selective inhibitor of IRAK4 with nanomolar efficacy in both biochemical and cellular assays. In contrast, this compound demonstrates considerably lower potency. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid researchers in selecting the appropriate tool compound for their studies.
Data Presentation
The following tables summarize the key quantitative data for a direct comparison of the two inhibitors.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | PF-06650833 (Zimlovisertib) |
| Target | IRAK4 | IRAK4 |
| CAS Number | 301675-24-1[1][2][3] | 1817626-54-2[4] |
| Molecular Formula | C14H10N4O3[1][3] | C18H20FN3O4[4] |
| Molecular Weight | 282.25 g/mol [1][2][3] | 361.37 g/mol [4] |
| IRAK4 IC50 (Biochemical) | 4 µM[1][2] | 0.2 nM[5][6] |
| IRAK1 IC50 (Biochemical) | <10 µM[1] | >70% inhibition at 200 nM, ~7,000-fold less selective than for IRAK4[5][7] |
| Cellular TNF-α Inhibition IC50 | Data not available | 2.4 nM (in R848-stimulated PBMCs)[7] |
Table 2: Kinase Selectivity of PF-06650833
| Kinase | % Inhibition at 200 nM |
| IRAK4 | ~100% |
| IRAK1 | >70% |
| MNK2 | >70% |
| LRRK2 | >70% |
| CLK4 | >70% |
| CK1γ1 | >70% |
| (Data derived from a panel of 278 kinases)[5] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of an inhibitor against a specific kinase involves a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[8]
-
ATP (at a concentration near the Km for IRAK4)
-
Peptide substrate (e.g., a synthetic peptide derived from a known IRAK4 substrate)
-
Test inhibitors (this compound, PF-06650833) serially diluted in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, LanthaScreen™ Eu Kinase Binding Assay)[8][9]
-
384-well assay plates
-
-
Procedure:
-
Add a small volume of the kinase buffer containing the IRAK4 enzyme to each well of the assay plate.
-
Add the test inhibitors at various concentrations to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
Stop the reaction by adding a stop solution.
-
Add the detection reagents according to the manufacturer's protocol to measure the amount of substrate phosphorylation or ADP produced.
-
Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Cellular TNF-α Release Assay
This assay measures the ability of an inhibitor to block the release of the pro-inflammatory cytokine TNF-α from immune cells stimulated with a TLR agonist.
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4).
-
Test inhibitors (this compound, PF-06650833) serially diluted in DMSO.
-
TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight if necessary.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 1 hour).
-
Stimulate the cells with the TLR agonist (e.g., R848).
-
Incubate the cells for a period sufficient to induce TNF-α production (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of TNF-α inhibition against the inhibitor concentration.
-
In Vivo Murine Model of LPS-Induced Inflammation
This animal model is used to evaluate the in vivo efficacy of IRAK4 inhibitors in a systemic inflammation model.
-
Animals and Reagents:
-
Male C57BL/6 mice.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test inhibitors (this compound, PF-06650833) formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
-
Procedure:
-
Administer the test inhibitors or vehicle to the mice at a specified time before the inflammatory challenge.
-
Inject the mice with a sublethal dose of LPS to induce a systemic inflammatory response.
-
At a predetermined time point after LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture.
-
Prepare serum or plasma from the blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or plasma using ELISA or a multiplex cytokine assay.
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy.
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: Simplified IRAK4 signaling pathway.
Caption: General experimental workflow for IRAK inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK-4 protein kinase inhibitor 2 - MedChem Express [bioscience.co.uk]
- 4. PF 06650833 | IRAK | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Selectivity Profile of IRAK4 Inhibitor 2: A Comparative Analysis Against the Human Kinome
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive overview of the selectivity profile of IRAK inhibitor 2, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against a broad spectrum of human kinases.
While specific kinome-wide screening data for the compound designated "this compound" (IRAK4 IC50 of 4 µM) is not extensively available in the public domain, this guide utilizes a representative selective IRAK4 inhibitor, here designated as Compound X, to illustrate the principles and data presentation of a thorough selectivity analysis. The data presented is modeled on typical results from a comprehensive kinase screen.
Executive Summary
This compound is identified as an inhibitor of IRAK4, a key serine/threonine kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The therapeutic potential of an IRAK4 inhibitor is therefore significant. However, due to the high degree of conservation in the ATP-binding site across the human kinome, achieving selectivity is a critical challenge in the development of kinase inhibitors. This guide presents a comparative analysis of the binding affinity of a representative selective IRAK4 inhibitor against a panel of other kinases, highlighting its specificity and potential off-target interactions.
IRAK Signaling Pathway
The IRAK signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. This facilitates the assembly of a signaling complex that includes IRAK4 and other IRAK family members. IRAK4, as the most upstream kinase in this complex, phosphorylates and activates IRAK1, which in turn initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.
Figure 1. Simplified IRAK Signaling Pathway.
Selectivity Profiling Data
The selectivity of an IRAK4 inhibitor is typically assessed using a large panel of kinases in a binding or enzymatic assay. The following table summarizes the hypothetical binding affinity of "this compound" (represented by Compound X) against a selection of kinases, as would be determined in a KINOMEscan® assay. The results are presented as the percentage of kinase activity remaining at a single high concentration of the inhibitor (e.g., 1 µM). Lower percentages indicate stronger binding and inhibition.
| Kinase Target | Kinase Family | % Control @ 1 µM |
| IRAK4 | TKL | 0.5 |
| IRAK1 | TKL | 25.3 |
| IRAK2 | TKL | 85.1 |
| IRAK3 (inactive) | TKL | 98.6 |
| TAK1 (MAP3K7) | STE | 78.4 |
| JNK1 (MAPK8) | CMGC | 92.0 |
| p38α (MAPK14) | CMGC | 89.5 |
| ERK2 (MAPK1) | CMGC | 95.2 |
| CDK2 | CMGC | 91.8 |
| EGFR | TK | 96.3 |
| SRC | TK | 90.7 |
| LCK | TK | 88.4 |
| PI3Kα | Lipid Kinase | 99.1 |
| AKT1 | AGC | 93.5 |
| PKA | AGC | 97.2 |
Data Interpretation: The data indicates that the representative IRAK4 inhibitor, Compound X, is highly selective for IRAK4, with only 0.5% of the kinase remaining bound to the immobilized ligand in the presence of a 1 µM concentration of the inhibitor. A moderate level of activity is observed against IRAK1 (25.3% control), which is expected given the sequence homology within the IRAK family. Importantly, the inhibitor shows minimal to no significant binding to a wide range of other kinases from different families, including those in related signaling pathways (e.g., TAK1, JNK1, p38α) and common off-targets (e.g., EGFR, SRC). This high degree of selectivity suggests a lower likelihood of off-target effects.
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible selectivity data. Below are representative protocols for a kinase binding assay and an enzymatic kinase assay.
KINOMEscan® Competition Binding Assay Protocol
This assay quantitatively measures the binding of a test compound to a panel of kinases.
Figure 2. KINOMEscan® Experimental Workflow.
Methodology:
-
Reagent Preparation: Kinases are tagged with a unique DNA identifier. A broad-spectrum kinase inhibitor is immobilized on a solid support. The test compound (this compound) is prepared at the desired concentration.
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: Unbound kinase is removed through a series of wash steps. The kinase that remains bound to the solid support is then eluted.
-
Quantification: The amount of eluted kinase is quantified using quantitative PCR (qPCR) to measure the amount of the corresponding DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control (no inhibitor). The result is expressed as a percentage of the control, where a lower percentage indicates stronger binding of the test compound to the kinase.
ADP-Glo™ Kinase Assay for Enzymatic Activity
This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Kinase Reaction: The kinase (e.g., IRAK4), its substrate (e.g., a peptide or protein), and ATP are incubated in a reaction buffer. In parallel, reactions are set up with the addition of varying concentrations of this compound.
-
Termination and ATP Depletion: After the kinase reaction has proceeded for a set time, ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal that is proportional to the amount of ADP generated in the initial kinase reaction.
-
Data Analysis: The luminescent signal is measured using a luminometer. The inhibition of kinase activity by this compound is determined by comparing the signal in the presence of the inhibitor to a control reaction without the inhibitor. This data is used to calculate an IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. While comprehensive public data for "this compound" is limited, the analysis of a representative selective IRAK4 inhibitor demonstrates the desired characteristics of a promising therapeutic candidate: high potency against the intended target (IRAK4) and minimal interaction with other kinases. This high degree of selectivity, as would be determined by the experimental protocols outlined in this guide, suggests a lower risk of off-target effects and a more favorable safety profile. Further investigation and broader screening are always recommended to fully characterize the selectivity of any new kinase inhibitor.
A Guide to the Use of an Inactive Analog as a Negative Control for the IRAK4 Inhibitor, PF-06650833
In the field of kinase inhibitor research, the use of a closely related but biologically inactive analog as a negative control is crucial for validating that the observed biological effects of the active compound are due to its specific on-target activity. This guide provides a comparative overview of the potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, PF-06650833 (also known as Zimlovisertib), and a proposed inactive analog, demonstrating the principles of using such a control in experimental settings.
The Active Inhibitor: PF-06650833
PF-06650833 is a highly potent and selective, orally active inhibitor of IRAK4, with IC50 values of 0.2 nM in enzymatic assays and 2.4 nM in human peripheral blood mononuclear cell (PBMC) assays.[1][2] It was developed through fragment-based drug design and has been investigated in clinical trials for the treatment of various inflammatory and autoimmune diseases.[3][4]
The Inactive Analog: A Negative Control
To rigorously demonstrate that the cellular effects of PF-06650833 are a direct result of IRAK4 inhibition, it is essential to use a negative control that is structurally similar but lacks inhibitory activity. While a specific inactive analog for PF-06650833 is not commercially available, a hypothetical yet chemically rational inactive analog, hereafter referred to as Inactive Analog 1 , can be proposed. A common strategy to inactivate a kinase inhibitor is to modify a key functional group involved in the critical hinge-binding interaction within the ATP-binding pocket of the kinase. In the case of PF-06650833, the amide group is crucial for this interaction. Methylation of the amide nitrogen would disrupt the hydrogen-bonding capability, thereby abolishing its affinity for IRAK4.
Chemical Structures:
| Compound | Chemical Structure |
| PF-06650833 (Active) |
|
| Inactive Analog 1 (Proposed) | A hypothetical structure where the amide nitrogen of PF-06650833 is methylated. |
Comparative Biological Activity
The primary purpose of using an inactive analog is to demonstrate a lack of biological activity in the same assays where the active compound shows a dose-dependent effect. Below is a summary of the expected comparative performance in a key cellular assay.
Table 1: Comparative Inhibition of TLR7/8-Induced TNF-α Production in Human PBMCs
| Compound | Concentration | Mean TNF-α Inhibition (%) |
| PF-06650833 | 1 nM | 45% |
| 10 nM | 85% | |
| 100 nM | 98% | |
| Inactive Analog 1 | 1 nM | < 5% |
| 10 nM | < 5% | |
| 100 nM | < 5% |
The data for PF-06650833 is representative of published findings. The data for Inactive Analog 1 is hypothetical, illustrating the expected outcome for a true negative control.
Experimental Protocols
PBMC Isolation and Stimulation for Cytokine Profiling
1. Isolation of PBMCs:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[5]
-
Isolated cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
2. Compound Treatment and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells are pre-incubated with various concentrations of PF-06650833 or Inactive Analog 1 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 1-2 hours at 37°C.
-
Following pre-incubation, cells are stimulated with a Toll-like receptor 7/8 (TLR7/8) agonist, such as R848 (Resiquimod), at a final concentration of 1 µg/mL to induce IRAK4-dependent cytokine production.[6]
3. Cytokine Measurement:
-
After 18-24 hours of stimulation, the cell culture supernatant is collected.
-
The concentration of secreted cytokines, such as TNF-α and IL-6, is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[7]
Signaling Pathway and Experimental Workflow Diagrams
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the Toll-like receptor signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - BG [thermofisher.com]
- 6. Whole blood stimulation with Toll-like receptor (TLR)-7/8 and TLR-9 agonists induces interleukin-12p40 expression in plasmacytoid dendritic cells in rhesus macaques but not in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile: A Comparative Guide to IRAK Inhibitor 2 and Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of IRAK inhibitor 2 (also known as IRAK4-IN-2 or CA-4948) against other notable IRAK inhibitors, Zabedosertib (BAY 1834845) and GS-5718.
This report summarizes available public data on the selectivity of these compounds, presents detailed experimental protocols for assessing kinase inhibitor cross-reactivity, and visualizes key biological pathways and experimental workflows. While comprehensive kinome scan data is often found in supplementary materials of publications and was not fully available in the public domain for this review, this guide offers a robust comparison based on existing literature.
Comparative Analysis of IRAK Inhibitor Selectivity
The following tables summarize the available quantitative and qualitative data on the cross-reactivity of this compound and its alternatives. It is important to note that direct comparison of selectivity can be challenging without access to the full kinase panel screening data.
Table 1: Potency and Selectivity of Investigated IRAK Inhibitors
| Compound | Primary Target(s) | IC50 / Potency | Selectivity Highlights |
| This compound (CA-4948) | IRAK4 | IC50 <250 nM for reduction of TLR-stimulated cytokine release. | Over 500-fold more selective for IRAK4 compared to IRAK1.[1] Exhibits >350-fold higher binding affinity for IRAK4 than IRAKs 1, 2, and 3.[2] Described as having "moderate to high selectivity" in a panel of 329 kinases.[3] |
| Zabedosertib (BAY 1834845) | IRAK4 | IC50 = 3.55 nM. | Described as having a "very promising kinase selectivity profile" in an in-house panel and in a KINOMEscan. |
| GS-5718 | IRAK4 | Potent and selective IRAK4 inhibitor. | In a KINOMEscan of 468 human kinases, it was 176 times more selective against IRAK1 and >500 times more selective against all other kinases. |
Table 2: Known Off-Targets of Clinical Relevance
| Compound | Known Off-Target(s) | Notes |
| This compound (CA-4948) | FLT3 | Has antiproliferative activity due to inhibition of FMS-like Tyrosine Kinase 3 (FLT3).[1][2] |
| Zabedosertib (BAY 1834845) | Data not publicly available in detail. | |
| GS-5718 | Data not publicly available in detail. |
Signaling Pathways and Experimental Workflows
To provide a clearer context for the role of these inhibitors and the methods used to characterize them, the following diagrams illustrate the IRAK signaling pathway and a typical kinase inhibitor screening workflow.
Caption: IRAK signaling pathway initiated by TLR and IL-1R.
Caption: A typical workflow for kinase inhibitor cross-reactivity screening.
Experimental Protocols
Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methods. Below are detailed protocols for two widely used assays for determining kinase inhibitor selectivity.
KINOMEscan™ Assay Protocol (Competition Binding Assay)
The KINOMEscan™ platform by DiscoveRx is a widely used method for assessing kinase inhibitor selectivity. The assay is based on a competition binding assay that quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases.
Principle: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR). If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Methodology:
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinases are incubated with the affinity beads and the test compound at various concentrations in a multi-well plate.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the beads in the presence of the test compound compared to a vehicle control. For potent interactions, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for verifying target engagement of a drug in a cellular and tissue context. The assay is based on the principle that the thermal stability of a protein changes upon ligand binding.
Principle: When a small molecule binds to its target protein, it can stabilize the protein's structure, leading to an increase in its melting temperature. CETSA measures this change in thermal stability to confirm target engagement.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.
-
Heating: The treated cells are heated to a range of temperatures in a thermal cycler. This heating step induces denaturation and aggregation of proteins that are not stabilized by a ligand.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement.
By employing these rigorous experimental approaches and carefully analyzing the resulting data, researchers can gain a comprehensive understanding of the selectivity profile of IRAK inhibitors, facilitating the development of safer and more effective therapeutics.
References
Reproducibility of IRAK4 Inhibitor Effects: A Comparative Analysis of PF-06650833 and CA-4948 Across Different Laboratories
A detailed examination of the consistency of experimental outcomes for two prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, PF-06650833 and CA-4948, across various preclinical and clinical studies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target. While the originally specified "IRAK inhibitor 2" is an IRAK4 inhibitor, to ensure a robust comparison across multiple independent studies, this guide focuses on two more extensively researched clinical-stage IRAK4 inhibitors: PF-06650833 (Zimlovisertib) and CA-4948 (Emavusertib). By collating and comparing data from various laboratories, this guide aims to provide an objective assessment of the reproducibility of their inhibitory effects.
Comparative Efficacy of IRAK4 Inhibitors
The in vitro potency of IRAK4 inhibitors is a key parameter assessed across different research settings. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Below is a comparison of the reported IC50 values for PF-06650833 and CA-4948 from various studies.
PF-06650833 (Zimlovisertib) Quantitative Data Summary
| Assay Type | Target/Stimulus | System | Reported IC50 (nM) | Reference Lab/Study |
| Biochemical Assay | IRAK4 Kinase Activity | Purified Enzyme | 0.52 | Li et al.[1] |
| Biochemical Assay | IRAK4 Kinase Activity | Purified Enzyme | 3.55 (vs. BAY-1834845) | Li et al.[1] |
| Cellular Assay | R848-stimulated TNF-α release | Human PBMCs | 2.4 | Winkler A, et al.[2] |
| Cellular Assay | R848-stimulated TNF-α release | Human Whole Blood | 8.8 | Winkler A, et al.[2] |
| Cellular Assay | R848-stimulated TNF-α release | Human PBMCs | 2.4 | MedChemExpress[3] |
| Cellular Assay | General cellular activity | Not specified | 0.2 | MedChemExpress[3] |
CA-4948 (Emavusertib) Quantitative Data Summary
| Assay Type | Target/Stimulus | System | Reported IC50 (nM) | Reference Lab/Study |
| Cellular Assay | TLR-Stimulated Cytokine Release | THP-1 Cells | <250 (for TNF-α, IL-1β, IL-6, IL-8) | Selleck Chemicals[4] |
| Cellular Assay | IL-6 Release (LTA-induced) | Human Whole Blood | 989 ± 686 | Gummadi VR, et al.[5] |
| Cellular Assay | IL-6 Release (IL-1β-induced) | Human Whole Blood | 1375 ± 272 | Gummadi VR, et al.[5] |
| Cellular Assay | IL-6 Release (FLA-ST-induced) | Human Whole Blood | 696 | Gummadi VR, et al.[5] |
| Cellular Proliferation Assay | Cell Viability | OCI-LY3 (MYD88 L265P) | 1,210 | Von Roemeling CA, et al.[6] |
| Cellular Proliferation Assay | Cell Viability | SU-DHL-4 (MYD88 WT) | >10,000 | Von Roemeling CA, et al.[6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IRAK4 signaling pathway and a generalized experimental workflow for inhibitor testing.
Caption: IRAK4 Signaling Pathway
Caption: Workflow for IRAK Inhibitor Testing
Experimental Protocols
Reproducibility of experimental results is highly dependent on the methodologies employed. Below are generalized protocols for key assays used in the characterization of IRAK4 inhibitors, based on descriptions from the cited studies.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.
-
Reagents : Purified recombinant IRAK4 enzyme, a suitable kinase substrate (e.g., a peptide), and ATP.
-
Procedure :
-
The IRAK4 enzyme is incubated with varying concentrations of the inhibitor (e.g., PF-06650833 or CA-4948) in a reaction buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP. The concentration of ATP is often kept near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[7]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as immunoassays (e.g., ELISA) or fluorescence-based techniques.[7]
-
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. These data are then fitted to a dose-response curve to determine the IC50 value.[8]
Cellular Cytokine Production Assay
This assay assesses the functional consequence of IRAK4 inhibition in a cellular context by measuring the production of inflammatory cytokines.
-
Cell Culture : Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1), are cultured under standard conditions.[2][4]
-
Procedure :
-
Cells are pre-incubated with various concentrations of the IRAK4 inhibitor for a specified time (e.g., 60 minutes).[4]
-
The cells are then stimulated with a TLR or IL-1R ligand (e.g., R848 for TLR7/8, LPS for TLR4, or IL-1β) to induce cytokine production.[2][4]
-
The cells are incubated for a further period (e.g., 5 hours) to allow for cytokine synthesis and secretion.[4]
-
The cell culture supernatant is collected.
-
-
Cytokine Measurement : The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a sensitive immunoassay, typically an ELISA.[2][4]
-
Data Analysis : The amount of cytokine produced in the presence of the inhibitor is compared to the amount produced in its absence, and the IC50 for cytokine release inhibition is calculated.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant system for evaluating inhibitor potency by using whole blood.
-
Sample Collection : Freshly drawn human whole blood is collected from healthy donors.
-
Procedure :
-
Aliquots of whole blood are treated with a range of concentrations of the IRAK4 inhibitor.
-
The blood is then stimulated with a TLR or IL-1R agonist.[5]
-
Following incubation, plasma is separated by centrifugation.
-
-
Cytokine Analysis : Cytokine levels in the plasma are quantified by ELISA or other immunoassays.[5]
-
Data Analysis : The IC50 for the inhibition of cytokine production is determined as described for the cellular assay.
Discussion on Reproducibility
Based on the available data, the effects of both PF-06650833 and CA-4948 on IRAK4-mediated signaling show a degree of consistency across different studies, although direct comparisons are challenging due to variations in experimental conditions.
For PF-06650833 , the reported biochemical and cellular IC50 values are in the low nanomolar range, indicating high potency.[1][2][3] Different studies using human PBMCs stimulated with R848 report very similar IC50 values for TNF-α release (around 2.4 nM), suggesting good reproducibility of this cellular assay.[2][3] The slightly higher IC50 in the whole blood assay (8.8 nM) is expected due to protein binding and other factors present in this more complex matrix.[2]
For CA-4948 , the reported cellular potencies vary more widely, which is likely attributable to the different cell types and stimuli used. The IC50 for cytokine inhibition in THP-1 cells is reported to be less than 250 nM, while in human whole blood assays, the IC50 for IL-6 inhibition ranges from approximately 700 nM to 1400 nM depending on the stimulus.[4][5] The significant difference in potency against cell lines with and without the MYD88 L265P mutation (1.21 µM vs. >10 µM) is a consistent finding that highlights the inhibitor's mechanism of action and has been observed in different experimental settings.[6]
Several factors can contribute to the variability in reported inhibitor potencies:
-
Assay Format : Biochemical assays using purified enzymes may yield different results from cell-based assays, which are influenced by factors like cell permeability, off-target effects, and the presence of scaffolding functions of the target protein.[9]
-
ATP Concentration : In biochemical assays, the concentration of ATP can significantly affect the IC50 of ATP-competitive inhibitors.[9]
-
Cell Type and Stimulus : The choice of cell line or primary cells, as well as the specific TLR/IL-1R ligand and its concentration, can influence the cellular response and the apparent potency of the inhibitor.
-
Experimental Conditions : Minor variations in incubation times, reagent sources, and detection methods can introduce variability between laboratories.[8]
Conclusion
The available data from multiple independent studies suggest that the inhibitory effects of both PF-06650833 and CA-4948 on the IRAK4 signaling pathway are reproducible, particularly when similar experimental systems are employed. PF-06650833 consistently demonstrates high potency in the low nanomolar range in both biochemical and cellular assays. The reported efficacy of CA-4948, while also potent, shows more variation that appears to be linked to the specific cellular context and stimulus, which is a critical consideration for its therapeutic application.
For researchers and drug developers, this comparative guide underscores the importance of standardized protocols and the careful consideration of assay conditions when evaluating and comparing the potency of kinase inhibitors. The consistent findings across multiple laboratories for these two IRAK4 inhibitors provide confidence in their mechanism of action and support their continued investigation as potential therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of IRAK Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of three prominent Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors—IRAK-1/4 Inhibitor I, Zabedosertib (BAY 1834845), and PF-06650833—across various cancer cell lines. The data presented herein is intended to support research and development efforts in oncology by offering a clear, objective comparison of these inhibitors' performance based on publicly available experimental data.
Introduction to IRAK Signaling in Cancer
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, comprising IRAK1, IRAK2, IRAK3 (IRAK-M), and IRAK4, are crucial serine/threonine kinases in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1] These pathways are pivotal in innate immunity and inflammation. In the context of cancer, dysregulation of IRAK signaling can promote tumor cell proliferation, survival, and resistance to therapy through the activation of downstream pathways, most notably the NF-κB and p38 MAPK pathways.[2][3] Consequently, inhibiting IRAK activity has emerged as a promising therapeutic strategy in various malignancies.[4][5]
Comparative Efficacy of IRAK Inhibitors
The following tables summarize the in vitro efficacy of IRAK-1/4 Inhibitor I, Zabedosertib, and PF-06650833 in different cancer cell lines. The data highlights the differential sensitivity of various cancer types to these inhibitors.
Table 1: In Vitro Efficacy (IC50) of IRAK Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| IRAK-1/4 Inhibitor I | Breast Cancer | MCF-7 | Sensitizes to Methotrexate (reduces MTX IC50 from 33 to 20 µg/ml) | [6] |
| Breast Cancer | BT-20 | Sensitizes to Methotrexate (reduces MTX IC50 from 67 to 26 µg/ml) | [6] | |
| Breast Cancer | BT-549 | Sensitizes to Methotrexate (reduces MTX IC50 from 112 to 48 µg/ml) | [6] | |
| Breast Cancer | MB-468 | Sensitizes to Methotrexate (reduces MTX IC50 from 105 to 23 µg/ml) | [6] | |
| Breast Cancer | MCF-7 | Sensitizes to Topotecan (reduces Topotecan IC50 from 188 to 78 µg/ml) | [2] | |
| Breast Cancer | BT-549 | Sensitizes to Topotecan (reduces Topotecan IC50 from 132 to 60 µg/ml) | [2] | |
| Breast Cancer | MB-468 | Sensitizes to Topotecan (reduces Topotecan IC50 from 111 to 14 µg/ml) | [2] | |
| Anaplastic Thyroid Cancer | 8305C, HTC/C3, ACT-1, 8505C | Synergizes with Lenvatinib | [4] | |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | No significant effect on viability alone | [6] | |
| Zabedosertib (BAY 1834845) | Acute Myeloid Leukemia | THP-1 (LPS-stimulated) | 2.3 (for TNF-α release) | [7] |
| PF-06650833 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | OCI-Ly3, TMD8 | More susceptible to a novel IRAK4/PIM1 inhibitor than PF-06650833 | [8] |
Note: Direct IC50 values for Zabedosertib and PF-06650833 in a broad range of cancer cell lines are limited in the reviewed literature, with most studies focusing on their anti-inflammatory effects.
Table 2: Effects of IRAK Inhibitors on Apoptosis and Cell Cycle
| Inhibitor | Cancer Type | Cell Line(s) | Effect | Reference |
| IRAK-1/4 Inhibitor I | Breast Cancer | MCF-7, BT-20, BT-549, MB-468 | Induces apoptosis in combination with methotrexate or topotecan | [2][6] |
| Anaplastic Thyroid Cancer | 8305C, HTC/C3, ACT-1, 8505C | Induces G2/M cell cycle arrest in combination with lenvatinib | [4] | |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | Induces late apoptosis in combination with ABT-737 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the IRAK signaling pathway, a typical experimental workflow for assessing IRAK inhibitor efficacy, and the logical relationship of the inhibitors' effects on cancer cells.
Caption: IRAK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Efficacy Assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of IRAK1/4 enhances the antitumor effect of lenvatinib in anaplastic thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmcmed.org [ijmcmed.org]
- 7. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 8. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4 Inhibitor Efficacy: A Comparative Analysis in Primary Cells vs. Cell Lines
An Objective Guide for Researchers and Drug Development Professionals on the Performance of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors.
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK4, represents a critical node in innate immune signaling. As a serine/threonine kinase, IRAK4 is essential for signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the activation of key transcription factors like NF-κB and subsequent production of inflammatory cytokines. This central role has made IRAK4 an attractive target for therapeutic intervention in a host of inflammatory diseases, autoimmune disorders, and cancers.
While the term "IRAK inhibitor 2" is not a standard nomenclature, this guide will focus on comparing the efficacy of well-characterized, selective IRAK4 inhibitors in two distinct experimental systems: primary cells, which are isolated directly from living tissue and represent a more physiologically relevant model, and immortalized cell lines, which are workhorses of in vitro research due to their robustness and scalability. Understanding the differential effects of these inhibitors in both systems is crucial for translating preclinical findings into clinical success.
The IRAK4 Signaling Pathway
Upon ligand binding to a TLR (except TLR3) or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a cascade that involves TRAF6 and ultimately leads to the activation of pathways like NF-κB and MAP kinase, driving the expression of inflammatory genes.
Quantitative Data Presentation
The efficacy of an IRAK4 inhibitor can vary significantly based on the cell type and the specific stimulus used. The following tables summarize the performance of representative IRAK4 inhibitors, Zabedosertib (BAY 1834845) and PF-06650833.
Table 1: Biochemical Potency of IRAK4 Inhibitors
This table reflects the direct inhibitory activity against the purified IRAK4 enzyme.
| Inhibitor | Target | IC₅₀ (nM) | Assay Type |
| Zabedosertib (BAY 1834845) | IRAK4 | 3.55 | Kinase Assay |
| PF-06650833 | IRAK4 | 0.52 | Kinase Assay |
| Exemplar Compound 1 | IRAK4 | 1.67 | Z'-LYTE Assay[1] |
| Exemplar Compound 2 | IRAK4 | 9.0 | Z'-LYTE Assay[2] |
Table 2: Efficacy of IRAK4 Inhibitors in Primary Human Cells
This table details the functional consequences of IRAK4 inhibition in complex biological systems derived directly from human donors.
| Inhibitor | Cell Type | Stimulus | Effect (Endpoint) | Potency (IC₅₀ or % Inhibition) |
| Zabedosertib | Human Whole Blood | LPS (TLR4) | IL-6, TNF-α, IL-1β, IL-8 Release | ~50-80% reduction[3] |
| Zabedosertib | Human Whole Blood | R848 (TLR7/8) | IL-6, TNF-α, IL-1β, IFN-γ Release | ~80-95% reduction[3] |
| Zabedosertib | PBMCs | LPS (TLR4) | Decreased IL-1, IFN-γ, TNF-α, IL-17 | Effective at 500 nM[4] |
| PF-06650833 | PBMCs | R848 (TLR7/8) | Inhibition of IFN-α | IC₅₀ ~5-10 fold less potent than in isolated pDCs[5] |
| PF-06650833 | Macrophages | ACPA Immune Complexes | Inhibition of Cytokine Production | Effective Inhibition[6] |
| PF-06650833 | Fibroblast-Like Synoviocytes (RA) | TLR Ligands | Inhibition of Cytokine Production | Effective Inhibition[6] |
| PF-06650833 | Fibroblast-Like Synoviocytes (RA) | IL-1β | Weak inhibition of cytokines, effective on MMPs | Weak cytokine inhibition[6] |
Table 3: Efficacy of IRAK4 Inhibitors in Cell Lines
This table shows inhibitor performance in immortalized cell lines, which are often used for initial screening and mechanistic studies.
| Inhibitor | Cell Line | Cell Type | Effect (Endpoint) | Potency (IC₅₀/EC₅₀ or % Inhibition) |
| IRAK1/4 Inhibitor | THP-1 (macrophage-like) | Human Monocytic Leukemia | Inhibition of TNF-α, IL-12p40 | Partial impairment at 0.1-1 µM[7] |
| HS-243 (IRAK1/4) | THP-1 (macrophage-like) | Human Monocytic Leukemia | Reduced proinflammatory signaling | Effective at 10 µM |
| IRAK Inhibitor | Breast Cancer Cell Lines (MCF-7, MB-468, etc.) | Human Breast Cancer | Decreased Topotecan IC₅₀ | Sensitized cells to chemotherapy[8] |
| IRAK4 PROTAC | OCI-LY10, TMD8 (MYD88 L265P) | B-cell Lymphoma | IRAK4 Degradation | Effective degradation[9] |
| Exemplar Compound | Panel of Cancer Cell Lines | Various Cancers | Anti-proliferative activity | ED₅₀ = 0.362 - 6.92 µM[2] |
Experimental Protocols & Workflow
Reproducible and rigorous experimental design is paramount. Below are generalized protocols for assessing IRAK4 inhibitor efficacy.
References
- 1. Dana-Farber Cancer Institute patents new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 2. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 3. Design of a Novel and Selective IRAK4 Inhibitor Using Topological Water Network Analysis and Molecular Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement validation for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. While the specific compound "IRAK inhibitor 2" is a known IRAK4 inhibitor, detailed in vivo target engagement data under this specific name is not extensively available in peer-reviewed literature. Therefore, this guide will focus on a comparison with well-characterized alternative IRAK4 inhibitors, providing a benchmark for evaluating in vivo target engagement. The included inhibitors are Zabedosertib (BAY1834845) , PF-06650833 (Zimlovisertib) , CA-4948 , and the IRAK4 degrader KT-474 .
Introduction to IRAK4 and Target Engagement
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is a key component of the Myddosome complex, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which drive the production of pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as some cancers.
Validating that a drug candidate engages its intended target in a living organism (in vivo) is a critical step in drug development. This "target engagement" data provides crucial evidence of a drug's mechanism of action and helps to establish a therapeutic window. For IRAK4 inhibitors, in vivo target engagement can be assessed through various pharmacodynamic (PD) biomarkers, including direct measurement of target occupancy, modulation of downstream signaling events, and changes in cytokine production in response to an immune challenge.
IRAK Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: Simplified IRAK signaling pathway initiated by TLR/IL-1R activation.
Comparison of In Vivo Target Engagement for IRAK4 Inhibitors
The following table summarizes the available in vivo target engagement data for selected IRAK4 inhibitors.
| Inhibitor | Mechanism of Action | In Vivo Model/Assay | Key Target Engagement/Pharmacodynamic Findings | Citation(s) |
| This compound | IRAK4 Kinase Inhibitor | Data not publicly available | A potent IRAK4 inhibitor. Specific in vivo target engagement data is not detailed in the available literature. | [3] |
| Zabedosertib (BAY1834845) | IRAK4 Kinase Inhibitor | Phase 1 studies in healthy volunteers; ex vivo whole blood challenge. | Estimated ~80% target occupancy at 120 mg twice-daily dosing. Significantly suppressed LPS-induced TNF-α and IL-6 responses. | [4] |
| PF-06650833 (Zimlovisertib) | IRAK4 Kinase Inhibitor | Phase 1 clinical trial; rodent models of arthritis and lupus. | Reduced interferon gene signature in whole blood of healthy volunteers. A free drug concentration of >100 nM is predicted to inhibit >90% of IRAK4-dependent events. | [5] |
| CA-4948 | IRAK4 Kinase Inhibitor | Rodent DLBCL xenograft model; PK/PD studies. | Demonstrated significant inhibition of phosphorylated IRAK1 (pIRAK1) that correlated with drug exposure in plasma and tumors. | [1] |
| KT-474 | IRAK4 Protein Degrader (PROTAC) | Phase 1 studies in healthy volunteers; mouse models. | Achieved up to 98% IRAK4 degradation in blood. Plasma concentrations of 4.1–5.3 ng/mL were estimated to result in 80% IRAK4 reduction. Showed profound inhibition of ex vivo cytokine induction. | [6][7] |
Experimental Protocols for Key In Vivo Target Engagement Assays
Detailed methodologies are crucial for the accurate assessment of in vivo target engagement. Below are protocols for key experiments cited in the evaluation of IRAK4 inhibitors.
Ex Vivo Whole Blood Stimulation Assay
This assay measures the ability of an inhibitor to block the production of downstream cytokines in whole blood following an ex vivo challenge.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
IRAK inhibitor 2 vs. genetic knockdown of IRAK2
An Objective Comparison of IRAK Inhibitor 2 and Genetic Knockdown of IRAK2 for Researchers
In the study of innate immunity and inflammatory diseases, Interleukin-1 Receptor-Associated Kinase 2 (IRAK2) has emerged as a critical signaling mediator. As a key component downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK2 is an attractive target for therapeutic intervention and mechanistic studies.[1] Researchers aiming to modulate IRAK2 function typically employ two primary strategies: small molecule inhibitors and genetic knockdown.
This guide provides an objective comparison of these two approaches, supported by experimental data, to assist researchers in selecting the most appropriate method for their scientific inquiries.
Mechanism of Action: A Tale of Two Strategies
This compound (Small Molecule Mimetics)
Small molecule inhibitors targeting IRAK2 are designed to interfere with its function acutely. While IRAK2 is considered a pseudokinase with limited catalytic activity, it plays a crucial scaffolding role in the formation of the "Myddosome" complex.[2][3] A key strategy for inhibition is to disrupt the protein-protein interaction between IRAK2 and IRAK4. For example, small molecule mimetics of the α-helical domain of IRAK2 can competitively bind to IRAK4, preventing the formation of the functional Myddosome complex (MyD88-IRAK4-IRAK2).[3] This disruption prevents the subsequent activation of downstream signaling cascades, such as NF-κB and MAPK pathways.[1][3]
Genetic Knockdown of IRAK2
Genetic knockdown, typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the IRAK2 messenger RNA (mRNA) for degradation. This process, known as RNA interference (RNAi), prevents the translation of IRAK2 mRNA into protein. The result is a significant reduction in the total cellular pool of the IRAK2 protein.[4] By eliminating the protein, this method abrogates all of its functions, including both its scaffolding and any potential kinase-independent roles.[4][5]
Comparative Analysis: Inhibitor vs. Knockdown
The choice between a small molecule inhibitor and genetic knockdown depends on the specific experimental goals, as each method possesses distinct advantages and limitations.
| Feature | This compound (α-helical Mimetic) | Genetic Knockdown (siRNA/shRNA) |
| Target | Specific protein-protein interaction domain (e.g., IRAK2-IRAK4 interface).[3] | IRAK2 mRNA, leading to protein depletion.[4] |
| Mechanism | Competitive binding, disruption of Myddosome complex formation.[3] | mRNA degradation via RNA interference, preventing protein synthesis. |
| Effect on Scaffold | May only inhibit a specific interaction, leaving the protein scaffold intact for other potential functions.[4][5] | Eliminates the entire protein, abolishing all scaffolding and non-scaffolding functions.[4][5] |
| Onset of Effect | Rapid (minutes to hours). | Slow (24-72 hours required for protein depletion).[4] |
| Duration of Effect | Transient, dependent on compound half-life. | Can be transient (siRNA) or stable (shRNA), lasting several days. |
| Reversibility | Generally reversible upon washout of the compound. | Not easily reversible; requires new protein synthesis. |
| Specificity | Can have off-target effects on structurally similar proteins.[5][6] | Can have off-target effects due to partial homology with other mRNAs.[5] |
| Applications | Acute functional studies, validating druggability, studying specific protein interactions. | Chronic loss-of-function studies, target validation, investigating scaffolding roles. |
Signaling Pathway Interruption
IRAK2 functions within the MyD88-dependent signaling pathway. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn recruits IRAK1 and IRAK2 to form the Myddosome.[2] This complex activates TRAF6, leading to the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.[1][7][8] The diagram below illustrates the points of intervention for both an IRAK2 inhibitor and genetic knockdown.
Supporting Experimental Data
Quantitative data from published studies highlights the distinct outcomes of each method.
| Study Focus | Method | Model System | Key Finding(s) | Reference |
| Asthma Model | IRAK2 Inhibitor (Compound 7004) | IL-33-treated EL4 T-cells | Inhibited IL-33 induced NF-κB reporter activity with an IC50 of 9.7μM. | [3] |
| Asthma Model | IRAK2 Inhibitor (Compound 7004) | IL-33-treated primary T-cells | Partially decreased IL-5 and IL-13 cytokine levels in culture supernatant. | [3] |
| Psoriasis Model | Irak2 Knockdown (siRNA) | Imiquimod (IMQ)-treated mouse ears | Topical Irak2 silencing resulted in decreased ear thickness, epidermal proliferation, and inflammatory infiltrate. | [9] |
| TNBC Model | IRAK2 Knockdown (shRNA) | BCSC1 and BCSC3 breast cancer cell lines | Decreased NF-κB phosphorylation and reduced cellular proliferation and sphere-forming capacity. | [10] |
| OSCC Model | IRAK2 Knockdown (shRNA) | OML1 and SCC25 oral cancer cell lines | Attenuated radiosensitivity by inhibiting caspase-8/3-mediated apoptosis. | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments.
Protocol 1: Genetic Knockdown of IRAK2 using siRNA
-
Cell Seeding: Plate cells (e.g., 1 x 10^5 cells/well in a 6-well plate) in antibiotic-free medium and grow to 50-70% confluency.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of IRAK2-specific siRNA or a non-targeting control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) into 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well.
-
Incubation: Incubate cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown:
-
qPCR: Harvest RNA to quantify IRAK2 mRNA levels relative to a housekeeping gene (e.g., HPRT1, GAPDH) to confirm target knockdown.[10]
-
Western Blot: Lyse cells and perform western blotting with an anti-IRAK2 antibody to confirm a reduction in protein levels.
-
Protocol 2: Inhibition of IRAK2 with a Small Molecule
-
Dose-Response Curve:
-
Plate cells and allow them to adhere.
-
Treat cells with a range of inhibitor concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 1 hour) before stimulation.
-
Stimulate cells with a TLR/IL-1R agonist (e.g., LPS, IL-1β).
-
Measure a downstream readout (e.g., NF-κB reporter activity, cytokine production via ELISA) to determine the IC50 value.[3]
-
-
Cell Treatment:
-
Plate cells as required for the downstream assay.
-
Pre-incubate cells with the IRAK2 inhibitor at its optimal concentration (e.g., 1x-3x IC50) for a specified time (e.g., 30-60 minutes).
-
-
Stimulation & Analysis:
Comparative Experimental Workflow
The following diagram outlines a workflow for directly comparing the effects of an IRAK2 inhibitor and IRAK2 knockdown.
Conclusion: Choosing the Right Tool for the Job
Both small molecule inhibitors and genetic knockdown are powerful tools for dissecting the function of IRAK2.
-
Small molecule inhibitors are ideal for studying the acute consequences of blocking a specific protein-protein interaction and for exploring the therapeutic potential of targeting IRAK2 activity. Their rapid and reversible nature allows for precise temporal control.[6]
-
Genetic knockdown is the preferred method for investigating the roles that depend on the physical presence of the IRAK2 protein, such as its scaffolding functions.[4][5] It provides a more definitive loss-of-function phenotype, which is crucial for target validation.
Ultimately, the two approaches are complementary. A phenotype observed with a small molecule inhibitor can be validated through genetic knockdown to ensure it is an on-target effect.[12] Conversely, knockdown experiments can reveal broader functions of the protein that might be missed by an inhibitor targeting a single interaction domain. Employing both methodologies provides a more robust and comprehensive understanding of IRAK2's role in health and disease.
References
- 1. What are IRAK2 modulators and how do they work? [synapse.patsnap.com]
- 2. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule mimetics of α-helical domain of IRAK2 attenuate the pro-inflammatory effects of IL-33 in asthma-like mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK2 Has a Critical Role in Promoting Feed-Forward Amplification of Epidermal Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK2 Downregulation in Triple-Negative Breast Cancer Cells Decreases Cellular Growth In Vitro and Delays Tumour Progression in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK2, an IL1R/TLR Immune Mediator, Enhances Radiosensitivity via Modulating Caspase 8/3-Mediated Apoptosis in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of IRAK Inhibitors: Long-Term Efficacy and Toxicity in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase (IRAK) family, particularly IRAK1 and IRAK4, has emerged as a critical node in inflammatory signaling pathways, making it a compelling target for therapeutic intervention in a host of autoimmune diseases and cancers. This guide provides a comparative overview of the long-term efficacy and toxicity of several prominent IRAK inhibitors based on available preclinical data from animal models. The information presented herein is intended to assist researchers in evaluating and selecting appropriate candidates for further investigation.
IRAK Signaling Pathway
The IRAK signaling cascade is a pivotal component of the innate immune system, primarily activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. IRAK4 then phosphorylates and activates IRAK1, leading to a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.
Comparative Efficacy in Preclinical Models
Several IRAK inhibitors have demonstrated significant efficacy in various animal models of inflammatory diseases and cancer. The following tables summarize the key findings for some of the most studied compounds.
Efficacy in Inflammatory Disease Models
| Compound Name (Alternative Name) | Animal Model | Disease Indication | Dosing Regimen | Key Efficacy Findings |
| PF-06650833 (Tolesabutin) | Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | 3 mg/kg, orally, twice daily for 7 days | Significant reduction in paw volume. |
| Mouse Pristane-Induced Lupus | Systemic Lupus Erythematosus (SLE) | Administered in chow for 12 weeks | Reduced circulating anti-dsDNA autoantibody levels. | |
| MRL/lpr Mouse | SLE | Administered in chow for 12-13 weeks | Reduced circulating autoantibody levels. | |
| Zabedosertib (BAY 1834845) | Mouse Imiquimod-Induced Psoriasis | Psoriasis | Not specified | Significantly reduced the severity of psoriasis-like lesions, including erythema, skin thickening, and scaling. |
| Mouse IL-1β-Induced Systemic Inflammation | Systemic Inflammation | 10-40 mg/kg, orally, once | Dose-dependent inhibition of inflammation.[1] | |
| Mouse LPS-Induced Inflammation | Systemic Inflammation | 10-40 mg/kg, orally, once | Dose-dependent inhibition of inflammation.[1] | |
| Afimetoran (BMS-986256) | MRL/lpr Mouse | SLE | Not specified | Demonstrated robust activity, inhibiting multiple pathogenic responses. Showed potential for steroid-sparing effects when combined with prednisolone. |
| NZB/W Mouse | SLE | Not specified | Demonstrated robust efficacy, particularly when combined with low-dose prednisolone, leading to improved survival and reversal of proteinuria.[2] |
Efficacy in Oncology Models
| Compound Name (Alternative Name) | Animal Model | Disease Indication | Dosing Regimen | Key Efficacy Findings |
| Emavusertib (CA-4948) | OCI-Ly3 and OCI-Ly10 Xenograft (MYD88-L265P) | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Dose-dependent efficacy. |
| Patient-Derived Xenograft (PDX) Models | DLBCL | Not specified | Greater efficacy in ABC-DLBCL models compared to GCB-DLBCL models. | |
| THP-1 Xenograft | Acute Myeloid Leukemia (AML) | Not specified | Showed antileukemic activity. |
Comparative Long-Term Toxicity in Preclinical Models
Detailed, long-term preclinical toxicology data for many IRAK inhibitors is not extensively published in the public domain. The available information is often qualitative, stating that studies have been conducted to support clinical trials. The following table summarizes the publicly accessible information.
| Compound Name (Alternative Name) | Animal Species | Study Duration | Key Toxicity Findings |
| PF-06650833 (Tolesabutin) | Rat, Dog | Up to 3 months | Generally well-tolerated in nonclinical studies, supporting clinical trials of up to 3 months in duration.[3] |
| Zabedosertib (BAY 1834845) | Mouse, Rat, Dog | Not specified | Favorable pharmacokinetic and safety profiles across multiple species.[4][5] |
| Afimetoran (BMS-986256) | Rat, Dog | Not specified | Preclinical data established a favorable safety, tolerability, and pharmacokinetic profile.[6] |
| Emavusertib (CA-4948) | Mouse, Dog | Not specified | Well tolerated at efficacious doses in mice.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key animal models and toxicology studies cited in this guide.
Experimental Workflow for Preclinical Evaluation
Collagen-Induced Arthritis (CIA) in Rats
-
Animals: Male Wistar or Lewis rats, 7-8 weeks old, are typically used.
-
Induction: Rats are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is often administered 7 days later.[3][8]
-
Treatment: Administration of the test IRAK inhibitor or vehicle control typically begins at the onset of clinical signs of arthritis (around day 10-14 post-initial immunization) and continues for a specified period (e.g., 7-21 days).
-
Efficacy Assessment: Disease severity is monitored by scoring paw swelling, erythema, and joint mobility. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, and cartilage/bone erosion.[9]
Pristane-Induced Lupus in Mice
-
Animals: BALB/c mice are commonly used.
-
Induction: A single intraperitoneal injection of 0.5 mL of pristane is administered to induce a lupus-like syndrome.[10][11]
-
Treatment: Dosing with the IRAK inhibitor or vehicle can be initiated either prophylactically (before or at the time of pristane injection) or therapeutically (after the development of disease markers) and is typically long-term (several weeks to months).
-
Efficacy Assessment: Disease progression is monitored by measuring serum levels of autoantibodies (e.g., anti-dsDNA, anti-Sm), proteinuria, and inflammatory cytokines. Histopathological examination of the kidneys is performed to assess glomerulonephritis.[2][10]
MRL/lpr Mouse Model of Lupus
-
Animals: MRL/MpJ-Faslpr/J (MRL/lpr) mice, which spontaneously develop a lupus-like autoimmune disease, are used. Both male and female mice develop the disease, though it is often more accelerated in females.[12][13]
-
Treatment: Treatment with the IRAK inhibitor or vehicle typically starts at a pre-determined age (e.g., 8-12 weeks) before or after the onset of significant disease and continues for several weeks.
-
Efficacy Assessment: Key endpoints include survival, proteinuria, serum autoantibody titers, and kidney and spleen weights. Histopathological analysis of the kidneys is a critical measure of therapeutic efficacy.[14]
Xenograft Models for Lymphoma and Leukemia
-
Animals: Immunocompromised mice (e.g., SCID, NSG) are used to prevent rejection of human tumor cells.
-
Implantation: Human lymphoma or leukemia cell lines or patient-derived tumor tissue (PDX) are implanted either subcutaneously or intravenously into the mice.[7][15]
-
Treatment: Once tumors are established or the disease is systemic, mice are treated with the IRAK inhibitor or vehicle according to a specified dosing schedule.
-
Efficacy Assessment: Efficacy is determined by measuring tumor volume (for subcutaneous models), monitoring for signs of disease, and assessing survival. For leukemia models, the burden of cancer cells in the bone marrow, spleen, and peripheral blood is quantified.[16]
Long-Term Toxicity Studies
-
Animals: Typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).[17]
-
Study Design: Dose range-finding studies are first performed to determine appropriate dose levels for longer-term studies. Repeated-dose toxicity studies can range from sub-chronic (e.g., 28 or 90 days) to chronic (e.g., 6 months or longer) durations.[18]
-
Parameters Monitored: Comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and ophthalmoscopy.[19]
-
Endpoint Analysis: At the end of the study, a full necropsy is performed, and a wide range of tissues are collected for histopathological examination to identify target organs of toxicity. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.
Conclusion
The preclinical data available to date suggests that inhibitors of the IRAK pathway hold significant promise for the treatment of a range of inflammatory diseases and cancers. While long-term efficacy has been demonstrated in various animal models, detailed, publicly available long-term toxicology data remains limited. Further publication of comprehensive preclinical safety and toxicology findings will be crucial for a more complete comparative assessment of these promising therapeutic agents and for guiding their continued clinical development. Researchers are encouraged to consult primary literature and regulatory documents for the most detailed and up-to-date information on specific IRAK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 5. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced Murine Models of Systemic Lupus Erythematosus | Springer Nature Experiments [experiments.springernature.com]
- 7. Mouse models of lymphoma and leukemia [bio-protocol.org]
- 8. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 11. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 13. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. inotiv.com [inotiv.com]
- 15. championsoncology.com [championsoncology.com]
- 16. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altasciences.com [altasciences.com]
- 18. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal Procedures for IRAK Inhibitor 2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of IRAK inhibitor 2, a substance categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Adherence to these procedures is critical to protect laboratory personnel and the environment. This compound should never be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste and disposed of through an approved waste disposal service.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Key Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling:
-
Avoid creating dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent the substance from coming into contact with skin, eyes, or clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to collect it as hazardous chemical waste for pickup by a licensed environmental waste management company.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated or expired solid this compound in its original container or a clearly labeled, compatible, and sealable waste container.
-
Contaminated materials such as pipette tips, weighing boats, and gloves should be collected in a designated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste" and specifying the contaminant (this compound).
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix with other incompatible waste streams. The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the solvent used (e.g., DMSO).
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected as hazardous liquid waste.
-
After triple-rinsing, the defaced or removed original label allows the container to be disposed of as non-hazardous lab glass or plastic, depending on institutional policies.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO")
-
The approximate concentration or percentage of each component
-
The relevant hazard pictograms (e.g., harmful, environmental hazard)
-
The date the waste was first added to the container.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and sources of ignition.
-
Keep waste containers sealed except when adding waste.
-
Segregate containers of this compound waste from incompatible materials, such as strong oxidizing agents.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data for this compound
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₄O₂ |
| Molecular Weight | 306.32 g/mol |
| Appearance | Solid |
| Color | Light yellow to yellow |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year |
| Solubility in DMSO | ≥ 50 mg/mL (163.23 mM) |
IRAK Signaling Pathway
The diagram below illustrates a simplified representation of the Interleukin-1 Receptor-Associated Kinase (IRAK) signaling pathway, which is a key component of the innate immune response. IRAK inhibitors, such as this compound, are designed to modulate this pathway.
Caption: Simplified IRAK signaling cascade.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding a commitment to safety and environmental responsibility.
References
Personal protective equipment for handling IRAK inhibitor 2
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with IRAK inhibitor 2. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
Quantitative Safety Data Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life | P273, P391, P501 |
| Chronic Aquatic Toxicity (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Recommended Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Ensure gloves are tested against the specific chemical or a similar class of compounds. Always inspect gloves for tears or punctures before use. |
| Eyes | Safety glasses or goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body | Laboratory coat | A buttoned, full-length lab coat made of a low-permeability fabric. |
| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator if working outside of a ventilated enclosure or if there is a risk of aerosolization. A surgical N-95 respirator can provide both respiratory and splash protection.[1] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.[2]
-
Engineering Controls: All work with this compound in solid or solution form should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Reconstitution: When weighing the solid compound, use a balance within a ventilated enclosure. To reconstitute, add the solvent slowly to the vial to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[2]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[2]
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain.[2]
Visual Safety and Workflow Diagrams
IRAK Signaling Pathway Overview:
Interleukin-1 receptor-associated kinases (IRAKs) are key components of the signaling pathways initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[3][4] This signaling is crucial for the innate immune response.[5] The pathway involves the recruitment of MyD88 and IRAK family proteins to the receptor complex, leading to the activation of downstream transcription factors like NF-κB.[3][6]
Caption: Simplified IRAK signaling pathway upon TLR/IL-1R activation.
Safe Handling and Disposal Workflow:
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. This compound|928333-30-6|MSDS [dcchemicals.com]
- 3. IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
